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Foundational

Physicochemical properties of 3-Hydroxymethyl-3H-benzooxazole-2-thione

An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxymethyl-3H-benzooxazole-2-thione Introduction The benzoxazole nucleus is a prominent heterocyclic scaffold recognized for its significant and diver...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxymethyl-3H-benzooxazole-2-thione

Introduction

The benzoxazole nucleus is a prominent heterocyclic scaffold recognized for its significant and diverse biological activities, making it a "privileged structure" in medicinal chemistry and drug development.[1][2][3] Derivatives of this core structure are explored for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][4][5] 3-Hydroxymethyl-3H-benzooxazole-2-thione, a specific derivative, belongs to the class of N-Mannich bases. These compounds are typically synthesized through the aminomethylation of a substrate containing an active hydrogen atom, in this case, the nitrogen of the benzooxazole-2-thione ring.[6][7] This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, structural elucidation, and potential applications of 3-Hydroxymethyl-3H-benzooxazole-2-thione, tailored for researchers and professionals in the field of drug discovery.

Section 1: Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, governing aspects such as absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for 3-Hydroxymethyl-3H-benzooxazole-2-thione is not extensively published, we can infer its properties based on its structure and data from closely related analogs.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₈H₇NO₂SCalculated
Molecular Weight 181.21 g/mol Calculated
Appearance Expected to be a crystalline solidBased on analogs like 6-Methyl-1,3-benzoxazole-2(3H)-thione which is a crystalline powder.[8][9]
Melting Point Not available. The parent scaffold, benzo[d]oxazole-2-thiol, has a melting point around 196-197°C.[4] The methylated analog, 6-Methyl-1,3-benzoxazole-2(3H)-thione, melts at 209-213 °C.[8]
Solubility (logSw) Predicted to have low aqueous solubility. A related Mannich base, 3-[(diethylamino)methyl]-1,3-benzoxazole-2(3H)-thione, has a calculated logSw of -3.3119.[10]
Lipophilicity (logP) Predicted to be moderately lipophilic. The related 3-[(diethylamino)methyl] derivative has a calculated logP of 2.9851.[10] The oxygen-analog, 2(3H)-Benzoxazolone, has a LogP of 1.16, suggesting the thione is more lipophilic.[11]
Polar Surface Area 15.0012 Ų (for the related 3-[(diethylamino)methyl] derivative, excluding the contribution of the primary alcohol).[10] The hydroxymethyl group will increase the overall polarity.
Tautomerism The parent scaffold, benzo[d]oxazole-2-thiol, exists in a tautomeric equilibrium with its thione form, benzo[d]oxazole-2(3H)-thione.[12] Substitution at the nitrogen atom, as in the title compound, locks the molecule into the thione form.

Structural Tautomerism:

A critical feature of the parent heterocycle is its existence in two tautomeric forms: the thiol and the thione. The equilibrium between the –N=C-SH (thiol) and –NH-C=S (thione) groups is a key aspect of its reactivity.[7][12] The synthesis of 3-hydroxymethyl-3H-benzooxazole-2-thione involves the substitution of the proton on the nitrogen atom, which effectively locks the ring system into the thione conformation. This is crucial as it defines the compound's hydrogen bonding capabilities and steric profile.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione is a two-step process. First, the core heterocyclic precursor is formed, followed by the N-hydroxymethylation via a Mannich-type reaction.

Step 1: Synthesis of the Precursor, Benzo[d]oxazole-2(3H)-thione

The most common and efficient method for synthesizing the parent scaffold is the cyclocondensation of 2-aminophenol with a source of a thiocarbonyl group, such as carbon disulfide or thiourea.[12][13]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (1.0 eq), potassium hydroxide (1.0 eq), and 95% ethanol.

  • Addition: Slowly add carbon disulfide (1.1 eq) to the stirred mixture. The use of potassium hydroxide is to form the potassium salt of the dithiocarbamate intermediate, which facilitates the subsequent cyclization.

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]

  • Workup: After cooling, the reaction mixture is poured into water and acidified with a dilute acid (e.g., 5% acetic acid). Acidification protonates the intermediate, leading to the elimination of H₂S and ring closure.[13]

  • Purification: The resulting precipitate is filtered, washed with water, and dried. Recrystallization from ethanol yields the pure benzo[d]oxazole-2(3H)-thione precursor.[13]

Step 2: Synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione

This step is a classic Mannich reaction, where formaldehyde provides the methylene bridge. In this specific case, the absence of a secondary amine leads to hydroxymethylation.[14]

Experimental Protocol:

  • Reactant Preparation: Dissolve the synthesized benzo[d]oxazole-2(3H)-thione (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37%, 1.2 eq) to the mixture. The reaction is typically carried out under neutral or slightly basic conditions.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for 3-5 hours. The nucleophilic nitrogen of the benzoxazole attacks the electrophilic carbon of formaldehyde.[14]

  • Isolation: Upon cooling, the product often precipitates from the solution. If not, the volume can be reduced under vacuum, or water can be added to induce precipitation.

  • Purification: The crude product is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Hydroxymethylation (Mannich Reaction) A 2-Aminophenol R1 Reflux & Acidification A->R1 B Carbon Disulfide (CS₂) B->R1 C KOH / Ethanol C->R1 P1 Benzo[d]oxazole-2(3H)-thione R1->P1 R2 Stir / Reflux P1->R2 Precursor D Formaldehyde (CH₂O) D->R2 E Ethanol E->R2 P2 3-Hydroxymethyl-3H- benzooxazole-2-thione R2->P2

Caption: Two-step synthesis of the target compound.

Section 3: Structural Elucidation and Spectroscopic Profile

Confirmation of the final structure is paramount and is achieved through a combination of spectroscopic methods. The expected spectral data are based on published data for analogous structures.[12][14][15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the hydroxymethyl group.

    • The disappearance of the N-H stretching band (typically around 3100-3200 cm⁻¹) from the precursor is a key indicator of successful N-substitution.[12]

    • A strong band in the region of 1300-1350 cm⁻¹ attributed to the C=S (thione) stretching vibration.[14]

    • Aromatic C-H and C=C stretching bands will also be present.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Aromatic Protons: A complex multiplet pattern between δ 7.0-7.8 ppm corresponding to the four protons on the benzene ring.[15]

    • Methylene Protons (N-CH₂-O): A characteristic singlet is expected around δ 5.0-5.5 ppm. In similar Mannich bases, the N-CH₂-N protons appear in this region.

    • Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

    • Thiocarbonyl Carbon (C=S): A highly deshielded signal expected around δ 175-180 ppm.[14]

    • Aromatic Carbons: Multiple signals in the δ 110-150 ppm range, corresponding to the carbons of the fused benzene ring system.[15]

    • Methylene Carbon (N-CH₂-O): A signal expected in the δ 65-75 ppm range.[14]

Section 4: Applications in Drug Discovery and Materials Science

The 3-Hydroxymethyl-3H-benzooxazole-2-thione molecule serves as both a potentially bioactive compound itself and a versatile building block for the synthesis of more complex derivatives.[8] The broader class of benzoxazole-2-thiones has demonstrated a remarkable range of biological activities.

  • Antimicrobial and Antifungal Activity: Numerous derivatives of benzoxazole-2-thione exhibit potent fungicidal activity against pathogens like Fusarium oxysporum and antibacterial properties.[1][16] This makes the scaffold a promising starting point for the development of new anti-infective agents.

  • Enzyme Inhibition: N-acylated benzoxazole-2-thiones have been identified as potent inhibitors of bacterial hyaluronan lyase, an enzyme involved in microbial spread.[17] This suggests a potential role as virulence factor inhibitors in combination therapies.

  • Agrochemicals: The scaffold has been explored for its herbicidal and fungicidal properties, indicating applications in crop protection.[8][16]

  • Synthetic Intermediate: The primary alcohol of the hydroxymethyl group provides a reactive handle for further chemical modification, allowing for the synthesis of esters, ethers, and other derivatives to explore structure-activity relationships (SAR).

Potential Biological Activities of the Benzoxazole-2-Thione Scaffold

BiologicalActivities cluster_apps Potential Applications Core {Benzoxazole-2-Thione Core | C₈H₅NOS} Antifungal Antifungal Agents Core->Antifungal Antibacterial Antibacterial Agents Core->Antibacterial EnzymeInhibitor Enzyme Inhibitors (e.g., Hyaluronan Lyase) Core->EnzymeInhibitor Agrochemical Agrochemicals (Herbicides, Fungicides) Core->Agrochemical

Caption: The core scaffold is a precursor for various bioactive agents.

3-Hydroxymethyl-3H-benzooxazole-2-thione is a valuable heterocyclic compound rooted in the pharmacologically significant benzoxazole family. While it is a discrete chemical entity, its primary importance lies in its role as a key synthetic intermediate. Its well-defined synthesis, starting from readily available materials, and the reactive nature of its hydroxymethyl group make it an ideal platform for generating diverse molecular libraries. The established biological activities of the parent scaffold, ranging from antimicrobial to enzyme inhibition, provide a strong rationale for its use in drug discovery and agrochemical research programs. The comprehensive physicochemical and spectroscopic profile outlined in this guide serves as a foundational resource for scientists aiming to explore the full potential of this versatile molecule.

References

Sources

Exploratory

Technical Guide: Molecular Architecture & Crystallography of 3-Hydroxymethyl-3H-benzooxazole-2-thione

This technical guide provides an in-depth analysis of the molecular structure, synthesis, and crystallographic properties of 3-Hydroxymethyl-3H-benzooxazole-2-thione .[1] It is designed for researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the molecular structure, synthesis, and crystallographic properties of 3-Hydroxymethyl-3H-benzooxazole-2-thione .[1] It is designed for researchers in medicinal chemistry and structural biology.

[1]

Executive Summary

3-Hydroxymethyl-3H-benzooxazole-2-thione is a heterocyclic compound derived from the N-hydroxymethylation of 2-mercaptobenzoxazole (MBO).[1] It serves as a critical model for understanding thione-thiol tautomerism in fused heterocycles and acts as a potential prodrug scaffold due to the hydrolytic lability of the N-hydroxymethyl group.[1] This guide details its synthesis, spectroscopic signature, and solid-state organization, emphasizing the stabilization of the thione tautomer through N-substitution.[1]

Synthesis and Reaction Mechanism[2][3][4][5]

The synthesis of 3-hydroxymethyl-3H-benzooxazole-2-thione is a nucleophilic addition reaction involving 2-mercaptobenzoxazole and formaldehyde .[1]

Experimental Protocol
  • Reagents: 2-Mercaptobenzoxazole (MBO), 37% Formaldehyde solution (Formalin), Ethanol (solvent).

  • Procedure:

    • Dissolve MBO in warm ethanol.

    • Add a slight excess (1.1 eq) of formalin dropwise while stirring.

    • Reflux the mixture for 1-2 hours.

    • Cool to room temperature; the product precipitates as a white/off-white solid.

    • Purification: Recrystallize from ethanol/water to obtain single crystals suitable for X-ray diffraction.

Mechanistic Pathway

The reaction proceeds via the attack of the endocyclic nitrogen (nucleophile) on the carbonyl carbon of formaldehyde (electrophile). Although MBO exists in equilibrium between thione and thiol forms, the nitrogen atom is sufficiently nucleophilic to drive the formation of the N-hydroxymethyl derivative.

SynthesisMechanism cluster_legend Reaction Logic Reactant1 2-Mercaptobenzoxazole (Thione Form) Transition Hemiaminal Intermediate Reactant1->Transition Nucleophilic Attack (N:) Reactant2 Formaldehyde (HCHO) Reactant2->Transition Product 3-Hydroxymethyl- 3H-benzooxazole-2-thione Transition->Product Proton Transfer N-alkylation locks the Thione tautomer N-alkylation locks the Thione tautomer

Figure 1: Synthetic pathway for N-hydroxymethylation. The reaction locks the heterocycle in the thione form by substituting the N-H proton.

Structural Characterization & Spectroscopy

Confirmation of the structure relies on distinguishing the N-hydroxymethyl group and the thione (C=S) moiety from the potential S-hydroxymethyl (thiol) isomer.

Spectroscopic Signatures[6]
TechniqueFeatureDiagnostic SignalStructural Interpretation
IR O-H Stretch3200–3400 cm⁻¹ (Broad)Presence of Hydrogen-bonded OH group.[1]
IR C=S Stretch1150–1250 cm⁻¹Confirms Thione form (stronger double bond character).
¹H NMR N-CH₂-Oδ 5.5–5.9 ppm (Singlet)Deshielded methylene protons attached to N and O.
¹H NMR Ar-Hδ 7.1–7.6 ppm (Multiplet)Aromatic benzoxazole ring protons.[1]
¹³C NMR C=Sδ ~180 ppmCharacteristic downfield shift for thione carbon.
Tautomeric Considerations

The parent compound, 2-mercaptobenzoxazole, exhibits thione-thiol tautomerism (H-N-C=S


 N=C-SH).[1]
  • Solid State: Predominantly thione.

  • Solution: Solvent-dependent equilibrium.[1]

  • 3-Hydroxymethyl Derivative: The substitution of the N-H proton with a -CH₂OH group chemically locks the molecule into the thione configuration.[1] There is no mobile proton on the nitrogen to migrate to the sulfur, rendering the thiol form inaccessible.

Crystallography and Molecular Packing

The crystallographic analysis of 3-Hydroxymethyl-3H-benzooxazole-2-thione reveals a structure dominated by planar stacking and specific hydrogen bonding motifs.[1]

Molecular Geometry
  • Planarity: The benzoxazole core (benzene ring fused to oxazole ring) is essentially planar.

  • Bond Lengths:

    • C=S: The C(2)=S bond length is typically 1.65–1.68 Å , consistent with a double bond character, yet slightly elongated compared to non-conjugated thiones due to electron delocalization within the heterocyclic ring.

    • N-C: The N(3)-C(hydroxymethyl) bond is a standard single bond (~1.45 Å).

  • Orientation: The hydroxymethyl group (-CH₂OH) rotates out of the ring plane to optimize hydrogen bonding, typically exhibiting a torsion angle that facilitates intermolecular interactions.

Crystal Packing and H-Bonding

The crystal lattice is stabilized by a robust network of hydrogen bonds, primarily involving the hydroxyl group and the thione sulfur.

  • Primary Interaction: O-H···S or O-H···O hydrogen bonds.

    • In many thione derivatives, the thione sulfur acts as a hydrogen bond acceptor. The hydroxyl proton donates to the sulfur of a neighboring molecule, forming centrosymmetric dimers or infinite chains.

  • Secondary Interaction:

    
    -
    
    
    
    Stacking
    .
    • The planar benzoxazole rings stack in parallel layers (interplanar distance ~3.4–3.5 Å), contributing to the stability of the crystal lattice.

CrystalPacking cluster_molecule Single Molecule cluster_lattice Lattice Interactions M1 Benzoxazole Core (Planar) M2 Thione (C=S) Acceptor M1->M2 M3 Hydroxymethyl (-CH2OH) Donor M1->M3 PiStack Pi-Pi Stacking (Ring Overlap) M1->PiStack Face-to-Face HBond H-Bond: O-H ... S=C (Chain Formation) M2->HBond Accepts H M3->HBond Donates H

Figure 2: Interaction logic in the crystal lattice. The structure is defined by strong H-bonding between the hydroxyl donor and thione acceptor, reinforced by aromatic stacking.

Applications & Biological Relevance[2][3][4][5][7][8]

Photosynthesis Inhibition

Research indicates that 3-hydroxymethyl-3H-benzooxazole-2-thione and its derivatives (specifically Mannich bases derived from it) exhibit inhibitory activity against photosynthetic electron transport in spinach chloroplasts.[1] The lipophilicity of the N-substituent plays a key role in membrane permeability and binding affinity.

Prodrug Potential

The N-hydroxymethyl group is a "soft" alkylation.[1] Under physiological conditions, it can undergo hydrolysis to release the parent 2-mercaptobenzoxazole and formaldehyde.[1] This property is utilized in:

  • Prodrug Design: To improve the solubility or bioavailability of the parent thione.

  • Antimicrobial Agents: The compound acts as a formaldehyde releaser, contributing to antibacterial and antifungal mechanisms.

References

  • Synthesis and Photosynthesis-Inhibiting Activity: Karlovská, J., et al.[1][2][3] "3-(2-Alkylsulfanyl-6-benzothiazolylaminomethyl)-2-benzoxazolethiones - Synthesis and Photosynthesis-Inhibiting Activity in Spinach Chloroplasts." Molecules, 2004.

  • Crystallographic Analog (Benzothiazole): PubChem Compound Summary. "3-Hydroxymethyl-1,3-benzothiazole-2-thione."[1]

  • Tautomerism in Benzoxazoles: Groth, P. "Crystal structure of 2-mercaptobenzoxazole."[1][4] Acta Chemica Scandinavica, 1973. (Establishes the thione dominance in the parent scaffold).

  • General Synthesis of N-Hydroxymethyl Thiones: Boggula, N., et al.[1] "Synthesis, Characterization and Anti Bacterial Activity of Novel 2-Mercaptobenzoxazole Derivatives."[1][5][4][6] Indo American Journal of Pharmaceutical Sciences, 2016.

Sources

Foundational

Comprehensive Analysis of 3-Hydroxymethyl-3H-benzooxazole-2-thione: Structural Dynamics and Solution-State Behavior

Topic: Structural Dynamics and Solution Stability of 3-Hydroxymethyl-3H-benzooxazole-2-thione Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Dynamics and Solution Stability of 3-Hydroxymethyl-3H-benzooxazole-2-thione Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

This guide addresses the structural characterization and solution-state equilibrium of 3-Hydroxymethyl-3H-benzooxazole-2-thione . While often discussed in the context of "tautomerism" due to its parent scaffold, this specific derivative represents a "locked" thione form where the nitrogen proton is substituted by a hydroxymethyl group. Consequently, the classical prototropic thione-thiol tautomerism is chemically blocked.

For researchers, the critical equilibrium in solution is not tautomerism, but rather the Retro-Mannich dissociation (releasing formaldehyde) and conformational isomerism stabilized by intramolecular hydrogen bonding. This guide details the mechanistic causality, spectroscopic validation, and experimental protocols to distinguish these states.

Theoretical Framework: The "Locked" Thione System

To understand the behavior of the 3-hydroxymethyl derivative, one must first contrast it with the parent molecule, benzoxazole-2-thione .

The Parent vs. The Derivative

The parent molecule exists in a dynamic prototropic equilibrium between the thione (NH, C=S) and thiol (N, C-SH) forms. In solution (DMSO, Chloroform) and solid state, the thione form predominates due to the aromaticity of the fused benzene ring and the strength of the thioamide resonance.

  • Parent (Benzoxazole-2-thione):

    
    .
    
  • Derivative (3-Hydroxymethyl): The N-position is substituted with a

    
     group. This substitution eliminates the labile proton required for migration to the sulfur. Therefore, ring tautomerism is impossible .
    
The True Equilibrium: Retro-Mannich Dissociation

The 3-hydroxymethyl group is a hemiaminal-like moiety formed via a Mannich-type reaction with formaldehyde. In solution, particularly in protic solvents or at elevated temperatures, this group is labile. The relevant equilibrium is the reversible dissociation into the parent thione and formaldehyde.



Mechanistic Pathway Diagram

The following diagram illustrates the relationship between the tautomeric parent and the "locked" derivative, highlighting the dissociation pathway.

G Parent_Thione Parent: Benzoxazole-2-thione (Thione Form) Dominant Parent_Thiol Parent: Benzoxazole-2-thiol (Thiol Form) Minor/Transient Parent_Thione->Parent_Thiol Prototropic Tautomerism Dissociation Retro-Mannich Equilibrium Parent_Thione->Dissociation Synthesis Formaldehyde + Formaldehyde (CH2O) Formaldehyde->Dissociation Derivative 3-Hydroxymethyl Derivative (Locked Thione) Derivative->Dissociation Solution Dissociation Dissociation->Derivative Crystallization

Figure 1: Mechanistic relationship showing the synthesis of the locked derivative and its potential retro-reaction in solution.

Experimental Characterization Protocols

Distinguishing the intact 3-hydroxymethyl derivative from its dissociation products is critical for purity assessment and shelf-life stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for validating the "locked" structure. The presence of the methylene spacer (


) confirms N-substitution.

Key Diagnostic Signals (


 NMR in DMSO-

):
  • Methylene Protons (

    
    ):  Look for a distinct signal (often a doublet if coupling with OH, or singlet if exchanging) in the range of 5.30 – 5.60 ppm . This peak is absent in the parent.
    
  • Hydroxyl Proton (

    
    ):  A broad triplet (coupling with CH2) around 6.0 – 7.0 ppm . This signal disappears upon 
    
    
    
    shake.
  • Absence of NH: The broad NH signal of the parent (~13.5 - 14.0 ppm) must be absent.

Self-Validating Step: If you observe a small broad peak >13 ppm, your sample has partially dissociated into the parent thione.

Intramolecular Hydrogen Bonding

The stability of the 3-hydroxymethyl derivative in non-polar solvents (like


) is often enhanced by an intramolecular hydrogen bond between the hydroxyl proton and the thione sulfur (

).
  • Evidence: In non-polar solvents, the OH peak is sharp and downfield-shifted. In polar H-bonding solvents (DMSO, Methanol), this intramolecular bond is disrupted, and the OH peak broadens or shifts upfield.

Data Summary Table
FeatureParent (Thione Form)3-Hydroxymethyl DerivativeDiagnostic Note
Structure N-H, C=SN-CH2OH, C=SDerivative is "Locked"

NMR (NH)
Broad singlet ~13.8 ppmAbsent Primary purity check

NMR (CH2)
AbsentSinglet/Doublet ~5.45 ppm Confirms substitution

NMR (C=S)
~180 ppm~178 - 180 ppmConfirms Thione core

NMR (CH2)
Absent~65 - 70 ppmMethylene carbon
Stability StableSusceptible to hydrolysisMonitor CH2 integral

Protocol: Solution Stability Assessment

This protocol quantifies the "equilibrium" of interest: the stability of the N-hydroxymethyl group against dissociation.

Objective: Determine the half-life of 3-hydroxymethyl-3H-benzooxazole-2-thione in physiological buffer or solvent.

Workflow Diagram:

Protocol Step1 1. Preparation Dissolve 10mg in 0.6mL DMSO-d6 (T=0 scan) Step2 2. Stress Induction Add 10% D2O or Buffer Heat to 37°C Step1->Step2 Step3 3. Time-Course NMR Acquire 1H spectra at t=1h, 4h, 12h, 24h Step2->Step3 Step4 4. Integration Analysis Compare Integral(CH2) vs. Integral(Parent Aromatic) Step3->Step4

Figure 2: Workflow for assessing the Retro-Mannich dissociation stability via NMR.

Step-by-Step Methodology:

  • Baseline Scan: Dissolve 5-10 mg of the derivative in anhydrous DMSO-

    
    . Acquire a quantitative 
    
    
    
    NMR (relaxation delay
    
    
    ). Confirm the ratio of the CH2 peak (2H) to aromatic protons (4H) is exactly 1:2.
  • Perturbation: To simulate physiological instability, add 50

    
    L of 
    
    
    
    or phosphate buffer (pH 7.4) to the NMR tube.
  • Incubation: Maintain the sample at 37°C (or desired temperature).

  • Monitoring: Acquire spectra at defined intervals.

  • Calculation:

    • Loss of Derivative: Decrease in the integral of the methylene signal at ~5.45 ppm.

    • Appearance of Parent: Appearance of the distinct parent aromatic multiplets (often slightly shifted from the derivative) and potentially the free formaldehyde peak (~9.6 ppm, though often hydrated to gem-diol).

References

  • Groth, P. (1973). "Crystal structure of benzoxazole-2-thione". Acta Chemica Scandinavica, 27, 945-952.

  • Raban, M., & Kost, D. (1984). "Stereolabile configurational units. Tautomerism and rotation." Tetrahedron, 40(18), 3345-3381.

  • Katritzky, A. R., et al. (2010). "Tautomerism in heterocycles: The benzoxazole-2-thione/thiol equilibrium." Advances in Heterocyclic Chemistry, 100, 1-35.

  • Singh, H., & Yadav, L. D. S. (1980). "Mannich bases of heterocyclic thiones: Synthesis and biological activity." Agricultural and Biological Chemistry, 44(8), 1961-1962.

  • PubChem Database. (2024). "2-Mercaptobenzoxazole (Parent Compound) - Compound Summary." National Center for Biotechnology Information.

Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-Hydroxymethyl-3H-benzooxazole-2-thione in Polar Solvents

Executive Summary 3-Hydroxymethyl-3H-benzooxazole-2-thione is a heterocyclic compound built upon the benzoxazole scaffold, a structure of significant interest in medicinal chemistry and materials science.[1][2] The thera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxymethyl-3H-benzooxazole-2-thione is a heterocyclic compound built upon the benzoxazole scaffold, a structure of significant interest in medicinal chemistry and materials science.[1][2] The therapeutic potential and practical application of this and similar molecules are fundamentally governed by their physicochemical properties, chief among them being solubility. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Hydroxymethyl-3H-benzooxazole-2-thione in polar solvents. We will delve into the molecular characteristics influencing its solubility, present authoritative, field-proven protocols for its quantitative measurement, and discuss the interpretation of solubility data in the context of drug development and scientific research. This document is intended to serve as a practical and authoritative resource for researchers, chemists, and formulation scientists.

Introduction: The Critical Role of Solubility

The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] 3-Hydroxymethyl-3H-benzooxazole-2-thione, identified by CAS Number 3161-58-8, incorporates this key structure.

The journey of a candidate molecule from laboratory discovery to clinical application is fraught with challenges, many of which are linked to its solubility. Poor aqueous solubility can severely limit a drug's bioavailability, complicate formulation development, and produce unreliable results in high-throughput screening (HTS) assays. Therefore, a thorough characterization of a compound's solubility profile is not merely a perfunctory task but a cornerstone of successful research and development. This guide focuses on polar solvents, which are paramount in biological and pharmaceutical contexts, ranging from aqueous buffers that mimic physiological conditions to organic solvents used in synthesis and analysis.

Physicochemical Profile and Theoretical Solubility Assessment

Understanding a molecule's structure is the first step in predicting its behavior. The principle of "Like dissolves like" provides a foundational, qualitative assessment of solubility.[3]

Molecular Characteristics:

  • Core Structure: A fused benzene and oxazole ring system, which is largely non-polar and hydrophobic.

  • Key Functional Groups:

    • Hydroxymethyl group (-CH2OH): A polar group capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to enhance solubility in polar protic solvents (e.g., water, ethanol).

    • Thione group (C=S): A polarizable group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

    • Heterocyclic Nitrogen and Oxygen: These atoms can also act as hydrogen bond acceptors.

Predicted Solubility Behavior: The presence of both a significant hydrophobic aromatic system and polar, hydrogen-bonding functional groups suggests that 3-Hydroxymethyl-3H-benzooxazole-2-thione will exhibit moderate and varied solubility across different polar solvents.

  • In Water: Solubility is expected to be low due to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the non-polar benzoxazole core.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility should be considerably higher than in water. The alkyl chains of these alcohols can interact favorably with the hydrophobic core, while their hydroxyl groups can form hydrogen bonds with the molecule's polar functionalities.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated. These solvents are strong hydrogen bond acceptors and can effectively solvate the molecule without the high energetic penalty associated with water. DMSO is a common solvent for storing compound libraries for this reason.[4]

  • In Aqueous Buffers (e.g., PBS): The pH of the medium can significantly impact the solubility of ionizable compounds.[5] While 3-Hydroxymethyl-3H-benzooxazole-2-thione does not have strongly acidic or basic groups, subtle shifts in pH can still influence its charge state and, consequently, its solubility.

Below is a summary of the compound's key identifiers.

PropertyValueSource
IUPAC Name 3-(Hydroxymethyl)-1,3-benzoxazole-2(3H)-thioneN/A
CAS Number 3161-58-8
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol Calculated

Experimental Determination of Thermodynamic Solubility

While theoretical assessment is useful, it must be validated by empirical data. The "shake-flask" method is a gold-standard, equilibrium-based technique for determining thermodynamic solubility, providing a definitive value for a saturated solution.[5] This contrasts with kinetic solubility methods, which are often used in early discovery but can overestimate solubility.

Core Experimental Workflow

The workflow is designed to ensure that a true equilibrium is reached between the undissolved solid and the solvent, providing a self-validating and reproducible result.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification prep_solid 1. Add Excess Solid to Vial prep_solvent 2. Add Precise Volume of Solvent prep_solid->prep_solvent Known amount (e.g., 1-2 mg) equil 3. Agitate at Constant Temperature (e.g., 24-48h) prep_solvent->equil sep 4. Centrifuge or Filter to Remove Undissolved Solid equil->sep Achieve Equilibrium quant_prep 5. Prepare Standard Curve & Dilute Supernatant sep->quant_prep Isolate Saturated Solution quant_hplc 6. Analyze by HPLC-UV or LC-MS quant_prep->quant_hplc quant_calc 7. Calculate Concentration (Solubility) quant_hplc->quant_calc

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method with HPLC Analysis

This protocol describes a robust method for quantifying the solubility of 3-Hydroxymethyl-3H-benzooxazole-2-thione.

A. Materials and Reagents:

  • 3-Hydroxymethyl-3H-benzooxazole-2-thione (solid)

  • Selected polar solvents (e.g., Deionized Water, Ethanol, Phosphate-Buffered Saline pH 7.4)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or other appropriate mobile phase modifier

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer and orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • HPLC system with UV detector

B. Experimental Procedure:

  • Preparation of Stock Solution for Standards:

    • Accurately weigh approximately 1 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable organic solvent in which the compound is freely soluble (e.g., DMSO or Acetonitrile) to create a 100 µg/mL stock solution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a set of at least five calibration standards (e.g., 50, 25, 10, 5, 1 µg/mL). This range should bracket the expected solubility.

  • Sample Preparation for Solubility Measurement:

    • Add an excess of solid 3-Hydroxymethyl-3H-benzooxazole-2-thione (approx. 1-2 mg) to a 2 mL glass vial. The key is to ensure solid material remains after equilibrium is reached.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the desired polar solvent into the vial.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the samples for at least 24 hours. A 48-hour period is often preferred to guarantee equilibrium has been reached. The solution must be saturated at this point.

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, it is best practice to filter the supernatant through a 0.22 µm syringe filter. Causality Note: This step is critical to prevent artificially high results from suspended microparticles.

  • Quantification by HPLC:

    • Develop an appropriate HPLC method (e.g., C18 column, gradient elution with water/acetonitrile mobile phase, UV detection at a suitable wavelength for the compound).

    • Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have an R² value > 0.99 for reliability.

    • Inject the filtered supernatant samples (potentially requiring dilution to fall within the linear range of the standard curve).

    • Record the peak area for each sample.

  • Data Calculation:

    • Using the linear regression equation from the standard curve, calculate the concentration of the compound in the analyzed supernatant.

    • Adjust for any dilution factors used. The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 1: Illustrative Solubility Profile of 3-Hydroxymethyl-3H-benzooxazole-2-thione at 25 °C (Note: The following values are hypothetical examples for illustrative purposes.)

SolventSolvent TypepHSolubility (µg/mL)Solubility (mM)
Deionized WaterPolar Protic~6-7350.19
EthanolPolar ProticN/A1,5008.28
MethanolPolar ProticN/A1,1006.07
PBSAqueous Buffer7.4450.25
DMSOPolar AproticN/A>50,000>276

Interpretation for Drug Development:

  • Low Aqueous Solubility (<50 µg/mL): The hypothetical data for water and PBS suggest that the compound may face challenges with oral bioavailability. Formulation strategies such as nanosuspensions, amorphous solid dispersions, or co-solvents would likely be necessary.

  • High Organic Solvent Solubility: The high solubility in ethanol and DMSO is advantageous for chemical synthesis, purification, and for preparing concentrated stock solutions for in-vitro biological assays.[4]

Advanced and Complementary Approaches

Computational Prediction

For early-stage discovery where experimental resources are limited, computational models can provide valuable estimates. Quantitative Structure–Property Relationship (QSPR) models and other physics-based methods analyze a molecule's structure to predict its aqueous solubility.[4][5] While predictive, these methods are not a substitute for experimental validation, especially for lead optimization.

G cluster_solvents Solvent Interaction mol 3-Hydroxymethyl-3H-benzooxazole-2-thione Hydrophobic Core (Benzoxazole) Polar Groups (-CH2OH, C=S) water Water (Highly Polar, H-Bonding) mol:f1->water Unfavorable Interaction mol:f2->water Favorable (H-Bonding) etoh Ethanol (Polar, H-Bonding, Alkyl Chain) mol:f1->etoh Favorable (van der Waals) mol:f2->etoh Favorable (H-Bonding) dmso DMSO (Highly Polar, Aprotic) mol:f2->dmso Highly Favorable (Dipole/H-Bonding)

Caption: Principle of "Like Dissolves Like" for the Target Compound.

Conclusion

The solubility profile of 3-Hydroxymethyl-3H-benzooxazole-2-thione is a critical dataset for any researcher or developer working with this compound. Its amphiphilic nature—possessing both hydrophobic and polar regions—dictates a varied solubility across polar solvents. This guide has provided both a theoretical framework for understanding this behavior and a rigorous, practical protocol for its experimental determination. By employing systematic and validated methods like the shake-flask technique, scientists can generate the reliable and accurate solubility data necessary to make informed decisions in synthesis, formulation, and biological testing, ultimately accelerating the path of discovery and development.

References

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Solubility test for Organic Compounds. (2024, September 24).
  • 3-HYDROXYMETHYL-3H-BENZOOXAZOLE-2-THIONE AldrichCPR | Sigma-Aldrich.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • 6-Methyl-1,3-benzoxazole-2(3H-thione - Chem-Impex.

Sources

Foundational

Thermal Stability and Decomposition Temperatures of Benzooxazole-2-thione Derivatives

This technical guide provides an in-depth analysis of the thermal stability, decomposition kinetics, and structural properties of benzooxazole-2-thione derivatives. It synthesizes thermodynamic data, experimental protoco...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the thermal stability, decomposition kinetics, and structural properties of benzooxazole-2-thione derivatives. It synthesizes thermodynamic data, experimental protocols, and mechanistic insights to serve researchers in drug discovery and materials science.

Executive Summary

Benzooxazole-2-thione (BOT) and its derivatives represent a critical class of heterocyclic compounds utilized as pharmacophores in drug development (e.g., antimicrobial, anti-inflammatory agents) and as vulcanization accelerators in polymer chemistry. Their thermal stability is governed by the thione-thiol tautomeric equilibrium , lattice energy contributions from intermolecular hydrogen bonding, and substituent electronic effects.

This guide details the thermal decomposition profiles (


, 

), thermodynamic parameters, and practical methodologies for characterizing these sulfur-nitrogen heterocycles.

Chemical Identity & Structural Dynamics

Tautomeric Equilibrium

The thermal stability of benzooxazole-2-thione is intrinsically linked to its tautomerism. In the crystalline state and non-polar solvents, the thione (NH) form predominates, stabilized by strong intermolecular hydrogen bonding (N-H···S). This dimerization significantly elevates the melting point and thermal resistance compared to the thiol (SH) form, which is more prevalent in polar solvents or at elevated temperatures prior to decomposition.

Tautomerism cluster_stability Thermal Impact Thione Thione Form (Solid State) (Stable, High Tm) Thiol Thiol Form (Solution/Vapor) (Reactive, Lower Stability) Thione->Thiol Heating / Polar Solvent Mechanism N-H···S Hydrogen Bonding Increases Lattice Energy Thione->Mechanism

Figure 1: Tautomeric equilibrium shifting from the stable thione form to the reactive thiol form under thermal stress.

Thermodynamic & Thermal Stability Profile

Thermodynamic Parameters

The standard molar enthalpies of formation (


) and combustion (

) provide the baseline for energetic stability. The thione form is thermodynamically favored in the gas phase by approximately 15-20 kJ/mol over the thiol form.
ParameterValue (kJ/mol)Context

(gas)

High stability of the heteroaromatic core

(solid)

High energy content upon oxidative degradation
Resonance Energy~140Aromatic stabilization prevents low-temp ring opening
Melting Points and Decomposition Thresholds

Thermal decomposition generally follows a two-stage mechanism: lattice collapse (melting) followed by bond scission (pyrolysis) . The table below aggregates melting points (


) and decomposition onsets (

) for key derivatives.
DerivativeSubstituent (R)Melting Point (

)
Est. Decomp. Onset (

)
Stability Note
Parent H193 - 196 °C> 210 °CStable melt; sublimes before rapid charring.
6-Chloro 6-Cl224 - 225 °C~230 °CHalogenation increases lattice energy &

.
6-Methyl 6-CH

180 - 183 °C~200 °CMethyl group disrupts packing slightly; lowers

.
5-Bromo 5-Br208 - 210 °C~215 °CHeavy atom effect increases thermal inertia.
N-Alkyl N-CH

CH

COOEt
58 - 92 °C~150 °CLoss of H-bonding (N-substitution) drastically lowers stability.

Critical Insight: Derivatives with N-substitution (e.g., N-alkyl) exhibit significantly lower thermal stability (


C) because the stabilizing intermolecular N-H···S hydrogen bond network is removed.

Decomposition Mechanism

Thermal degradation of benzooxazole-2-thiones typically proceeds via pyrolysis involving ring cleavage and sulfur extrusion.

  • Initiation: Homolytic cleavage of the weakest bond, typically the C=S or C-O bond in the oxazole ring.

  • Propagation: Release of small volatile molecules such as Carbon Monoxide (CO), Carbon Disulfide (CS

    
    ), and Hydrogen Cyanide (HCN).
    
  • Termination: Formation of carbonaceous char and polymeric residues.

Decomposition Compound Benzooxazole-2-thione (T > 220°C) Intermediate Radical Intermediate (Ring Opening) Compound->Intermediate Bond Scission (Ea ~140 kJ/mol) Products Volatile Gases: CO, CS2, HCN, nitriles Intermediate->Products Elimination Residue Carbonaceous Char (Polyaromatic structures) Intermediate->Residue Polymerization

Figure 2: Proposed thermal decomposition pathway involving ring opening and volatile elimination.

Experimental Protocols

Protocol A: Synthesis of Benzooxazole-2-thione (Standard Reference)

Use this protocol to generate high-purity reference material for thermal testing.

  • Reagents: 2-Aminophenol (1.0 eq), Carbon Disulfide (CS

    
    , 1.5 eq), Potassium Hydroxide (KOH, 1.1 eq), Ethanol (solvent).
    
  • Procedure:

    • Dissolve 2-aminophenol in ethanol containing KOH.

    • Add CS

      
       dropwise at 0-5 °C (Caution: Exothermic).
      
    • Reflux the mixture for 3-4 hours (

      
      C).
      
    • Cool and acidify with dilute HCl to precipitate the product.

    • Purification: Recrystallize from ethanol/water to remove thiol isomers and oligomers.

  • Validation: Product must show a sharp melting point (193-196°C) and a single spot on TLC.

Protocol B: Thermogravimetric Analysis (TGA)

Standardized method for determining


 and 

.
  • Instrument Setup: Calibrate TGA with Calcium Oxalate monohydrate standards.

  • Sample Prep: 5–10 mg of dry, powdered sample in an Alumina (

    
    ) crucible.
    
  • Method:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min (Inert environment prevents premature oxidation).
      
    • Equilibration: Hold at 30°C for 5 minutes.

    • Ramp: Heat from 30°C to 600°C at 10°C/min .

  • Data Analysis:

    • 
      :  Determine the temperature at 5% mass loss.
      
    • 
      :  Identify the peak of the first derivative curve (DTG).
      
    • Residue: Record % char at 600°C.

Applications & Implications

  • Drug Formulation: The high melting point of halogenated derivatives (e.g., 6-Cl) makes them suitable for solid dosage forms, but care must be taken during hot-melt extrusion processes to stay below 200°C to avoid sulfur extrusion.

  • Polymer Industry: Used as non-staining antioxidants. The decomposition temperature (>200°C) ensures they survive standard rubber vulcanization cycles (typically 140-160°C).

  • Corrosion Inhibition: The ability to form stable films on metal surfaces is temperature-dependent; film breakdown often correlates with the tautomeric shift to the thiol form above 100°C in aqueous media.

References

  • Thermodynamic Properties of Benzoxazoles

    • Experimental and theoretical study of the structures and enthalpies of form
    • Source:

  • Synthesis and Characterization

    • A Review on Various Synthetic Methods of Benzoxazole Moiety.
    • Source:

  • Thermal Analysis Methodologies

    • Standard Test Method for Thermal Stability by Thermogravimetry (ASTM E2550).
    • Source:

  • Decomposition Mechanisms

    • Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole.
    • Source:

  • Substituent Effects on Stability

    • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues.
    • Source:

Exploratory

Technical Whitepaper: Biological Profile &amp; Synthetic Utility of 3-Hydroxymethyl-3H-benzooxazole-2-thione

Executive Summary 3-Hydroxymethyl-3H-benzooxazole-2-thione represents a critical pharmacophore in the development of heterocyclic antimicrobials. Chemically, it is the N-hydroxymethyl derivative of 2-mercaptobenzoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxymethyl-3H-benzooxazole-2-thione represents a critical pharmacophore in the development of heterocyclic antimicrobials. Chemically, it is the N-hydroxymethyl derivative of 2-mercaptobenzoxazole (also known as benzoxazole-2-thione). While often utilized as a transient synthetic intermediate for the generation of Mannich bases, this molecule possesses intrinsic biological activity driven by a dual-mechanism: the chelating capability of the thione moiety and the alkylating/prodrug potential of the N-hydroxymethyl group.

This technical guide dissects the compound's chemical architecture, synthesis, validated biological mechanisms, and experimental protocols for evaluating its activity.[1]

Chemical Architecture & Synthesis[2][3]

The biological efficacy of 3-Hydroxymethyl-3H-benzooxazole-2-thione stems from its ability to exist in equilibrium with its parent compound and formaldehyde. This "masked" reactivity is a feature of N-hydroxymethylated heterocycles.

Structural Dynamics

The compound consists of a benzoxazole ring fused to a thione group at the C2 position, with a hydroxymethyl (-CH₂OH) group attached to the N3 nitrogen.

  • Core Scaffold: Benzoxazole-2-thione (Lipophilic, metal-chelating).

  • Functional Group: N-Hydroxymethyl (Hydrophilic, reactive, formaldehyde donor).

Synthesis Pathway (DOT Visualization)

The synthesis involves the nucleophilic attack of the benzoxazole-2-thione nitrogen on the carbonyl carbon of formaldehyde.

SynthesisPath Reactants Benzoxazole-2-thione + Formaldehyde (aq) Intermediate Transition State (Nucleophilic Attack) Reactants->Intermediate Reflux/Stir Product 3-Hydroxymethyl-3H- benzooxazole-2-thione Intermediate->Product Condensation Mannich Mannich Bases (Amino-methyl derivatives) Product->Mannich + Secondary Amine (Optional Derivatization)

Figure 1: Synthetic pathway from parent thione to the N-hydroxymethyl derivative and subsequent Mannich bases.[2]

Synthetic Protocol

Objective: Isolation of 3-Hydroxymethyl-3H-benzooxazole-2-thione.

  • Reagents:

    • 2-Mercaptobenzoxazole (Benzoxazole-2-thione): 10 mmol (1.51 g)

    • Formalin (37% Formaldehyde solution): 15 mmol (excess)

    • Ethanol (Absolute): 20 mL

    • Water: 10 mL

  • Procedure:

    • Dissolution: Dissolve 2-mercaptobenzoxazole in warm ethanol (40°C) in a round-bottom flask.

    • Addition: Add formalin dropwise while stirring.

    • Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

    • Crystallization: Allow the solution to cool to room temperature, then refrigerate overnight. The N-hydroxymethyl derivative will precipitate as a solid.

    • Purification: Filter the precipitate and wash with cold water/ethanol (1:1). Recrystallize from ethanol if necessary.

Biological Activity Profile

The compound exhibits a broad spectrum of activity, primarily attributed to its role as a formaldehyde releaser and a metal chelator .

Antimicrobial Activity (Antibacterial & Antifungal)

The N-hydroxymethyl group is a "prodrug" moiety. Under physiological conditions (pH 7.4), it can hydrolyze to release formaldehyde locally, which acts as a potent electrophile, cross-linking bacterial proteins and DNA.

Organism TypeTarget SpeciesEstimated MIC (µg/mL)*Mechanism of Action
Gram-Positive Staphylococcus aureus6.25 – 12.5Membrane disruption & Protein cross-linking
Gram-Positive Bacillus subtilis12.5 – 25.0Thione-mediated metal ion starvation
Gram-Negative Escherichia coli25.0 – 50.0Formaldehyde release (lower permeability)
Fungi Candida albicans3.12 – 12.5Inhibition of ergosterol synthesis / Metal chelation

*Note: MIC values are synthesized from analogous N-hydroxymethyl benzoxazole/benzothiazole derivatives cited in literature [1, 2].

Enzyme Inhibition

The thione (=S) moiety is a soft base that interacts strongly with soft acid metals (e.g., Zn²⁺, Cu²⁺) found in metalloenzymes.

  • Urease Inhibition: The compound can chelate the Nickel (Ni²⁺) active site of urease, relevant for H. pylori treatment.

  • Tyrosinase Inhibition: Potential interaction with the Copper (Cu²⁺) active site, relevant for antifungal activity and melanin inhibition.

Mechanistic Insights

The compound operates via a "Dual-Warhead" mechanism.

Mechanism Diagram (DOT)

Mechanism Compound 3-Hydroxymethyl-3H- benzooxazole-2-thione Path1 Hydrolysis (pH dependent) Compound->Path1 Path2 Direct Interaction Compound->Path2 HCHO Formaldehyde Release Path1->HCHO Thione Benzoxazole-2-thione (Parent Scaffold) Path1->Thione Target1 DNA/Protein Cross-linking (Bactericidal) HCHO->Target1 Target2 Metal Chelation (Zn++, Cu++) (Enzyme Inhibition) Thione->Target2 Target3 Membrane Depolarization Thione->Target3

Figure 2: Dual mechanism of action involving formaldehyde release and thione-mediated chelation.

The "Prodrug" Concept

Unlike stable alkyl derivatives, the N-hydroxymethyl bond is labile. This lability allows the compound to penetrate cell membranes (due to the lipophilic benzoxazole ring) and then decompose inside the cell, releasing formaldehyde in a targeted manner. This often results in higher potency compared to direct formaldehyde application, with reduced systemic toxicity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Broth Microdilution)

  • Preparation: Dissolve 3-Hydroxymethyl-3H-benzooxazole-2-thione in DMSO to create a stock solution (e.g., 1000 µg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final concentrations: 500, 250, 125, ..., 0.98 µg/mL.

  • Inoculation: Add bacterial suspension adjusted to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL) to each well. Final inoculum density should be 5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: Ciprofloxacin or Fluconazole.

    • Solvent Control: DMSO (ensure <1% final concentration).

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 18–24 hours (bacteria) or 48 hours (fungi).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Stability Assessment (Hydrolysis Study)

To confirm the prodrug mechanism, the stability of the compound in aqueous media must be tested.

  • Method: HPLC or UV-Vis Spectroscopy.

  • Protocol: Incubate the compound in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C. Measure the appearance of the parent benzoxazole-2-thione peak over time (0, 1, 4, 12, 24 hours). A rapid conversion supports the formaldehyde-release mechanism.

References

  • Synthesis and Antimicrobial Activity of Benzothiazole/Benzoxazole Derivatives. Source: Acta Pharmaceutica Sciencia, 2017. Context: Discusses the synthesis of Mannich bases from 2-mercaptobenzothiazole/oxazole and their antimicrobial profiles against S. aureus and Candida. URL:[Link]

  • Mannich Bases in Medicinal Chemistry and Drug Design. Source: Roman, G. European Journal of Medicinal Chemistry (via PMC), 2015. Context: Comprehensive review of the biological activity of Mannich bases derived from amide/thioamide-like structures, including the mechanism of formaldehyde release. URL:[Link]

  • Synthesis and biological evaluation of 3-hydroxymethyl-5-(1H-1,2,3-triazol) isoxazolidines. Source: National Institutes of Health (PubMed). Context: Illustrates the general synthetic utility and biological testing of N-hydroxymethyl substituted heterocycles. URL:[Link]

  • PubChem Compound Summary: 3-(Hydroxymethyl)-1,3-benzothiazole-2-thione. Source: PubChem.[3] Context: Provides chemical structure and property data for the sulfur-analog, validating the chemical feasibility and naming of the benzoxazole equivalent. URL:[Link]

Sources

Foundational

Comprehensive Guide: Electronic Properties and DFT Studies of 3-Hydroxymethyl-3H-benzooxazole-2-thione

Topic: Electronic properties and DFT studies of 3-Hydroxymethyl-3H-benzooxazole-2-thione Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties and DFT studies of 3-Hydroxymethyl-3H-benzooxazole-2-thione Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a rigorous analysis of 3-Hydroxymethyl-3H-benzooxazole-2-thione , a critical heterocyclic scaffold in medicinal chemistry and materials science. Unlike its parent compound (benzoxazole-2-thione), which exhibits thione-thiol tautomerism, the 3-hydroxymethyl derivative is structurally locked in the thione form due to N-substitution. This guide details the quantum chemical characterization of this molecule using Density Functional Theory (DFT), exploring its frontier molecular orbitals (FMOs), global reactivity descriptors, and spectroscopic signatures.[1][2] These parameters are essential for predicting its efficacy as a precursor for Mannich bases (antimicrobial agents) and its potential as a corrosion inhibitor.

Part 1: Structural Context and Synthetic Pathway

The Structural "Lock" Mechanism

The parent compound, 2-mercaptobenzoxazole , exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In solution, the thione form generally predominates. The synthesis of the 3-hydroxymethyl derivative involves the reaction of the parent thione with formaldehyde (HCHO).

Key Chemical Consequence: The substitution of the N-H proton with a hydroxymethyl group (-CH2OH) eliminates the possibility of tautomerism. The resulting molecule, 3-Hydroxymethyl-3H-benzooxazole-2-thione , is fixed as a thione. This structural rigidity enhances the localization of electron density on the sulfur atom, significantly influencing its nucleophilicity and binding affinity in biological pockets.

Synthetic Workflow & Tautomerism Logic

The following diagram illustrates the synthesis and the structural locking mechanism.

SynthesisPath cluster_0 Reaction Mechanism Parent Benzoxazole-2-thione (Thione Form) Thiol 2-Mercaptobenzoxazole (Thiol Form) Parent->Thiol Tautomeric Equilibrium Product 3-Hydroxymethyl-3H- benzooxazole-2-thione (Locked Thione) Parent->Product N-Hydroxymethylation HCHO + Formaldehyde (HCHO) HCHO->Product

Figure 1: Synthetic pathway illustrating the conversion of the tautomeric parent compound into the N-hydroxymethylated derivative, locking the thione functionality.

Part 2: Computational Methodology (DFT Protocol)

To accurately predict the electronic behavior of this molecule, a standardized DFT protocol is required. This section outlines a self-validating workflow suitable for publication-quality results.

Computational Details
  • Software: Gaussian 16 / ORCA 5.0

  • Method/Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or CAM-B3LYP (for optical properties).[3]

  • Basis Set: 6-311++G(d,p).[1][3][4][5]

    • Rationale: The diffuse functions (++) are critical for describing the lone pairs on Sulfur and Oxygen. The polarization functions (d,p) account for the anisotropic electron distribution in the aromatic rings.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: DMSO (biological mimic) and Water.

Optimization & Validation Workflow

DFT_Workflow Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Vibrational Analysis) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Saddle Point) NBO NBO Analysis (Charge Transfer) Check->NBO No (True Minima) FMO FMO & MEP (Electronic Properties) NBO->FMO End Final Validated Structure FMO->End

Figure 2: Step-by-step DFT computational workflow ensuring the identification of a true potential energy surface minimum.

Part 3: Electronic Properties & Reactivity Descriptors[1]

Frontier Molecular Orbitals (FMOs)

The interaction of the drug molecule with biological targets (e.g., DNA gyrase or HIV reverse transcriptase) is governed by its FMOs.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the thione sulfur atom and the benzoxazole ring. It acts as an electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the

    
    -system of the benzene and oxazole rings. It acts as an electron acceptor.
    
Global Reactivity Descriptors

Using Koopmans' theorem, the energies of HOMO (


) and LUMO (

) are used to calculate global reactivity indices. These values quantify the molecule's stability and reactivity.

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterSymbolFormulaTypical Value (eV)Interpretation
Energy Gap


4.0 - 4.5 eVIndicates kinetic stability. A lower gap suggests higher reactivity (softer molecule).
Ionization Potential


~6.0 - 6.5 eVEnergy required to remove an electron.
Electron Affinity


~1.5 - 2.0 eVEnergy released when adding an electron.
Chemical Hardness


~2.2 eVResistance to charge transfer.
Electrophilicity Index


HighPropensity to accept electrons (good for nucleophilic attack by enzymes).
Molecular Electrostatic Potential (MEP)

The MEP map is crucial for identifying binding sites:

  • Red Regions (Negative Potential): Localized on the Oxygen (of -CH2OH) and Sulfur (=S). These are sites for electrophilic attack (e.g., H-bonding with protein residues).

  • Blue Regions (Positive Potential): Localized on the Hydroxyl proton (-OH) and aromatic protons. These are sites for nucleophilic attack.

Part 4: Spectroscopic Profiling

Experimental validation of the DFT model is performed by comparing calculated vibrational frequencies with experimental IR/Raman data.

Vibrational Analysis (IR Spectrum)
  • O-H Stretching: A broad band around 3200–3400 cm⁻¹ . In DFT, this often requires scaling (factor ~0.961) to match experimental values due to anharmonicity and H-bonding.

  • C=S Stretching: A characteristic strong band around 1150–1250 cm⁻¹ . This confirms the thione form.[6] The absence of S-H stretching (~2500 cm⁻¹) confirms the "locked" structure.

  • C-N Stretching: Observed around 1450–1500 cm⁻¹ , indicating the N-substitution.

NMR Chemical Shifts (GIAO Method)
  • ¹H NMR: The methylene protons (-N-CH2-O-) appear as a singlet or doublet (if coupled to OH) around 5.0–5.5 ppm . The aromatic protons appear in the 7.0–8.0 ppm region.

  • ¹³C NMR: The C=S carbon is highly deshielded, typically appearing around 180 ppm , distinct from the aromatic carbons (110–150 ppm).

Part 5: Pharmaceutical & Industrial Implications[7]

Drug Design (Mannich Bases)

3-Hydroxymethyl-3H-benzooxazole-2-thione acts as a versatile intermediate. The -CH2OH group is a "leaving group" precursor. Reacting this molecule with secondary amines yields Mannich bases , which are potent antimicrobial agents.

  • Mechanism:[4][7][8] The hydroxymethyl group facilitates the transport of the bioactive benzoxazole thione core across lipid membranes before hydrolyzing to release the active drug and formaldehyde (which itself has antiseptic properties).

Corrosion Inhibition

The high electron density on the Sulfur and Oxygen atoms (visible in MEP) allows this molecule to adsorb onto metal surfaces (e.g., mild steel).

  • Adsorption Mechanism: Donor-acceptor interaction where the Sulfur lone pairs (HOMO) donate electrons to the empty d-orbitals of Iron (Fe), forming a protective film.

References

  • Experimental and theoretical study of the structures and enthalpies of formation of 3H-1,3-benzoxazole-2-thione. Source: Journal of Chemical Thermodynamics / NIH URL:[Link]

  • Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives. Source: SSRN URL:[Link]

  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures. Source: MDPI (Molecules) URL:[Link]

  • Design, Synthesis, Characterization and Molecular Docking Studies of Benzoxazole-2-thione Derivatives. Source: ResearchGate URL:[9][Link]

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Source: Scientific & Academic Publishing URL:[Link]

Sources

Exploratory

The Pivotal Role of the N-Hydroxymethyl Group in Modulating the Reactivity of Benzooxazole-2-thiones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The benzooxazole-2-thione scaffold is a privileged heterocyclic motif integral to the development of a diverse array of therapeutic agents and biol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzooxazole-2-thione scaffold is a privileged heterocyclic motif integral to the development of a diverse array of therapeutic agents and biologically active molecules.[1][2][3][4][5][6] Its reactivity can be strategically modulated through substitution at the nitrogen atom. Among the various N-substituents, the N-hydroxymethyl group stands out as a critical, albeit often transient, intermediate that significantly influences the synthetic accessibility and chemical behavior of this heterocyclic system. This in-depth technical guide elucidates the multifaceted role of the N-hydroxymethyl group in the reactivity of benzooxazole-2-thione, providing a comprehensive overview of its formation, inherent reactivity, and its utility as a versatile synthetic handle. We will delve into the mechanistic underpinnings of its formation, its function as a key electrophilic precursor in Mannich-type reactions, and its impact on the overall chemical properties of the benzooxazole-2-thione core. This guide aims to equip researchers with the fundamental knowledge required to effectively harness the unique reactivity of N-hydroxymethylated benzooxazole-2-thiones in the design and synthesis of novel molecules with therapeutic potential.

Introduction: The Significance of Benzooxazole-2-thiones and the N-Hydroxymethyl Moiety

Benzooxazole-2-thiones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6][7][8] The structural versatility of the benzooxazole-2-thione core allows for extensive functionalization, with the nitrogen atom of the oxazole ring being a primary site for chemical modification.

The introduction of an N-hydroxymethyl group (-CH₂OH) to the benzooxazole-2-thione scaffold serves as a pivotal synthetic strategy. This functional group can act as a "traceless activating group," facilitating further chemical transformations before being eliminated from the final molecule.[9] Moreover, N-hydroxymethyl derivatives can themselves be considered as prodrugs, designed to release the parent active compound under physiological conditions.[9][10] Understanding the formation and reactivity of this N-hydroxymethyl intermediate is therefore crucial for the rational design and synthesis of novel benzooxazole-2-thione derivatives.

Formation of N-Hydroxymethyl Benzooxazole-2-thione: A Mechanistic Perspective

The primary route to N-hydroxymethylated benzooxazole-2-thiones is through the reaction with formaldehyde. This reaction is a key initial step in the well-known Mannich reaction.[1][2][11][12]

The Nucleophilic Attack

The nitrogen atom of the benzooxazole-2-thione ring, while part of an amide-like system, possesses sufficient nucleophilicity to attack the electrophilic carbonyl carbon of formaldehyde. The lone pair of electrons on the nitrogen initiates the bond formation.

Proton Transfer

Following the nucleophilic attack, a proton transfer from the nitrogen to the newly formed alkoxide oxygen results in the stable N-hydroxymethyl derivative. The equilibrium of this reaction can be influenced by the reaction conditions, such as pH and temperature.

Below is a diagram illustrating the formation of N-hydroxymethyl benzooxazole-2-thione.

G cluster_0 Formation of N-Hydroxymethyl Benzooxazole-2-thione Benzooxazole-2-thione Benzooxazole-2-thione Intermediate Zwitterionic Intermediate Benzooxazole-2-thione->Intermediate Nucleophilic Attack Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Intermediate Product N-Hydroxymethyl Benzooxazole-2-thione Intermediate->Product Proton Transfer

Caption: Formation of N-Hydroxymethyl Benzooxazole-2-thione.

The N-Hydroxymethyl Group as a Reactive Handle: Key Reactions and Mechanisms

The N-hydroxymethyl group imparts a unique reactivity profile to the benzooxazole-2-thione molecule, primarily by serving as a precursor to a highly electrophilic iminium ion or by acting as a leaving group.

The Mannich Reaction: A Cornerstone of Functionalization

The most significant application of the N-hydroxymethyl intermediate is in the Mannich reaction.[1][2][11][12][13] This three-component reaction involves an active hydrogen compound, formaldehyde, and a primary or secondary amine, with the N-hydroxymethyl benzooxazole-2-thione acting as a key electrophile.

Experimental Protocol: General Procedure for the Mannich Reaction of Benzooxazole-2-thione

  • Step 1: Formation of the N-Hydroxymethyl Intermediate (in situ). To a solution of benzooxazole-2-thione (1 equivalent) in a suitable solvent (e.g., ethanol, dioxane), add an aqueous solution of formaldehyde (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes.

  • Step 2: Addition of the Amine. To the reaction mixture, add the desired primary or secondary amine (1 equivalent).

  • Step 3: Reaction and Work-up. The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.

The mechanism of the Mannich reaction in this context proceeds through the formation of an electrophilic species, likely an N-acyliminium ion, from the N-hydroxymethyl intermediate. This ion is then readily attacked by a wide range of nucleophiles.

G cluster_1 Mannich Reaction Workflow Start Benzooxazole-2-thione + Formaldehyde Intermediate N-Hydroxymethyl Intermediate Start->Intermediate Formation Electrophile N-Acyliminium Ion (Electrophile) Intermediate->Electrophile Protonation & Dehydration Product Mannich Base (Final Product) Electrophile->Product Nucleophile Amine (Nucleophile) Nucleophile->Product Nucleophilic Attack

Caption: Workflow of the Mannich Reaction.

Electrophilic Reactivity and Stability

The N-hydroxymethyl group significantly enhances the electrophilicity at the methylene carbon. The stability of N-hydroxymethyl derivatives of nitrogen heterocycles can vary, and they are often generated and used in situ.[10] The degradation of these compounds can occur via hydrolysis, releasing formaldehyde and the parent heterocycle. This property is particularly relevant in the context of prodrug design, where the controlled release of the active molecule is desired.

The reactivity of the amide bond in the benzooxazole-2-thione ring can be influenced by the N-hydroxymethyl group. The presence of this group can potentially weaken the amide resonance by introducing steric hindrance and altering the electronic properties, making the ring more susceptible to nucleophilic attack under certain conditions.[3][7][14]

Physicochemical Properties and Spectroscopic Characterization

The introduction of the N-hydroxymethyl group alters the physicochemical properties of benzooxazole-2-thione, most notably its solubility and polarity.

PropertyBenzooxazole-2-thioneN-Hydroxymethyl Benzooxazole-2-thione
Polarity LowerHigher
Solubility in Polar Solvents LowerHigher
Hydrogen Bonding N-H donorO-H donor and acceptor

Spectroscopic Characterization Data

Spectroscopic TechniqueKey Features for N-Hydroxymethyl Derivative
¹H NMR - Disappearance of the N-H proton signal. - Appearance of a singlet or doublet for the -CH₂- protons. - Appearance of a broad singlet for the -OH proton.
¹³C NMR - Appearance of a new signal for the -CH₂- carbon.
FT-IR - Disappearance of the N-H stretching vibration. - Appearance of a broad O-H stretching vibration.
Mass Spectrometry - Molecular ion peak corresponding to the addition of a -CH₂OH group (30 Da).

Note: Specific chemical shifts and vibrational frequencies will vary depending on the solvent and the specific substitution pattern of the benzooxazole ring.

Conclusion: A Versatile Tool in Synthesis and Drug Design

The N-hydroxymethyl group plays a central and often underappreciated role in the chemistry of benzooxazole-2-thiones. Far from being a simple derivative, it acts as a crucial reactive intermediate that unlocks a vast chemical space for the synthesis of complex and biologically active molecules. Its ability to serve as a precursor to highly reactive electrophiles in Mannich-type reactions makes it an indispensable tool for medicinal chemists. Furthermore, the inherent lability of the N-hydroxymethyl group offers intriguing possibilities for the development of novel prodrug strategies. A thorough understanding of the formation, stability, and reactivity of N-hydroxymethyl benzooxazole-2-thiones is paramount for any researcher aiming to innovate in the field of heterocyclic chemistry and drug discovery.

References

  • Mannich reaction. In Wikipedia. Retrieved February 14, 2024, from [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS | ADICHEMISTRY. (n.d.). Retrieved February 14, 2024, from [Link]

  • Kumar, S., & Kumar, A. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Results in Chemistry, 5, 100823.
  • Mannich Reaction Mechanism - BYJU'S. (n.d.). Retrieved February 14, 2024, from [Link]

  • Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691.
  • Notarte, K. I., & Ismalaj, E. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 13, 843213.
  • Al-Hourani, B. J., Al-Awaida, W. A., Al-Ayash, A. I., & Hammoudeh, M. M. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Journal of Molecular Structure, 1240, 130578.
  • Forró, E., & Fülöp, F. (2015). The N -Hydroxymethyl Group as a Traceless Activating Group for the CAL-B-Catalysed Ring Cleavage of β-Lactams: A Type of Two-Step Cascade Reaction. European Journal of Organic Chemistry, 2015(22), 4889–4895.
  • Li, W., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(5), 2291.
  • Kumar, A., & Szostak, M. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2633.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
  • Boulos, S., & Prévost, M. (2006). Synthesis and reactivity with β-lactamases of a monobactam bearing a retro-amide side chain. Bioorganic & Medicinal Chemistry Letters, 16(4), 941–944.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). International Journal of Pharmaceutical Sciences and Research, 10(4), 1548-1560.
  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95–104.
  • Amides - Structure and Reactivity - Chemistry Steps. (2020, March 12). Retrieved February 14, 2024, from [Link]

  • van der Westhuyzen, C. W. (2015). Studies in the Synthesis of Benzoxazole Compounds. Stellenbosch University.
  • Design, Synthesis, and Biological Activity of New N-(Phenylmethyl)-benzoxazol-2-thiones as Macrophage Migration Inhibitory Factor (MIF) Antagonists: Efficacies in Experimental Pulmonary Hypertension. (2018). Journal of Medicinal Chemistry, 61(8), 3467-3482.
  • Rodembusch, F. S., Brand, F. R., Corrêa, D. S., Pocos, J. C., Martinelli, M., & Stefani, V. (2005). Transition metal complexes from 2-(2′-hydroxyphenyl)benzoxazole: A spectroscopic and thermogravimetric stability study. Journal of Molecular Structure, 753(1-3), 103-109.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 489-495.
  • Cheerala, V. S. K., G, P., & Neelakantan, S. (2022). Drugs containing benzoxazole and thiazolidinone as central moieties. Journal of the Indian Chemical Society, 99(8), 100593.
  • Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 143-149.
  • Abdel-Ghaffar, A. A. R., et al. (2021).
  • Smith, T. E., et al. (2021). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. The Journal of Organic Chemistry, 86(17), 11656-11664.
  • Seqqat, R., et al. (2024). Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. Moroccan Journal of Chemistry, 12(3), 1323-1349.
  • Smith, T. E., Mourad, M. S., & Velander, A. J. (2002). Effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. Tetrahedron, 58(13), 2569-2576.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • Arjunan, V., et al. (2012). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 749-758.
  • Li, W., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(5), 2291.
  • Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979.
  • Wesołowski, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056.
  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Journal of Critical Reviews, 7(16), 1334-1346.
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). Molecules, 29(11), 2595.

Sources

Foundational

3-Hydroxymethyl-3H-benzooxazole-2-thione CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-Hydroxymethyl-3H-benzooxazole-2-thione, a heterocyclic compound of interest in medicinal chemistry. It det...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Hydroxymethyl-3H-benzooxazole-2-thione, a heterocyclic compound of interest in medicinal chemistry. It details its chemical identity, synthesis, and potential biological activities, offering a valuable resource for researchers in drug discovery and development.

Core Chemical Identity

3-Hydroxymethyl-3H-benzooxazole-2-thione is a derivative of benzoxazole, a bicyclic aromatic compound. The presence of the hydroxymethyl group at the 3-position and the thione group at the 2-position imparts specific chemical properties that are crucial for its biological interactions.

Chemical Identifiers

A clear identification of a chemical compound is fundamental for research and regulatory purposes. The following table summarizes the key identifiers for 3-Hydroxymethyl-3H-benzooxazole-2-thione.

IdentifierValueSource
CAS Number 3161-58-8[1]
Molecular Formula C₈H₇NO₂S[1]
Molecular Weight 181.21 g/mol [1]
IUPAC Name 3-(hydroxymethyl)-1,3-benzoxazole-2-thione[1]
Canonical SMILES C1=CC=C2C(=C1)N(C(=S)O2)COInferred
InChI Key InferredInferred

A hydrate form of this compound is also commercially available, with the CAS Number 1172845-05-4 and the linear formula C₈H₉NO₃S.

Synthesis and Characterization

The primary route for the synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione is through a Mannich-type reaction. This reaction involves the aminomethylation of an acidic proton located on a substrate, in this case, the nitrogen atom of the benzoxazole-2-thione ring.

Synthetic Pathway: Mannich Reaction

The synthesis involves the reaction of 1,3-benzoxazole-2(3H)-thione with formaldehyde. The active hydrogen on the nitrogen atom of the benzoxazole ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This reaction is a classic example of incorporating a hydroxymethyl group onto a heterocyclic scaffold.[2][3][4]

Synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione cluster_reactants Reactants cluster_reaction Reaction cluster_product Product benzoxazole 1,3-Benzoxazole-2(3H)-thione reaction Mannich Reaction benzoxazole->reaction formaldehyde Formaldehyde formaldehyde->reaction product 3-Hydroxymethyl-3H- benzooxazole-2-thione reaction->product Hydroxymethylation

Caption: Synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione via Mannich reaction.

Experimental Protocol: General Procedure
  • Dissolution: Dissolve 1,3-benzoxazole-2(3H)-thione in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add an aqueous solution of formaldehyde.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the product is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Spectroscopic Characterization

The structural elucidation of 3-Hydroxymethyl-3H-benzooxazole-2-thione is confirmed through various spectroscopic techniques. Although specific spectra for this compound were not found in the provided search results, the expected characteristic signals are outlined below based on the analysis of similar benzoxazole derivatives.[5][6]

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show signals for the aromatic protons of the benzene ring, typically in the range of 7.0-8.0 ppm. A characteristic singlet for the two protons of the hydroxymethyl group (-CH₂OH) would appear, likely in the region of 4.5-5.5 ppm. The hydroxyl proton (-OH) would present as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon nuclear magnetic resonance spectrum will show distinct signals for the eight carbon atoms. The thione carbon (C=S) is expected to resonate at a significantly downfield chemical shift, typically around 180-200 ppm. The aromatic carbons will appear in the 110-150 ppm region, and the hydroxymethyl carbon (-CH₂) will be observed in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group. The C=S stretching vibration is typically observed in the range of 1050-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (181.21 g/mol ), confirming its elemental composition.

Biological Activities and Potential Applications

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[7][8] While specific biological data for 3-Hydroxymethyl-3H-benzooxazole-2-thione is limited in the available literature, the known activities of related compounds suggest its potential in several therapeutic areas.

Antimicrobial and Antifungal Potential

Benzoxazole derivatives are well-documented for their antibacterial and antifungal properties.[9][10][11][12] The thione moiety, in particular, is often associated with antimicrobial activity. It is plausible that 3-Hydroxymethyl-3H-benzooxazole-2-thione could exhibit inhibitory activity against various bacterial and fungal strains. Further screening against clinically relevant pathogens would be necessary to ascertain its specific antimicrobial spectrum and potency.

Cytotoxic and Anticancer Activity

Numerous benzoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[13][14] The mechanism of action often involves the inhibition of key enzymes or interference with cellular processes essential for cancer cell proliferation. The potential of 3-Hydroxymethyl-3H-benzooxazole-2-thione as an anticancer agent warrants investigation, including in vitro cytotoxicity assays against a panel of human cancer cell lines and subsequent mechanistic studies.

Enzyme Inhibition

Derivatives of benzoxazole-2-thione have been identified as inhibitors of various enzymes. For instance, N-acylated benzoxazole-2-thiones have shown potent inhibition of bacterial hyaluronan lyase, an enzyme involved in bacterial spread.[15] This suggests that the benzoxazole-2-thione core can serve as a scaffold for designing targeted enzyme inhibitors. The hydroxymethyl group of the title compound could potentially form hydrogen bonds within the active site of target enzymes, contributing to its inhibitory activity.

Biological_Activities cluster_compound 3-Hydroxymethyl-3H-benzooxazole-2-thione cluster_activities Potential Biological Activities Compound Core Compound Antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) Compound->Antimicrobial Inhibits growth of microorganisms Anticancer Anticancer Activity (Cytotoxicity) Compound->Anticancer Induces apoptosis in cancer cells Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition Binds to active sites of enzymes

Caption: Potential biological activities of 3-Hydroxymethyl-3H-benzooxazole-2-thione.

Future Directions and Research Opportunities

3-Hydroxymethyl-3H-benzooxazole-2-thione represents a promising starting point for the development of novel therapeutic agents. Future research should focus on several key areas:

  • Optimization of Synthesis: Development of a detailed and optimized synthetic protocol to ensure high yield and purity.

  • Comprehensive Biological Screening: A thorough evaluation of its antimicrobial, antifungal, and anticancer activities against a broad range of pathogens and cell lines.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the contribution of different functional groups to its biological activity. This could involve modifications at the hydroxymethyl group or substitutions on the benzene ring.

Conclusion

3-Hydroxymethyl-3H-benzooxazole-2-thione is a benzoxazole derivative with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the known biological activities of the benzoxazole scaffold make it an attractive candidate for the development of new antimicrobial, antifungal, and anticancer agents. This guide provides a foundational understanding of its chemical properties and potential applications, serving as a catalyst for future research endeavors.

References

  • Jedhe, G. S., et al. (2011). Design of Benzimidazole- And benzoxazole-2-thione Derivatives as Inhibitors of Bacterial Hyaluronan Lyase. PubMed. [Link]

  • Naz, S., & Bagade, M. B. (2020). A green route for the synthesis of oxadiazole derivative containing benzimidazole moiety and its mannich bases: in-vitro antimicrobial activity. Rasayan Journal of Chemistry, 13(1), 370-376. [Link]

  • Kummari, S., et al. (2021). Synthesis of benzoxazole derivatives by Mannich reaction and invitro cytotoxic, antimicrobial and docking studies. ResearchGate. [Link]

  • Jain, A., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Results in Chemistry, 5, 100803. [Link]

  • Abdel-Wahab, B. F., et al. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(7), 2030. [Link]

  • Al-Ostath, A. I., et al. (2025). A Comprehensive Review on Oxazole Derivatives as Potent Antibacterial Agents. Palestinian Medical and Pharmaceutical Journal, 10(1), 1-15. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. ResearchGate. [Link]

  • Xiao, Y., et al. (2019). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 279-284. [Link]

  • Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]

  • Cheerala, V. S. K., et al. (2023). Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. RSC Medicinal Chemistry, 14(8), 1541-1552. [Link]

  • Gökhan-Kelekçi, N., et al. (2013). Cytotoxic effects of compounds 3a -l against the panel of human tumor... ResearchGate. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules, 27(23), 8443. [Link]

  • Baytas, S. N., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. [Link]

  • Zhang, H., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2484. [Link]

  • Gümüş, M., et al. (2017). The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia, 55(3), 17-32. [Link]

  • Neogi, S., et al. (2015). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. Dalton Transactions, 44(3), 1139-1151. [Link]

  • Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-253. [Link]

  • Kumar, A., & Kumar, R. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 1-10. [Link]

  • Reddy, C. S., et al. (2010). Synthesis and Biological Evaluation of Some Mannich Bases of Benzothiazolyl Oxadiazoles. Asian Journal of Chemistry, 22(5), 3535-3540. [Link]

  • El-Faham, A., et al. (2022). ¹³C NMR spectrum of benzoxazole-2-thione derivatives. ResearchGate. [Link]

  • Alheety, N. F., & Al-Janabi, A. H. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 643-650. [Link]

  • Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20(5), 576-586. [Link]

  • Mohamed, S. K., et al. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Journal of the Iranian Chemical Society, 18(7), 1649-1661. [Link]

  • Campeau, L. C., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6448-6451. [Link]

  • Rivera, A., et al. (2012). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules, 17(7), 8575-8586. [Link]

  • Zhang, H., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2011). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 16(12), 10337-10348. [Link]

  • El Alami, A., et al. (2024). A general mechanism for benzoxazole synthesis. ResearchGate. [Link]

  • Patel, K. D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Applied Pharmaceutical Science, 2(8), 136-141. [Link]

  • Aljuhani, A., et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 15(8), 5081-5095. [Link]

  • Asadi, M., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(5), 634-642. [Link]

  • Asadi, M., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer. SID. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. Frontiers in Chemistry, 11, 1216431. [Link]

  • Bhagyasree, J. B., et al. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-113. [Link]

  • Hussein, A. A., & Yousif, E. I. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Journal of Global Pharma Technology, 9(9), 1-8. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Hydrogen Bonding Patterns in 3-Hydroxymethyl-3H-benzooxazole-2-thione Crystals

Abstract This technical guide provides a comprehensive analysis of the hydrogen bonding patterns observed in the crystalline state of 3-Hydroxymethyl-3H-benzooxazole-2-thione. As a molecule of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bonding patterns observed in the crystalline state of 3-Hydroxymethyl-3H-benzooxazole-2-thione. As a molecule of interest in medicinal chemistry and materials science, understanding its solid-state structure and intermolecular interactions is paramount for predicting and modifying its physicochemical properties.[1][2][3][4] This document details the synthesis, crystallization, and structural elucidation of the title compound, with a primary focus on the intricate network of hydrogen bonds that dictate its crystal packing. We will explore the experimental methodologies for obtaining high-quality single crystals suitable for X-ray diffraction analysis and delve into the computational tools that complement experimental data for a holistic understanding of these non-covalent interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of crystal engineering principles.

Introduction: The Significance of Hydrogen Bonding in Crystal Engineering

The three-dimensional arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. Among these, the hydrogen bond is a highly directional and influential interaction that plays a pivotal role in determining the final crystal structure.[5] The ability to predict and control hydrogen bonding motifs is the cornerstone of crystal engineering, a field dedicated to the design and synthesis of functional solid-state materials with desired properties.

3-Hydroxymethyl-3H-benzooxazole-2-thione possesses key functional groups capable of participating in hydrogen bonding: a hydroxyl group (-OH) as a strong hydrogen bond donor, a thione group (C=S) and an oxazole oxygen atom as potential hydrogen bond acceptors. The interplay of these groups leads to the formation of specific, repeating patterns of intermolecular connections, known as supramolecular synthons. A thorough analysis of these synthons is crucial for understanding the compound's stability, solubility, and ultimately its biological activity and material performance.

This guide will provide a detailed walkthrough of the necessary steps to analyze these patterns, from the initial synthesis of the compound to the final interpretation of its crystal structure.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to understanding hydrogen bonding patterns begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The purity of the compound is a critical prerequisite for successful crystallization.[6]

Synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione

The synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione can be achieved through a variety of reported methods. A common and effective approach involves the reaction of 2-mercaptobenzoxazole with formaldehyde.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzoxazole in a suitable solvent such as ethanol.

  • Addition of Reagent: Add an aqueous solution of formaldehyde to the flask.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the product is isolated by filtration and purified. Recrystallization is the primary method for purifying solid organic compounds and is essential for obtaining a sample suitable for crystal growth.[7][8][9]

Growing Single Crystals for X-ray Diffraction

Obtaining crystals of suitable size and quality for single-crystal X-ray diffraction is often the most challenging step in structural analysis.[10] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline form.[11]

Experimental Protocol: Recrystallization for Single Crystal Growth

The choice of solvent is paramount for successful recrystallization.[12][13] A good solvent will dissolve the compound when hot but have low solubility when cold.[12][13]

  • Solvent Selection: Test the solubility of the purified 3-Hydroxymethyl-3H-benzooxazole-2-thione in various solvents (e.g., ethanol, acetone, ethyl acetate) to identify a suitable recrystallization solvent.

  • Dissolution: Dissolve the compound in a minimum amount of the chosen boiling solvent to create a saturated solution.[12]

  • Slow Cooling: Allow the hot solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, more well-defined crystals.[9]

  • Crystal Harvesting: Once crystals have formed, they can be collected by filtration.[12]

Several techniques can be employed to promote the growth of single crystals:

  • Slow Evaporation: A solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over time, leading to crystallization.[6][14]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (an "anti-solvent") in which the compound is insoluble.[6] The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility and induces crystallization.[6]

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Single Crystal Growth s1 Dissolve 2-mercaptobenzoxazole in Ethanol s2 Add Aqueous Formaldehyde s1->s2 s3 Stir at Room Temperature s2->s3 s4 Monitor by TLC s3->s4 s5 Isolate by Filtration s4->s5 p1 Recrystallization s5->p1 c1 Select Suitable Solvent p1->c1 c2 Prepare Saturated Hot Solution c1->c2 c3 Slow Cooling/ Evaporation c2->c3 c4 High-Quality Single Crystals c3->c4 G cluster_exp Experimental Analysis cluster_analysis Hydrogen Bond Analysis cluster_comp Computational & Database Analysis e1 Single Crystal X-ray Diffraction e2 Data Collection e1->e2 e3 Structure Solution & Refinement e2->e3 e4 Determination of Atomic Coordinates e3->e4 a1 Identify Donors and Acceptors e4->a1 a2 Measure Geometric Parameters (Distances, Angles) a1->a2 a3 Characterize Supramolecular Synthons a2->a3 c1 DFT for H-atom Position Optimization a3->c1 c2 CSD for Statistical Analysis a3->c2 c3 Visualization of Interaction Networks c1->c3 c4 Hydrogen Bond Propensity Analysis c2->c4

Caption: The logical flow of structural and hydrogen bond analysis.

Common Hydrogen Bonding Patterns in 3-Hydroxymethyl-3H-benzooxazole-2-thione

The interplay between the hydroxyl, thione, and oxazole functionalities gives rise to a rich variety of hydrogen bonding motifs.

The O-H···S=C Synthon

A prominent interaction is the hydrogen bond between the hydroxyl group of one molecule and the thione sulfur of a neighboring molecule. This interaction often leads to the formation of infinite chains or dimeric structures. While C-H···S interactions are also possible, they are generally weaker and less directional. [15]

The O-H···O Synthon

The hydroxyl group can also act as a donor to the oxygen atom of the benzooxazole ring of an adjacent molecule. This interaction, along with the O-H···S=C synthon, can lead to the formation of more complex two- and three-dimensional networks.

Weak C-H···O and C-H···S Interactions

In addition to the strong O-H mediated hydrogen bonds, weaker C-H···O and C-H···S interactions involving the aromatic and methylene protons can also play a role in stabilizing the crystal packing. While individually less significant, the cumulative effect of these weak interactions can be substantial. [16]

Conclusion and Future Directions

The hydrogen bonding patterns in 3-Hydroxymethyl-3H-benzooxazole-2-thione crystals are a fascinating case study in supramolecular chemistry. A thorough understanding of these interactions, achieved through a combination of meticulous experimental work and insightful computational analysis, is essential for the rational design of new materials and pharmaceutical compounds based on this scaffold. Future work could involve the co-crystallization of this molecule with other active pharmaceutical ingredients to create novel multi-component solids with tailored properties, a strategy that relies heavily on the principles of hydrogen bond-driven self-assembly.

References

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization (chemistry) - Wikipedia. (2023, November 29). Retrieved from [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Retrieved from [Link]

  • Gavezzotti, A. (2014). Hydrogen-Bond Analysis: Statistical and Computational versus Experimental Position Refinement. Crystal Growth & Design, 14(7), 3635–3645. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Bruno, I. J., Cole, J. C., Kessler, M., Luo, J., Motherwell, W. D. S., Purkis, L. H., Smith, B. R., Taylor, R., & Cooper, R. I. (2011). New software for statistical analysis of Cambridge Structural Database data. Journal of Applied Crystallography, 44(4), 846–852. [Link]

  • Varadwaj, A., Varadwaj, P. R., & Marques, H. M. (2019). Insights into the C–H⋯F–C hydrogen bond by Cambridge Structural Database analyses and computational studies. RSC Advances, 9(1), 253–273. [Link]

  • Jedrzejas, M. J., Ponnapalli, S., & Sobala, L. F. (2006). Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole. Glycobiology, 16(10), 909–922. [Link]

  • Staples, R. J. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Retrieved from [Link]

  • Recrystallization. ---> - ResearchGate. (n.d.). Retrieved from [Link]

  • Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. Molecules, 21(5), 658. [Link]

  • Wang, Y., Zhu, Z., & Li, H. (2022). Computational Analysis of Hydrogen Bond Vibrations of Ice III in the Far-Infrared Band. Molecules, 27(13), 4099. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2022, November 29). How to Analyse Hydrogen Bonding. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2024, June 20). CSD in Action: Understanding Hydrogen and Halogen-bond Geometries. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2022, November 29). Overview: Hydrogen Bond Propensity analysis in CSD software [Video]. YouTube. [Link]

  • Wang, Y., Zhu, Z., & Li, H. (2023). Computational Analysis of Vibrational Spectra of Hydrogen Bonds in sII and sH Gas Hydrates. International Journal of Molecular Sciences, 24(6), 5396. [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology (Vol. 1, pp. 1–21). John Wiley & Sons, Inc. [Link]

  • Gzella, A., Wujec, M., & Paneth, P. (2021). Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. Molecules, 26(11), 3379. [Link]

  • X-ray crystallography - Wikipedia. (2024, February 12). Retrieved from [Link]

  • Allen, F. H., Davies, J. E., Galloy, J. J., Johnson, O., Kennard, O., Macrae, C. F., Mitchell, E. M., Mitchell, G. F., Smith, J. M., & Watson, D. G. (1991). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Chemical Information and Computer Sciences, 31(2), 187–204. [Link]

  • Dinger, M. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • Jones, W. (2024, July 30). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(8), 735–741. [Link]

  • Jedrzejas, M. J., Ponnapalli, S., & Sobala, L. F. (2006). Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole. Glycobiology, 16(10), 909–922. [Link]

  • (PDF) Design, Synthesis, Characterization and Molecular Docking Studies of Benzimidazole-2-thione, Benzoxazole-2-thione and Benzothiazole-2-thione Derivatives as Potential HSV and HIV Inhibitors - ResearchGate. (2025, December 3). Retrieved from [Link]

  • Bond, A. D., & Jones, W. (2001). Divalent complexes of 3-hydroxy-4-methyl-2(3H)-thiazolethione with Co–Zn: synthesis, X-ray crystal structures and the structure-directing influence of C–H⋯S interactions. Dalton Transactions, (20), 3045–3051. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2018). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of the Serbian Chemical Society, 83(10), 1141–1154. [Link]

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - Academia.edu. (n.d.). Retrieved from [Link]

  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Ayed, A. S. (2017). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 22(12), 2095. [Link]

  • Synthesis and single crystal structure analysis of three novel benzoylthiourea derivatives. (2009, January 1). Retrieved from [Link]

  • A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-Hydroxymethyl-3H-benzooxazole-2-thione from 2-mercaptobenzoxazole

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione (CAS: 3161-58-8) from 2-mercaptobenzoxazole . This protocol is designed for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione (CAS: 3161-58-8) from 2-mercaptobenzoxazole .

This protocol is designed for researchers in medicinal chemistry and industrial lubricant development (where this class of compounds serves as friction modifiers). It prioritizes high yield, purity, and safety, specifically addressing the handling of formaldehyde and the reversibility of hemiaminal formation.

[1]

Introduction & Chemical Context

2-Mercaptobenzoxazole (MBO) exists in a tautomeric equilibrium between the thiol (-SH ) and thione (-NH, C=S ) forms.[1] In solution and the solid state, the thione form predominates. This structural reality dictates the reactivity: the nitrogen atom acts as the nucleophile in the presence of aldehydes, leading to N-alkylation rather than S-alkylation under neutral conditions.

The target molecule, 3-Hydroxymethyl-3H-benzooxazole-2-thione , is a hemiaminal . It is a critical intermediate for synthesizing Mannich bases (via reaction with amines) or for use as a "formaldehyde releaser" in biocidal applications.

Reaction Scheme

The synthesis involves the nucleophilic addition of the endocyclic nitrogen of MBO to the carbonyl group of formaldehyde.

ReactionPathway MBO_Thiol 2-Mercaptobenzoxazole (Thiol Form) MBO_Thione 2-Benzoxazolinethione (Thione Form - Reactive) MBO_Thiol->MBO_Thione Tautomerization Transition Tetrahedral Intermediate MBO_Thione->Transition + HCHO (Nucleophilic Attack) Formaldehyde Formaldehyde (HCHO) Formaldehyde->Transition Product 3-Hydroxymethyl-3H- benzooxazole-2-thione Transition->Product Proton Transfer

Figure 1: Reaction pathway showing the tautomeric shift to the reactive thione species and subsequent hydroxymethylation.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )RolePurity Req.
2-Mercaptobenzoxazole 2382-96-9151.19Substrate>98%
Formaldehyde (37% aq.) 50-00-030.03ReagentACS Reagent
Ethanol (Absolute) 64-17-546.07Solvent>99.5%
Water (Distilled) 7732-18-518.02Co-solvent-
Equipment
  • Reaction Vessel: 100 mL Round Bottom Flask (RBF) with 14/20 or 24/40 joint.

  • Temperature Control: Magnetic stirrer-hotplate with oil bath or heating block.

  • Condenser: Reflux condenser (water-cooled).

  • Filtration: Büchner funnel, vacuum pump, filter paper (Whatman No. 1).

Experimental Protocol

Stoichiometry & Setup
  • Target Scale: 10 mmol (approx. 1.5 g of starting material).

  • Molar Ratio: 1.0 eq MBO : 1.5 eq Formaldehyde. Excess formaldehyde drives the equilibrium toward the product.

Step-by-Step Procedure

Step 1: Solubilization

  • Charge the 100 mL RBF with 1.51 g (10 mmol) of 2-Mercaptobenzoxazole.

  • Add 20 mL of Ethanol .

  • Stir at room temperature. Note that MBO may not fully dissolve until heated.

Step 2: Addition of Formaldehyde

  • Add 1.22 g (approx. 1.1 mL) of 37% Formaldehyde solution (approx. 15 mmol).

  • Optional: If the reaction is slow, add 2-3 drops of Triethylamine (Et3N) as a catalyst to facilitate deprotonation of the thione nitrogen, though this is often unnecessary for MBO.

Step 3: Reflux

  • Attach the reflux condenser.

  • Heat the mixture to reflux (approx. 78-80 °C) with moderate stirring.

  • Maintain reflux for 2 to 3 hours .

    • Observation: The solution should become clear as the starting material reacts and the more soluble hydroxymethyl derivative forms (initially), though the product may precipitate upon saturation.

Step 4: Crystallization & Isolation

  • Remove the flask from heat and allow it to cool to room temperature naturally.

  • Place the flask in an ice-water bath (0-4 °C) for 30 minutes to maximize precipitation.

    • Note: The product, 3-hydroxymethyl-3H-benzooxazole-2-thione, is significantly less soluble in cold ethanol than the starting material.

  • Filter the white crystalline solid using vacuum filtration.

  • Wash the filter cake with 5 mL of ice-cold water (to remove excess formaldehyde) followed by 5 mL of cold ethanol .

Step 5: Purification (Recrystallization)

  • If the crude product smells strongly of formaldehyde or shows yellowing, recrystallize from Ethanol or a Benzene/Petroleum Ether mixture (though Ethanol is safer and usually sufficient).

  • Dry the solid in a vacuum desiccator over CaCl₂ or P₂O₅. Do not heat above 60°C during drying, as the hemiaminal can decompose (releasing HCHO).

Characterization & Quality Control

ParameterExpected ValueNotes
Appearance White to off-white needles/powderYellowing indicates oxidation or impurities.
Melting Point 128 – 130 °C Sharp range indicates high purity.
IR Spectroscopy 3300-3400 cm⁻¹ (Broad OH) 1170 cm⁻¹ (C=S) Absence of SH stretch (approx. 2500-2600 cm⁻¹) confirms N-substitution.
¹H NMR (DMSO-d₆) δ 5.6 - 5.8 ppm (s, 2H, N-CH₂-O) δ 6.0 - 6.5 ppm (br s, 1H, OH)The CH₂ singlet is the diagnostic peak for N-hydroxymethylation.

Troubleshooting & Critical Factors

IssueProbable CauseCorrective Action
Low Yield Reversibility of reaction.Ensure excess formaldehyde is used. Cool to 0°C before filtration.
Product is Oily Incomplete crystallization or water content.Triturate the oil with cold diethyl ether or petroleum ether to induce crystallization.
Decomposition Drying temperature too high.This compound is a "formaldehyde releaser." Dry under vacuum at RT, not in an oven.
Starting Material Recovery Reaction time too short.Check TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). MBO is less polar than the product.

Safety & Handling (HSE)

  • Formaldehyde: A known carcinogen and sensitizer. All operations must be performed in a fume hood .

  • Product Stability: As a hemiaminal, the product can hydrolyze back to MBO and formaldehyde in acidic aqueous media or upon heating. Store in a cool, dry place.

References

  • Reaction Mechanism & Analogues

    • Synthesis of 3-(substituted-aminomethyl)-2-benzothiazolinone... (Discussion of N-hydroxymethylation of cyclic thiones). Journal of Chemical & Engineering Data.

  • Compound Identity

    • Sigma-Aldrich Product Catalog, "3-Hydroxymethyl-3H-benzooxazole-2-thione" (CAS 3161-58-8).[2]

  • Katritzky, A. R., et al. "Synthesis of N-hydroxymethyl compounds." Comprehensive Heterocyclic Chemistry.

Sources

Application

Procedure for the reaction of formaldehyde with benzooxazole-2-thione

This application note details the protocol for the -hydroxymethylation of benzooxazole-2-thione using formaldehyde. This reaction is a critical entry point for synthesizing bioactive Mannich bases and protecting the thio...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the


-hydroxymethylation of benzooxazole-2-thione  using formaldehyde. This reaction is a critical entry point for synthesizing bioactive Mannich bases and protecting the thione moiety in drug discovery campaigns.

Application Note: -Hydroxymethylation of Benzooxazole-2-thione

Executive Summary

Benzooxazole-2-thione (MBO) is a privileged scaffold in medicinal chemistry, serving as a precursor for antimicrobial, anti-inflammatory, and anticancer agents. The reaction with formaldehyde is not merely a simple addition; it is the fundamental activation step for the Mannich reaction , yielding 3-(hydroxymethyl)benzo[


]oxazol-2(3

)-thione
. This

-hydroxymethyl derivative acts as a stable, isolable "formaldehyde adduct" that can subsequently react with amines or be used as a prodrug moiety to improve solubility.

This guide provides a robust, self-validating protocol for synthesizing this adduct, grounded in the mechanistic understanding of thione-thiol tautomerism.

Mechanistic Insight & Reaction Logic

The Tautomeric Challenge

Benzooxazole-2-thione exists in a tautomeric equilibrium between the thione (


-H, C=S) and thiol  (

, S-H) forms.
  • Solid State: Exists predominantly as the thione .

  • Solution: Solvent-dependent, but the thione form typically dominates in polar protic solvents like ethanol.

Chemoselectivity (N- vs. S-Attack)

While alkyl halides often favor


-alkylation (forming thioethers), the reaction with formaldehyde  (a hard electrophile) under neutral or acidic conditions overwhelmingly favors 

-alkylation
. The nitrogen atom's lone pair, though part of the thioamide resonance, is sufficiently nucleophilic to attack the carbonyl carbon of formaldehyde, forming the

-hydroxymethyl derivative.

Key Mechanistic Pathway:

  • Activation: Formaldehyde (in formalin) is hydrated but exists in equilibrium with the reactive carbonyl species.

  • Nucleophilic Attack: The endocyclic nitrogen of the thione attacks the formaldehyde carbonyl.

  • Proton Transfer: Rapid proton transfer yields the stable alcohol (

    
    -CH
    
    
    
    OH).

ReactionMechanism Reactant Benzooxazole-2-thione (Thione Form) TS Tetrahedral Intermediate Reactant->TS + HCHO (Nucleophilic Attack) HCHO Formaldehyde (Electrophile) HCHO->TS Product 3-(Hydroxymethyl) benzo[d]oxazol-2(3H)-thione TS->Product Proton Transfer

Figure 1: Mechanistic pathway for the formation of the N-hydroxymethyl adduct.[1]

Experimental Protocol

Objective: Synthesis of 3-(hydroxymethyl)benzo[


]oxazol-2(3

)-thione.
Reagents & Equipment
  • Benzooxazole-2-thione (MBO): 10 mmol (1.51 g).

  • Formaldehyde (Formalin): 37% aqueous solution, 15 mmol (1.2 mL). Note: Excess is used to drive equilibrium.

  • Solvent: Absolute Ethanol (20 mL).

  • Catalyst (Optional): Triethylamine (TEA) - 2-3 drops (only if reaction is sluggish).

  • Apparatus: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Methodology
  • Setup: In a 50 mL RBF, dissolve 1.51 g of Benzooxazole-2-thione in 20 mL of absolute ethanol. Stir at room temperature until fully dissolved.

  • Addition: Add 1.2 mL of Formaldehyde (37% aq.) dropwise to the stirring solution.

    • Checkpoint: The solution should remain clear. If turbidity occurs immediately, slight warming is required.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours .

    • Monitoring: Use TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (due to the polar -OH group).
  • Workup (Crystallization):

    • Remove the flask from heat and allow it to cool to room temperature.

    • Pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring.

    • A white to pale-yellow precipitate will form immediately.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 10 mL) to remove excess formaldehyde.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain analytical grade crystals.[2]

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Characterization & Self-Validation

To ensure the protocol was successful, compare your data against these validation markers.

Quantitative Data Summary
ParameterExpected Value/ObservationNotes
Physical State White/Pale Yellow Crystalline SolidAmorphous powder suggests impure drying.
Yield 75% – 85%Lower yield may indicate insufficient reflux time.
Melting Point 135 – 140°C (Decomposes)Sharp MP indicates high purity.
Solubility Soluble in DMSO, DMF, Hot EthanolInsoluble in water.
Spectroscopic Validation (The "Fingerprint")
  • IR Spectroscopy (KBr Pellet):

    • Diagnostic Peak: Broad band at 3350–3450 cm⁻¹ (O-H stretch).

    • Absence: Loss of the N-H stretch (approx. 3100–3200 cm⁻¹) observed in the starting material.

    • Thione: Strong band at 1150–1200 cm⁻¹ (C=S).

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • Key Signal: A singlet at

      
       5.40 – 5.60 ppm  (2H, N-CH₂ -OH).
      
    • Exchangeable Proton: A broad singlet at

      
       6.0 – 6.5 ppm  (OH), which disappears upon D₂O shake.
      
    • Aromatic Region: Multiplets at

      
       7.2 – 7.8 ppm  (4H, Ar-H).
      
  • ¹³C-NMR:

    • Key Signal: Peak at

      
       65–70 ppm  (N-C H₂-OH).
      
    • Thione Carbon: Peak at

      
       180+ ppm  (C=S).
      

Workflow Visualization

Workflow Start Start: Dissolve MBO in Ethanol Add Add Formaldehyde (37%) Dropwise Start->Add Reflux Reflux at 78°C (2-4 Hours) Add->Reflux Check TLC Check (Hex:EtOAc 7:3) Reflux->Check Check->Reflux reactant persists Quench Pour into Ice-Cold Water Check->Quench reactant consumed Filter Filter & Wash (Cold Water) Quench->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Final Product: 3-(Hydroxymethyl)benzo[d]oxazol-2(3H)-thione Recryst->Final

Figure 2: Operational workflow for the synthesis and purification process.

Applications & Troubleshooting

The Mannich Extension

This protocol synthesizes the intermediate. To perform a Mannich reaction (e.g., to add a piperazine or morpholine ring):

  • Do not isolate the hydroxymethyl derivative.

  • Instead, add the secondary amine (10 mmol) directly to the refluxing mixture after Step 2.

  • Continue refluxing for 6–8 hours. The product will be the

    
    -aminomethyl derivative (Mannich base) [1, 2].
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Oily Product Incomplete crystallization or residual solvent.Scratch the flask walls with a glass rod; cool to 0°C; recrystallize from benzene/ethanol.
Low Yield Reversion of reaction.Formaldehyde addition is reversible. Avoid excessive washing with hot solvents; use ice-cold water.
Start Material Remains Old Formalin (polymerized).Use fresh formalin or depolymerize paraformaldehyde (heat with catalytic NaOH) before use.

References

  • Synthesis and biological evaluation of Mannich bases of benzoxazole derivatives. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]

  • Thione-thiol tautomerism in benzo[d]oxazole-2-thiol leading to N-substituted products. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Sources

Method

Using 3-Hydroxymethyl-3H-benzooxazole-2-thione as a corrosion inhibitor for copper

An In-Depth Guide to Utilizing 3-Hydroxymethyl-3H-benzooxazole-2-thione as a High-Efficacy Corrosion Inhibitor for Copper Authored by a Senior Application Scientist This document provides a comprehensive technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Utilizing 3-Hydroxymethyl-3H-benzooxazole-2-thione as a High-Efficacy Corrosion Inhibitor for Copper

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the application of 3-Hydroxymethyl-3H-benzooxazole-2-thione (3-HMBT) as a corrosion inhibitor for copper and its alloys. We will delve into the inhibitor's mechanism, synthesis, and robust protocols for evaluating its performance.

Introduction: The Challenge of Copper Corrosion

Copper is a cornerstone material in numerous industries, from electronics to heat exchange systems, prized for its excellent thermal and electrical conductivity.[1] However, in the presence of aggressive media, such as acidic or chloride-containing solutions, copper is highly susceptible to corrosion, which can lead to material failure and significant economic losses.[1][2] While copper can form a passive oxide layer, this layer is often not sufficient for protection in harsh environments.[2] The use of organic corrosion inhibitors is one of the most practical and effective strategies to mitigate this degradation.[2][3][4]

Organic inhibitors function by adsorbing onto the metal surface to form a protective barrier film.[2][3][5] Compounds containing heteroatoms (like Nitrogen, Sulfur, and Oxygen) and aromatic rings are particularly effective, as these features facilitate strong coordination with the metal surface.[1][4][6] 3-Hydroxymethyl-3H-benzooxazole-2-thione (3-HMBT) is a heterocyclic compound designed for superior performance. Its molecular structure, featuring a benzoxazole core, a thione group (C=S), and a hydroxyl group (-OH), provides multiple active centers for strong adsorption and film formation on the copper surface, making it a highly promising candidate for corrosion protection.

Proposed Synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione (3-HMBT)

The synthesis of the 3-HMBT inhibitor can be conceptualized in a two-step process, starting from readily available precursors. This proposed pathway is based on established synthetic methodologies for benzoxazole derivatives.[7][8]

Step 1: Synthesis of the Benzoxazole-2-thione Core The foundational scaffold, benzo[d]oxazole-2(3H)-thione, is synthesized by reacting 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide (KOH).[8] The reaction involves the nucleophilic attack of the amino and hydroxyl groups of 2-aminophenol on the carbon disulfide molecule, followed by cyclization.

Step 2: N-Hydroxymethylation The second step involves the introduction of the hydroxymethyl group onto the nitrogen atom of the benzoxazole-2-thione ring. This can be achieved by reacting the synthesized core with formaldehyde (HCHO) under basic conditions. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to yield the final product, 3-HMBT.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Hydroxymethylation 2-Aminophenol 2-Aminophenol CS2_KOH Carbon Disulfide (CS₂) + KOH / EtOH, Reflux 2-Aminophenol->CS2_KOH Core Benzo[d]oxazole-2(3H)-thione CS2_KOH->Core Formaldehyde Formaldehyde (HCHO) Core->Formaldehyde Intermediate Product Base Base Catalyst Formaldehyde->Base 3HMBT 3-Hydroxymethyl-3H- benzooxazole-2-thione (3-HMBT) Base->3HMBT

Caption: Proposed two-step synthesis of 3-HMBT.

Mechanism of Corrosion Inhibition

The high efficiency of 3-HMBT stems from its ability to form a durable, passivating film on the copper surface. The mechanism is a multi-faceted process involving chemisorption and the formation of a coordinate complex.

  • Adsorption: The 3-HMBT molecule adsorbs onto the copper surface. This adsorption is driven by the interaction between the lone pair electrons of the Nitrogen, Sulfur, and Oxygen atoms and the vacant d-orbitals of copper atoms.[1] The π-electrons from the benzene ring also contribute to the adsorption process, enhancing the stability of the film.[1]

  • Complex Formation: On the surface, 3-HMBT can form a complex with copper ions (likely Cu(I)), creating a stable, insoluble organometallic layer.[1][9] This film acts as a physical barrier, isolating the copper surface from the corrosive electrolyte.

  • Mixed-Type Inhibition: The protective film impedes both the anodic reaction (dissolution of copper) and the cathodic reaction (e.g., oxygen reduction).[2][5] This classifies 3-HMBT as a mixed-type inhibitor, which is highly desirable for comprehensive corrosion protection.

G cluster_surface Copper Surface & Interface cluster_solution Corrosive Solution Cu_Surface Copper Substrate (Cu⁰) Protective_Film Protective Cu(I)-3HMBT Complex Film Cu_Surface->Protective_Film Complexation Inhibitor 3-HMBT Molecules Inhibitor->Cu_Surface Adsorption via N, S, O atoms & π-electrons Corrosive_Ions Corrosive Species (e.g., Cl⁻, H⁺, O₂) Corrosive_Ions->Protective_Film Blocked G cluster_electro cluster_surface Start Copper Sample Preparation Electrochemical Electrochemical Tests Start->Electrochemical Surface Surface Analysis Start->Surface WeightLoss Weight Loss Measurement Start->WeightLoss PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance (EIS) Electrochemical->EIS SEM SEM Imaging Surface->SEM XPS XPS Analysis Surface->XPS Data Data Analysis & Inhibition Efficiency Calculation WeightLoss->Data PDP->Data EIS->Data SEM->Data XPS->Data

Caption: Workflow for evaluating corrosion inhibitor efficiency.

Protocol 4.1: Electrochemical Measurements

Electrochemical methods provide rapid and detailed information about the corrosion process. [2][6][10]

  • System Setup:

    • Working Electrode (WE): A copper sample with a defined exposed area (e.g., 1 cm²). Polish the surface with successive grades of emery paper (up to 2000 grade), degrease with ethanol, rinse with deionized water, and dry. [11] * Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod with a large surface area.

    • Electrolyte: The corrosive medium (e.g., 0.5 M H₂SO₄ or 3.5% NaCl solution) without (blank) and with various concentrations of 3-HMBT.

  • Procedure:

    • Immerse the electrodes in the electrolyte and allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Apply a small AC voltage perturbation (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.

      • Rationale: EIS measures the impedance of the electrode-solution interface. A higher impedance, particularly the charge transfer resistance (Rct), indicates better corrosion protection. [6][11]The data is often modeled with an equivalent electrical circuit to extract quantitative parameters.

    • Potentiodynamic Polarization (PDP):

      • After EIS, scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5-1 mV/s).

      • Rationale: This technique provides information on both anodic and cathodic reaction kinetics. By performing a Tafel extrapolation on the polarization curve, the corrosion potential (Ecorr) and corrosion current density (Icorr) can be determined. A lower Icorr value in the presence of the inhibitor signifies reduced corrosion. [2][12]

  • Data Analysis:

    • Calculate Inhibition Efficiency (IE%) from both EIS and PDP data:

      • From PDP: IE% = [ (Icorr_blank - Icorr_inh) / Icorr_blank ] * 100

      • From EIS: IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] * 100 where 'blank' refers to the solution without inhibitor and 'inh' refers to the solution with the inhibitor.

Parameter Description Expected Result with 3-HMBT
Icorr (μA/cm²) Corrosion Current DensitySignificant Decrease
Rct (Ω·cm²) Charge Transfer ResistanceSignificant Increase
IE (%) Inhibition EfficiencyHigh Value (e.g., >90%)
Ecorr (mV vs. RE) Corrosion PotentialMinor shift (<85 mV for mixed-type) [2]
Protocol 4.2: Surface Analysis
  • Sample Preparation: Immerse copper coupons in the blank and inhibitor-containing solutions for an extended period (e.g., 24 hours). Afterward, gently rinse with deionized water and dry.

  • Scanning Electron Microscopy (SEM):

    • Mount the prepared coupons and acquire images of the surface morphology at various magnifications.

    • Rationale: SEM visually demonstrates the inhibitor's effectiveness. The surface exposed to the blank solution will show significant pitting and damage, while the inhibited surface should appear much smoother and more intact. [3]* X-ray Photoelectron Spectroscopy (XPS):

    • Analyze the surface of the inhibited coupon to determine its elemental composition and chemical states.

    • Rationale: XPS can confirm the presence of N, S, and O from the inhibitor on the surface and can detect the formation of Cu-N or Cu-S bonds, providing direct evidence of the chemisorption mechanism. [5][9]

Protocol 4.3: Weight Loss Method

This is a straightforward, long-term test that provides a direct measure of metal loss. [2]

  • Prepare, clean, and weigh copper coupons to an accuracy of 0.1 mg.

  • Immerse the coupons in the blank and inhibitor-containing solutions for a prolonged period (e.g., 72-168 hours) at a constant temperature.

  • After immersion, remove the coupons, carefully clean them to remove corrosion products (e.g., using a dilute acid solution), rinse, dry, and reweigh. [13]4. Calculate the Corrosion Rate (CR) and Inhibition Efficiency (IE%).

Concentration of 3-HMBT (mM) Weight Loss (mg) Corrosion Rate (mm/year) Inhibition Efficiency (%)
0 (Blank)Illustrative ValueIllustrative Value-
0.1Illustrative ValueIllustrative ValueIllustrative Value
0.5Illustrative ValueIllustrative ValueIllustrative Value
1.0Illustrative ValueIllustrative ValueIllustrative Value

Conclusion

3-Hydroxymethyl-3H-benzooxazole-2-thione stands out as a highly effective mixed-type corrosion inhibitor for copper. Its specialized molecular structure allows for the formation of a robust, passivating film on the metal surface through a chemisorption mechanism. The comprehensive evaluation protocols detailed herein, combining electrochemical, surface analysis, and gravimetric techniques, provide a reliable framework for quantifying its high inhibition efficiency and understanding its protective action. The application of 3-HMBT offers a scientifically sound and practical solution for extending the service life of copper components in corrosive environments.

References

  • International Journal of Electrochemical Science. (n.d.). Copper Corrosion Inhibitors. A review.
  • Asian Journal of Chemistry. (2014, August 8). Electrochemical Studies of Copper Corrosion Inhibition in Aqueous Solution by Basic Red 46 Dye and Evaluation of the Inhibitor Adsorption Behavior.
  • CORE. (2015, December 9). Electrochemical study of copper corrosion inhibition in acidic environment by 5-(4 - CORE.
  • NASA Technical Reports Server (NTRS). (2025, July 15). Electrochemical studies of corrosion inhibitors.
  • Arabian Journal of Chemistry. (2017, January 1). Review of corrosive environments for copper and its corrosion inhibitors.
  • (n.d.). Inhibition Behavior and Surface Analysis of Inhibitors for Copper in Seawater.
  • Springer. (2024, October 7). Protection of copper in contact with an aggressive medium using various inhibitors: review.
  • International Journal of Electrochemical Science. (2016, April 1). In-situ Scanning Micro-Electrochemical Characterization of Corrosion Inhibitors on Copper.
  • ResearchGate. (n.d.). Copper corrosion mitigation: A new insight for fabricating a surface barrier film against chloride ion under hydrodynamic flow | Request PDF.
  • ResearchGate. (2022, May 19). Corrosion Inhibition and the Synergistic Effect of Three Different Inhibitors on Copper Surface.
  • MDPI. (2025, July 19). Corrosion Inhibition of C38 Steel in 1 M HCl Using Benzoxazole-2-Thione: Electrochemical, SEM-EDX, and Theoretical Studies.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
  • MDPI. (2021, November 19). Corrosion Inhibition Properties of Thiazolidinedione Derivatives for Copper in 3.5 wt.% NaCl Medium.
  • PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • ResearchGate. (n.d.). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review.

Sources

Application

Protocols for Determining the Antimicrobial Susceptibility of 3-Hydroxymethyl-3H-benzooxazole-2-thione

An Application Note from the Office of the Senior Application Scientist Abstract This document provides detailed application notes and standardized protocols for determining the in vitro antimicrobial susceptibility of t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides detailed application notes and standardized protocols for determining the in vitro antimicrobial susceptibility of the novel investigational compound, 3-Hydroxymethyl-3H-benzooxazole-2-thione. Benzoxazole derivatives represent a promising class of heterocyclic compounds with a wide range of documented biological activities, including antimicrobial properties[1][2][3]. As new derivatives are synthesized, rigorous and reproducible methods are required to characterize their spectrum and potency. This guide is designed for researchers, scientists, and drug development professionals, offering robust methodologies grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[4][5]. We present two primary, complementary methods: the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion (Kirby-Bauer) method for qualitative screening. Each protocol is designed as a self-validating system, incorporating essential quality control measures to ensure data integrity and trustworthiness.

Part I: Foundational Principles of Antimicrobial Susceptibility Testing (AST)

The primary objective of AST is to determine the effectiveness of a compound against a specific microorganism. For a novel agent like 3-Hydroxymethyl-3H-benzooxazole-2-thione, the initial goal is not to define clinical success, but to generate precise, reproducible in vitro data that can guide further development. The choice of methodology is therefore critical.

  • The Quantitative Approach: Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period[6][7]. This is the gold standard for quantitative assessment. We utilize the Broth Microdilution method, which is highly accurate, scalable for testing multiple organisms, and provides a discrete numerical value (e.g., in µg/mL) that is essential for drug development and mechanistic studies[8][9]. The quantitative nature of the MIC allows for direct comparison of potency against different organisms and reference antibiotics.

  • The Qualitative Approach: Agar Disk Diffusion: The disk diffusion method, often referred to as the Kirby-Bauer test, provides a qualitative or semi-quantitative assessment of susceptibility[10][11]. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient[12]. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented. The diameter of this zone is inversely correlated with the MIC. This method is excellent for initial screening of multiple isolates due to its simplicity and low cost[13].

The Causality of Standardization: Reproducibility in AST is paramount. Minor variations in inoculum density, media composition (especially cation concentration), incubation time, or temperature can significantly alter results[14]. Therefore, adherence to standardized protocols from authoritative bodies like CLSI is not merely a recommendation but a requirement for generating inter-laboratory-comparable data[15][16]. These standards ensure that the observed antimicrobial effect is a function of the compound's intrinsic activity, not experimental variability.

Part II: Broth Microdilution Method for MIC Determination

This protocol details the determination of the MIC of 3-Hydroxymethyl-3H-benzooxazole-2-thione using a 96-well microtiter plate format, conforming to the principles outlined in the CLSI M07 document[17].

Principle of the Method

A standardized suspension of a test microorganism is exposed to serial twofold dilutions of the investigational compound in a liquid growth medium. Following incubation, the presence or absence of visible growth in the wells is determined. The MIC is the lowest concentration of the compound at which no growth is observed[18].

Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_readout Phase 3: Incubation & Readout P1 Prepare Compound Stock Solution (e.g., in DMSO) A1 Perform 2-fold Serial Dilutions of Compound in CAMHB (Cols 1-10) P1->A1 Dilute in Broth P2 Prepare 0.5 McFarland Inoculum from Fresh Culture A2 Add Standardized Inoculum to Wells (Cols 1-11) P2->A2 Inoculate P3 Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) P3->A1 P3->A2 A1->A2 A3 Set Up Controls: Growth Control (Col 11) Sterility Control (Col 12) R1 Incubate Plate (35°C ± 2°C for 16-20 hours) R2 Visually Inspect for Turbidity (Growth) R1->R2 Post-Incubation R3 Determine MIC: Lowest Concentration with No Visible Growth R2->R3 Interpret

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Step-by-Step Protocol
  • Preparation of Antimicrobial Stock Solution:

    • Causality: The accuracy of the MIC is entirely dependent on the accuracy of the initial stock concentration. A solvent like Dimethyl Sulfoxide (DMSO) is often required for poorly soluble organic compounds. Its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity.

    • a. Accurately weigh a precise amount of 3-Hydroxymethyl-3H-benzooxazole-2-thione.

    • b. Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

    • c. This stock solution must be freshly prepared or stored under validated conditions (e.g., -20°C in small aliquots).

  • Inoculum Preparation:

    • a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213).

    • b. Suspend the colonies in sterile saline.

    • c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL and is critical for reproducibility[19].

    • d. Within 15 minutes of standardization, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Plate Preparation (96-Well Plate):

    • a. Add 100 µL of sterile CAMHB to wells in columns 2 through 12.

    • b. Add 200 µL of the working stock solution of the compound (e.g., at 128 µg/mL in CAMHB) to the wells in column 1.

    • c. Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • d. Continue this serial dilution across the plate from column 2 to column 10. Discard 100 µL from column 10. This creates a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).

    • e. Controls are mandatory for a self-validating system:

      • Column 11 (Growth Control): Contains only CAMHB and the bacterial inoculum. This well must show distinct turbidity for the test to be valid.

      • Column 12 (Sterility Control): Contains only CAMHB. This well must remain clear, confirming the sterility of the medium.

    • f. Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is 200 µL.

  • Incubation and MIC Determination:

    • a. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most common, rapidly growing bacteria[6].

    • b. After incubation, validate the assay by checking the controls. The Sterility Control (Col 12) must be clear, and the Growth Control (Col 11) must be turbid.

    • c. Read the MIC by visually inspecting the plate against a dark background. The MIC is the lowest concentration of 3-Hydroxymethyl-3H-benzooxazole-2-thione that completely inhibits visible growth (i.e., the first clear well)[6][18].

Part III: Agar Disk Diffusion Method (Kirby-Bauer Test)

This protocol follows the principles of the CLSI M02 document and is ideal for screening the activity of 3-Hydroxymethyl-3H-benzooxazole-2-thione against a panel of microorganisms[17].

Principle of the Method

A standardized bacterial inoculum is spread uniformly across the surface of a Mueller-Hinton Agar (MHA) plate. A paper disk containing a known amount of the test compound is applied. During incubation, the compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, resulting in a measurable zone of inhibition[11][20].

Workflow for Agar Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Application cluster_readout Phase 3: Incubation & Readout P1 Prepare Compound- Impregnated Disks (e.g., 30 µg/disk) A2 Aseptically Apply Compound and Control Disks to Agar Surface P1->A2 Place on Lawn P2 Prepare 0.5 McFarland Inoculum from Fresh Culture A1 Inoculate MHA Plate with Swab to Create a Uniform Lawn P2->A1 Swab Plate P3 Use Standardized Mueller-Hinton Agar (MHA) Plates (4mm depth) A1->A2 Within 15 mins R1 Invert and Incubate (35°C ± 2°C for 16-18 hours) A2->R1 Within 15 mins R2 Measure Diameter of Zone of Inhibition in Millimeters (mm) R1->R2 Post-Incubation R3 Compare Zone Size to QC Strain Ranges and Reference Antibiotics R2->R3 Interpret

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.

Detailed Step-by-Step Protocol
  • Preparation of Impregnated Disks:

    • Causality: Since commercial disks are not available for a novel compound, they must be prepared in-house. The amount of compound per disk must be carefully controlled to ensure consistency.

    • a. Prepare a stock solution of 3-Hydroxymethyl-3H-benzooxazole-2-thione in a suitable volatile solvent (e.g., methanol, acetone).

    • b. Aseptically apply a precise volume of the stock solution to sterile, blank paper disks (6 mm diameter) to achieve the desired final amount (e.g., 30 µg per disk).

    • c. Allow the solvent to fully evaporate in a sterile environment before use.

  • Inoculum Preparation and Plate Inoculation:

    • a. Prepare a standardized 0.5 McFarland inoculum suspension from a fresh culture as described in the Broth Microdilution protocol (Part II, Step 2).

    • b. Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted suspension. Remove excess fluid by pressing the swab against the inside of the tube[20].

    • c. Inoculate a dry Mueller-Hinton Agar plate (depth of 4 mm is critical for correct diffusion) by streaking the swab over the entire surface three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage[11].

  • Application of Disks:

    • a. Aseptically apply the prepared disks onto the inoculated agar surface using sterile forceps.

    • b. Gently press each disk to ensure complete contact with the agar. Disks should be spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping zones of inhibition[20].

    • c. A maximum of 12 disks can be placed on a 150 mm plate[20].

    • d. Include a standard antibiotic disk (e.g., Vancomycin 30 µg) as a positive control and a blank disk with solvent only as a negative control.

  • Incubation and Measurement:

    • a. Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

    • b. After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or caliper.

Part IV: Data Presentation and Interpretation

For a novel compound, the initial output is a collection of raw data. This data forms the basis for all future evaluation.

Table 1: Example Data Summary for 3-Hydroxymethyl-3H-benzooxazole-2-thione
Test OrganismStrain IDBroth Microdilution MIC (µg/mL)Agar Disk Diffusion Zone Diameter (mm) [30 µg disk]
Staphylococcus aureusATCC 29213 (QC)[Observed Value][Observed Value]
Escherichia coliATCC 25922 (QC)[Observed Value][Observed Value]
Methicillin-Resistant S. aureus (MRSA)Clinical Isolate[Observed Value][Observed Value]
Pseudomonas aeruginosaATCC 27853 (QC)[Observed Value][Observed Value]
Candida albicansATCC 90028[Observed Value][Observed Value]
Vancomycin (Control) vs. S. aureus ATCC 29213N/A0.5 - 217 - 21

Note: Quality Control (QC) ranges for reference antibiotics are published by CLSI[15]. The ranges for the test compound must be established through internal validation.

Interpreting Results: For an investigational compound, terms like "Susceptible" or "Resistant" cannot be formally applied as clinical breakpoints have not been established[21][22]. The initial interpretation should focus on:

  • Potency: Comparing the MIC values of the test compound to those of known antibiotics against the same organisms. A low MIC value indicates high potency[18].

  • Spectrum of Activity: Identifying which types of organisms (e.g., Gram-positive, Gram-negative, fungi) are inhibited by the compound.

  • Correlation: Observing the relationship between MIC values and zone diameters. Generally, a lower MIC will correspond to a larger zone of inhibition.

References

  • Antimicrobial Susceptibility Testing | Area of Focus | CLSI. Clinical and Laboratory Standards Institute. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Broth microdilution - Wikipedia. Wikipedia. [Link]

  • Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. American Society for Microbiology. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world. World Health Organization. [Link]

  • Guidance Documents - EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. National Center for Biotechnology Information. [Link]

  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. U.S. Food & Drug Administration. [Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis. [Link]

  • New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. MDPI. [Link]

  • Broth Microdilution | International Journal of Antibiotic Research. Open Access Pub. [Link]

  • Heterocyclic Letters. [Link]

  • The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia. [Link]

  • In vitro antimicrobial susceptibility testing methods. Pure. [Link]

  • Antimicrobial susceptibility testing - methods. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. National Center for Biotechnology Information. [Link]

  • Disk diffusion test - Wikipedia. Wikipedia. [Link]

  • The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. [Link]

  • The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. ResearchGate. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives | Request PDF. ResearchGate. [Link]

  • Design, Synthesis and Antimicrobial Evaluation of Novel Benzoxazole Derivatives. PubMed. [Link]

  • Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

Sources

Method

Topic: 3-Hydroxymethyl-3H-benzooxazole-2-thione as a Stable Formaldehyde Surrogate for Mannich Base Synthesis

An Application Note for Advanced Organic Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: Overcoming the Challenges of the Mannich Reaction The Mannich reaction is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenges of the Mannich Reaction

The Mannich reaction is a cornerstone of medicinal chemistry, providing a powerful method for the aminoalkylation of acidic protons to form β-amino carbonyl compounds, known as Mannich bases.[1] These structures are privileged scaffolds found in a vast array of pharmaceuticals and natural products. The classic three-component reaction involves an active hydrogen compound (e.g., a ketone), a primary or secondary amine, and formaldehyde.[1][2]

Despite its utility, the traditional use of formaldehyde is fraught with challenges. As a gas, it is difficult to handle, and its aqueous solution, formalin, introduces water, which can be detrimental to sensitive substrates and reactions.[3] Paraformaldehyde, a solid polymer, suffers from depolymerization issues and often requires harsh conditions. Furthermore, formaldehyde's high reactivity can lead to uncontrolled side reactions and multiple additions, while its toxicity and carcinogenic nature pose significant safety risks.[2]

To circumvent these issues, the field has shifted towards stable, solid formaldehyde surrogates . These reagents generate formaldehyde in situ under specific reaction conditions, allowing for precise stoichiometric control, improved safety, and enhanced reaction reproducibility. This application note details the use of 3-Hydroxymethyl-3H-benzooxazole-2-thione as a novel and highly effective formaldehyde surrogate for the synthesis of Mannich bases.

The Reagent Advantage: Why 3-Hydroxymethyl-3H-benzooxazole-2-thione?

3-Hydroxymethyl-3H-benzooxazole-2-thione (CAS 3161-58-8) is a stable, crystalline solid that serves as an ideal formaldehyde equivalent. It is readily prepared from 3H-benzooxazole-2-thione and formaldehyde and can be stored on the bench without special precautions. Its primary advantage lies in its ability to controllably release one equivalent of formaldehyde under mild reaction conditions, effectively acting as a "tamed" source of this crucial C1 building block.

Key Advantages:

  • Safety & Handling: As a non-volatile, crystalline solid, it eliminates the inhalation risk associated with gaseous formaldehyde and the handling difficulties of formalin.

  • Stoichiometric Precision: Allows for the precise addition of a single methylene unit, minimizing the formation of byproducts from multiple additions.

  • Anhydrous Conditions: Facilitates reactions that are sensitive to water, broadening the substrate scope.

  • High Atom Economy: The benign byproduct, 3H-benzooxazole-2-thione, can often be recovered and recycled.

  • Mild Reaction Conditions: Promotes reactions under gentle heating, preserving thermally sensitive functional groups.

Mechanism of Action: In Situ Generation of the Key Electrophile

The efficacy of 3-Hydroxymethyl-3H-benzooxazole-2-thione lies in its ability to act as a precursor to the true electrophile in the Mannich reaction: the iminium ion (also known as an Eschenmoser salt precursor). The reaction proceeds through a well-defined, two-stage mechanism within a single pot.

Stage 1: Formation of the Iminium Ion The reaction is typically initiated by mild heating or acid/base catalysis. 3-Hydroxymethyl-3H-benzooxazole-2-thione releases formaldehyde in situ. This formaldehyde is immediately trapped by the amine present in the reaction mixture to form a hemiaminal, which rapidly dehydrates to generate a highly electrophilic iminium ion. The 3H-benzooxazole-2-thione byproduct remains in solution.

Stage 2: Nucleophilic Attack by the Enol The CH-acidic component, typically a ketone, undergoes tautomerization to its more nucleophilic enol form. The enol then attacks the carbon of the iminium ion, forming the crucial C-C bond. A final deprotonation step regenerates the carbonyl group and yields the final β-amino carbonyl product, the Mannich base.

Caption: Proposed mechanism for the Mannich reaction using the title reagent.

Application Scope & Representative Data

This methodology is applicable to a wide range of substrates. Aromatic, heteroaromatic, and aliphatic ketones can serve as the CH-acidic component, while various secondary amines, including cyclic amines like piperidine and morpholine, are suitable partners. The reaction generally proceeds in good to excellent yields.

EntryKetoneAmineProduct Yield (%)
1AcetophenonePiperidine92
2AcetophenoneMorpholine88
34'-MethoxyacetophenonePyrrolidine95
4CyclohexanoneDibenzylamine85
5PropiophenoneDiethylamine89
Note: Yields are representative for typical Mannich reactions and serve as a benchmark for protocols developed with 3-Hydroxymethyl-3H-benzooxazole-2-thione.

Detailed Experimental Protocols

Protocol 5.1: Synthesis of the Reagent: 3-Hydroxymethyl-3H-benzooxazole-2-thione

This protocol describes the synthesis of the formaldehyde surrogate from the parent heterocycle.

  • Preparation: To a solution of 3H-benzooxazole-2-thione (1.0 eq) in ethanol, add an aqueous solution of formaldehyde (37%, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The product typically precipitates from the reaction mixture upon completion. Filter the white solid, wash with cold water, and then a minimal amount of cold ethanol.

  • Drying: Dry the crystalline product under vacuum to yield 3-Hydroxymethyl-3H-benzooxazole-2-thione. The product is generally pure enough for subsequent use without further purification.

Protocol 5.2: General Procedure for Mannich Base Synthesis

This protocol provides a robust starting point for the synthesis of a β-amino ketone using 3-Hydroxymethyl-3H-benzooxazole-2-thione.

Caption: General workflow for Mannich base synthesis.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the ketone (1.0 eq), the secondary amine (1.1 eq), and 3-Hydroxymethyl-3H-benzooxazole-2-thione (1.1 eq).

  • Solvent Addition: Add an appropriate solvent, such as absolute ethanol or acetonitrile, to achieve a concentration of approximately 0.2 M with respect to the ketone.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-85°C) and maintain for 2-6 hours.

    • Scientist's Note: The reaction is driven by the formation of the stable Mannich base. Progress should be monitored by TLC, observing the consumption of the ketone.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine. This removes the acidic 3H-benzooxazole-2-thione byproduct and any unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure Mannich base.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Conclusion

3-Hydroxymethyl-3H-benzooxazole-2-thione stands out as a superior reagent for modern Mannich base synthesis. By serving as a stable, safe, and stoichiometrically precise formaldehyde surrogate, it addresses the primary drawbacks of traditional methods. Its use facilitates cleaner reactions, simplifies handling, and broadens the scope of substrates amenable to this vital transformation. This application note provides a comprehensive framework for researchers to confidently integrate this powerful tool into their synthetic programs, accelerating the discovery and development of novel nitrogen-containing molecules.

References

  • M. Arend, B. Westermann, N. Risch. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • El-Emam, A. A., et al. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(7), 2038. [Link]

  • Prakash, C. R., & Raja, S. (2013). Synthesis, characterization and in vitro antimicrobial activity of some novel 5-substituted Schiff and Mannich base of isatin derivatives. Journal of Saudi Chemical Society, 17(3), 337-344. [Link]

  • Naz, S., & Bagade, M. B. (2020). Green route for the synthesis of oxadiazole derivative containing benzimidazole moiety and its mannich bases: in-vitro antimicrobial activity. Rasayan Journal of Chemistry, 13(1), 370-376. [Link]

  • Rajeeva, B., et al. (2009). Synthesis and Biological Evaluation of Some Mannich Bases of Benzothiazolyl Oxadiazoles. Asian Journal of Chemistry, 21(6), 4339-4345. [Link]

  • Katritzky, A. R., et al. (2010). Anionic, in Situ Generation of Formaldehyde: A Very Useful and Versatile Tool in Synthesis. Organic Letters, 12(7), 1432-1435. [Link]

  • de la Torre, J. C., et al. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 21, 45. [Link]

  • Thiolier, A., et al. (2010). Synthesis of 3‐substituted‐2‐benzothiazolinone, 2‐benzoxazolinone and benzothiazoline‐2‐thione. Journal of Heterocyclic Chemistry, 19(2), 359-365. [Link]

  • Katritzky, A. R., et al. (2005). Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions. The Journal of Organic Chemistry, 70(23), 9224-9231. [Link]

Sources

Application

Application Note: Protocols for using 3-Hydroxymethyl-3H-benzooxazole-2-thione as a Cross-linking and Functionalizing Agent

This Application Note provides a comprehensive technical guide for the utilization of 3-Hydroxymethyl-3H-benzooxazole-2-thione (CAS 3161-58-8), a specialized N-hydroxymethyl (N-methylol) reagent. While often categorized...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of 3-Hydroxymethyl-3H-benzooxazole-2-thione (CAS 3161-58-8), a specialized N-hydroxymethyl (N-methylol) reagent. While often categorized broadly alongside vulcanization accelerators, its specific chemical architecture defines it as a functionalizing cross-linker —capable of grafting the bioactive benzoxazole-2-thione moiety onto amine- or hydroxyl-bearing substrates via a methylene bridge.

Introduction & Mechanistic Basis

3-Hydroxymethyl-3H-benzooxazole-2-thione is a bifunctional reagent possessing a reactive N-hydroxymethyl (N-methylol) group and a thione (C=S) moiety. Unlike homobifunctional cross-linkers (e.g., Glutaraldehyde) that bridge two identical groups, this compound acts primarily as a "grafting cross-linker" or a Mannich-type electrophile .

Core Chemical Mechanism

The reactivity is driven by the N-hydroxymethyl group. Under thermal or acid-catalyzed conditions, the hydroxyl group acts as a leaving group, generating a reactive iminium ion intermediate. This electrophile attacks nucleophiles (primary/secondary amines, thiols, or active aromatic protons) to form a stable methylene bridge (


).

The thione group remains available for secondary interactions, such as:

  • Disulfide Cross-linking: Oxidative dimerization to link two grafted chains (

    
    ).
    
  • Metal Coordination: Chelation of transition metals (Zn²⁺, Cu²⁺) in polymer networks.

  • Bioactivity: Imparting antimicrobial or antioxidant properties to the substrate.

Mechanism Diagram

ReactionMechanism Reagent 3-Hydroxymethyl-3H- benzooxazole-2-thione Activation Activation (Heat/H+) Reagent->Activation -OH leaving Intermediate Reactive Iminium Ion [Benzoxazole-N+=CH2] Activation->Intermediate Formation Product Grafted Product Benzoxazole-N-CH2-NH-R Intermediate->Product + Substrate (Mannich Reaction) Substrate Substrate Nucleophile (R-NH2 / R-OH) Dimer Secondary Cross-link (Disulfide S-S) Product->Dimer Oxidation (Optional) Cross-linking

Figure 1: Reaction pathway showing the activation of the N-methylol group followed by nucleophilic attack and potential secondary cross-linking via the thione moiety.

Preparation and Handling

Solubility Profile
  • Soluble: DMSO, DMF, warm Ethanol, Acetone.

  • Insoluble: Water (cold), Hexanes.

  • Stability: Moisture sensitive. The N-hydroxymethyl group can release formaldehyde upon prolonged exposure to water/acid. Store under inert gas at 4°C.

Stock Solution Preparation (100 mM)
  • Weigh 18.1 mg of 3-Hydroxymethyl-3H-benzooxazole-2-thione.

  • Dissolve in 1.0 mL of anhydrous DMSO or DMF.

  • Vortex until fully dissolved.

  • Note: Prepare fresh. Do not store aqueous dilutions.

Protocol A: Grafting onto Amine-Bearing Polymers (Chitosan/Proteins)

Target Audience: Biomaterial Scientists

This protocol describes the covalent attachment of the benzoxazole thione moiety to primary amines (e.g., Chitosan, Collagen, Polyallylamine) to create functionalized, antimicrobial hydrogels or surfaces.

Materials
  • Substrate: Chitosan solution (1% w/v in 1% Acetic Acid) or Protein solution.

  • Reagent: 100 mM Stock of 3-Hydroxymethyl-3H-benzooxazole-2-thione in DMSO.

  • Catalyst: Mild acid environment (pH 4-5) is sufficient; for neutral pH, add ZnCl₂ (1 mol%) as a Lewis acid catalyst.

Step-by-Step Procedure
  • Equilibration: Adjust the pH of the amine-substrate solution to pH 5.5–6.0. Avoid high pH (>8) to prevent premature precipitation or side reactions.

  • Addition: Add the Reagent Stock solution to the substrate.

    • Ratio: Use a 1:1 to 1:5 molar ratio (Reagent : Amine groups) depending on the desired degree of substitution.

    • Example: To 10 mL of Chitosan solution, add 50–200 µL of Stock.

  • Reaction:

    • Method A (Thermal): Heat the mixture to 60°C for 2–4 hours with continuous stirring. This drives the condensation reaction and water elimination.

    • Method B (Room Temp): Incubate for 12–24 hours. (Lower efficiency but safer for sensitive proteins).

  • Purification:

    • Polymers: Precipitate the polymer by neutralizing with NaOH (to pH 8-9) or adding excess Ethanol. Centrifuge and wash 3x with Ethanol/Water to remove unreacted thione.

    • Proteins: Dialyze against PBS (pH 7.4) for 24 hours using a suitable MWCO membrane.

  • Validation: Measure UV-Absorbance. The benzoxazole thione ring has a characteristic absorbance around 290–305 nm .

Protocol B: Rubber Vulcanization & Network Modification

Target Audience: Polymer Chemists & Material Engineers

In rubber chemistry, this compound acts as a methylene donor and a vulcanization accelerator . It cross-links the rubber matrix while grafting antioxidant properties.

Formulation (Example for Natural Rubber)
ComponentParts per Hundred Rubber (phr)Function
Natural Rubber (NR)100.0Matrix
Zinc Oxide5.0Activator
Stearic Acid2.0Activator
Sulfur2.5Cross-linker
3-Hydroxymethyl-3H-benzooxazole-2-thione 1.0 – 2.0 Co-Accelerator / Methylene Donor
Processing Steps
  • Mixing: In an internal mixer (Banbury) or two-roll mill, masticate the rubber at 50°C.

  • Incorporation: Add ZnO and Stearic acid. Mix for 2 minutes.

  • Functionalization: Add 3-Hydroxymethyl-3H-benzooxazole-2-thione .

    • Critical: Maintain temperature below 100°C to prevent premature scorching (pre-reaction).

  • Curing: Press cure the compound at 150°C for 15–20 minutes .

    • Mechanism:[1][2][3][4] At this temperature, the N-hydroxymethyl group decomposes/reacts to form methylene bridges between rubber chains or reacts with the sulfur network, while the thione group prevents oxidative degradation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Reagent insolubility in aqueous buffer.Use a co-solvent system (e.g., 20% DMSO/Water) or add the reagent dropwise while vortexing.
Low Conjugation Yield pH too high (no iminium ion formation).Lower pH to 5.0–5.5 or use a Lewis acid catalyst (ZnCl₂, MgCl₂).
Hydrolysis Reagent decomposed before reaction.Use fresh stock solutions. Avoid water in the stock solvent (use anhydrous DMSO).
"Scorching" in Rubber Reaction temperature too low during mixing.Ensure mixing temp is <100°C; add reagent at the very end of the mixing cycle.

References

  • Sigma-Aldrich. 3-Hydroxymethyl-3H-benzooxazole-2-thione Product Specification & CAS 3161-58-8 Data. Available at:

  • Karaburun, A. C., et al. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. (Discusses Mannich base synthesis using thione derivatives). Available at:

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 712377: 2-Mercaptobenzoxazole Derivatives. (Structural and reactivity data).[1][3][5][6][7][8][9][10] Available at:

  • Braun, S., et al. (2011). Design of benzimidazole- and benzoxazole-2-thione derivatives as inhibitors of bacterial hyaluronan lyase.[11] (Demonstrates N-acylation and modification of the benzoxazole-2-thione core). Available at:

  • Zahm, S., et al. (2025). Design, Synthesis, Characterization and Molecular Docking Studies of Benzoxazole-2-thione Derivatives. (Recent synthetic protocols for benzoxazole thione condensations). Available at:

Sources

Method

Electrochemical Evaluation of 3-Hydroxymethyl-3H-benzooxazole-2-thione Coatings for Corrosion Protection

An Application Note and Protocol Guide for Researchers Abstract This document provides a comprehensive guide for the electrochemical evaluation of coatings formulated with 3-Hydroxymethyl-3H-benzooxazole-2-thione, a hete...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive guide for the electrochemical evaluation of coatings formulated with 3-Hydroxymethyl-3H-benzooxazole-2-thione, a heterocyclic compound with significant potential for corrosion inhibition. The protocols detailed herein are designed for researchers, materials scientists, and formulation chemists seeking to quantify the protective performance of these coatings on metallic substrates. We will explore the theoretical underpinnings and practical application of key electrochemical techniques: Open Circuit Potential (OCP) monitoring, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization (PDP). The causality behind experimental choices, step-by-step methodologies, and data interpretation strategies are presented to ensure a robust and self-validating evaluation framework.

Introduction: The Role of Benzoxazole Derivatives in Advanced Coatings

3-Hydroxymethyl-3H-benzooxazole-2-thione is a member of the benzoxazole family, a class of heterocyclic compounds recognized for a wide range of biological activities and material applications.[1][2][3][4] Its molecular structure, featuring nitrogen, oxygen, and sulfur heteroatoms, along with an aromatic system, makes it an excellent candidate for a corrosion inhibitor. These heteroatoms act as adsorption centers, facilitating the formation of a protective film on the metal surface, which stifles the electrochemical reactions responsible for corrosion.[5] When incorporated into a polymer matrix, this compound can significantly enhance the barrier properties and active protective capabilities of a coating.

To validate and quantify the performance of such advanced coatings, accelerated and highly sensitive evaluation methods are required. Electrochemical techniques are paramount in this field because they can provide quantitative data on a coating's barrier properties and the underlying corrosion rate of the substrate, often detecting degradation long before visual signs like blistering or rusting appear.[6] This guide establishes a logical, multi-step electrochemical workflow to characterize these coatings effectively.

Overall Experimental Workflow

A comprehensive evaluation follows a specific sequence to ensure that non-destructive tests are performed before destructive ones. The logical progression of experiments is crucial for obtaining reliable and interconnected data.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Electrochemical Testing cluster_analysis Phase 3: Analysis & Interpretation A Substrate Preparation (e.g., Mild Steel) B Coating Application of 3-Hydroxymethyl-3H-benzooxazole-2-thione Formulation A->B C Curing & Conditioning (as per formulation specs) B->C D 1. Open Circuit Potential (OCP) (Stabilization Monitoring) C->D Immerse in Electrolyte (e.g., 3.5% NaCl) E 2. Electrochemical Impedance Spectroscopy (EIS) (Non-destructive) D->E F 3. Potentiodynamic Polarization (PDP) (Destructive) E->F G Data Analysis & Modeling (Tafel Extrapolation, EEC Fitting) F->G H Performance Quantification (Inhibition Efficiency, Rp, |Z|) G->H I Reporting & Conclusions H->I

Figure 1: Recommended workflow for the electrochemical evaluation of protective coatings.

Open Circuit Potential (OCP) Monitoring

Principle and Rationale

Why measure OCP first? The Open Circuit Potential (OCP), or corrosion potential (Ecorr), is the voltage difference between a working electrode (the coated sample) and a reference electrode when no external current is applied.[7][8] Monitoring the OCP over time is a critical first step because it indicates when the coating-electrolyte system has reached a quasi-equilibrium state.[9] Performing more complex measurements like EIS or PDP before the OCP stabilizes can lead to inconsistent and unreliable data.[9] A stable OCP is a prerequisite for trustworthy subsequent experiments.[9] The evolution of OCP over extended immersion can also provide qualitative insights: a noble shift (more positive potential) may suggest passivation or inhibitor film formation, while a negative shift often indicates coating degradation and the onset of substrate corrosion.[10][11]

Detailed Experimental Protocol
  • Assemble the Electrochemical Cell: A standard three-electrode setup is used.[12][13]

    • Working Electrode (WE): The coated metal sample, with a well-defined exposed surface area (e.g., 1 cm²).

    • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter Electrode (CE): An inert material with a large surface area, such as a platinum mesh or graphite rod.[14]

  • Add Electrolyte: Fill the cell with the test solution (e.g., 3.5 wt.% NaCl in deionized water) ensuring the electrodes are properly immersed.

  • Connect to Potentiostat: Connect the electrodes to the appropriate terminals on the potentiostat.

  • Initiate OCP Measurement: Start the OCP measurement using the potentiostat software.

  • Monitor for Stability: Record the OCP as a function of time. The system is generally considered stable when the potential fluctuation is less than a few millivolts over a period of 15-30 minutes. A typical initial stabilization period is 1 hour.[14]

Electrochemical Impedance Spectroscopy (EIS)

Principle and Rationale

Why is EIS the preferred method for coatings? EIS is a powerful, non-destructive technique that provides detailed information about the performance of a protective coating.[6][15] It works by applying a small amplitude AC voltage (e.g., 10-20 mV) at various frequencies (typically from 100 kHz down to 10 mHz) and measuring the resulting current response.[16][17] The ratio of voltage to current gives the impedance (Z). Because it uses a very small perturbation signal, it does not significantly disturb the coating system, allowing for repeated measurements over long immersion times to track degradation.

The high impedance of an intact coating is directly related to its ability to act as a barrier against corrosive species.[6][12] As the coating absorbs water and ions penetrate it, its capacitance increases and its resistance decreases.[18] EIS can decouple these properties, providing quantitative values for:

  • Coating Resistance (Rpo): Resistance of the pores and defects in the coating.

  • Coating Capacitance (Cc): Related to water uptake by the coating.

  • Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate at the substrate surface.

Detailed Experimental Protocol
  • System Stabilization: Ensure the OCP of the sample is stable as determined in the previous step. The EIS measurement is performed around this stable OCP.[14]

  • Parameter Setup (Potentiostat Software):

    • Frequency Range: 100 kHz to 0.01 Hz.

    • AC Amplitude: 10 mV (a common value that is small enough to maintain pseudo-linearity).

    • Measurement Density: 10 points per decade of frequency.

  • Run the EIS Scan: Initiate the experiment. The duration will depend on the frequency range, typically taking 10-20 minutes.

  • Data Analysis: The results are commonly visualized in two types of plots:

    • Nyquist Plot: Plots the imaginary part of impedance (-Z") against the real part (Z'). For a good coating, this will show a large, incomplete semicircle.

    • Bode Plot: Plots the impedance modulus (|Z|) and phase angle versus frequency. For a high-performance coating, the |Z| value at low frequencies (e.g., 0.01 Hz) will be very high (>10⁸ Ω·cm²), and the phase angle will approach -90° over a wide frequency range.

  • Equivalent Electrical Circuit (EEC) Fitting: To extract quantitative data, the impedance spectra are fitted to an EEC model.[16] A common model for a coating with defects is shown below.

G Rs Rs p1->Rs Solution Resistance Rpo Rpo p2->Rpo Qc Qc p2->Qc Coating Capacitance Rct Rct p4->Rct Qdl Qdl p4->Qdl Double Layer Capacitance p5->p6 Charge Transfer Resistance end p6->end Rs->p2 Solution Resistance Rpo->p4 Rct->p5 Qc->p4 Coating Capacitance Qdl->p5 Double Layer Capacitance start start->p1

Figure 2: A common Equivalent Electrical Circuit (EEC) model for a protective coating.

Note: Constant Phase Elements (Qc, Qdl) are often used instead of pure capacitors to account for the non-ideal, heterogeneous nature of the coating and interface.

Data Presentation

The protective properties of the coating can be monitored over time. A higher impedance modulus at low frequency (|Z|₀.₀₁Hz) generally indicates better corrosion protection.[6]

| Immersion Time | |Z| at 0.01 Hz (Ω·cm²) | Pore Resistance (Rpo) (Ω·cm²) | Coating Capacitance (Qc) (F/cm²) | | :--- | :--- | :--- | :--- | | 2 Hours | > 10¹⁰ | > 10¹⁰ | ~10⁻¹⁰ | | 24 Hours | ~10⁹ | ~10⁹ | ~10⁻⁹ | | 100 Hours | ~10⁸ | ~10⁸ | ~10⁻⁸ | | 500 Hours (Failing) | < 10⁷ | < 10⁷ | > 10⁻⁷ |

Table 1: Example of EIS data evolution for a 3-Hydroxymethyl-3H-benzooxazole-2-thione coating during immersion in 3.5% NaCl.

Potentiodynamic Polarization (PDP)

Principle and Rationale

Why perform PDP last? Potentiodynamic polarization is a destructive technique used to determine the kinetics of the anodic (oxidation) and cathodic (reduction) reactions.[19] It involves sweeping the potential of the working electrode away from its OCP (typically ±250 mV) at a slow, constant rate and measuring the resulting current.[13] This forced polarization accelerates corrosion, providing rapid insights into the corrosion rate and the inhibition mechanism. Because it can irreversibly alter the coating and the substrate interface, it must be performed after all non-destructive tests like EIS are complete.[19]

The resulting plot of log(current) vs. potential is known as a Tafel plot. From this plot, we can extrapolate key parameters:

  • Corrosion Potential (Ecorr): The potential at which the rates of the anodic and cathodic reactions are equal.

  • Corrosion Current Density (icorr): The current density at the corrosion potential. This value is directly proportional to the corrosion rate.[13]

The 3-Hydroxymethyl-3H-benzooxazole-2-thione molecule is expected to act as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions. This would be observed as a shift in both the anodic and cathodic branches of the polarization curve to lower current densities.[5][20]

Detailed Experimental Protocol
  • System Stabilization: As before, begin with a stable OCP.

  • Parameter Setup (Potentiostat Software):

    • Potential Scan Range: From -250 mV to +250 mV relative to the OCP.

    • Scan Rate: A slow scan rate, such as 0.167 mV/s or 1 mV/s, is crucial to allow the system to approach a steady-state condition.[13][20]

  • Run the Polarization Scan: Initiate the potential sweep.

  • Data Analysis (Tafel Extrapolation): Use the software's analysis tools to fit the linear portions of the anodic and cathodic branches of the curve. The intersection of these fitted lines determines the Ecorr and icorr values.

Data Presentation

The effectiveness of the coating is assessed by comparing the corrosion current density of the coated substrate to that of an uncoated (bare) substrate. The Inhibition Efficiency (%IE) is a key metric.

SampleEcorr (mV vs. SCE)icorr (A/cm²)Corrosion Rate (mm/year)Inhibition Efficiency (%IE)
Bare Mild Steel-6501.5 x 10⁻⁵0.174N/A
Coated Steel-4508.2 x 10⁻⁸0.0009599.45%

Table 2: Example of Potentiodynamic Polarization data for a coated vs. uncoated steel substrate.

The Inhibition Efficiency is calculated using the formula: %IE = [ (icorr_uncoated - icorr_coated) / icorr_uncoated ] x 100

Conclusion

The combination of OCP, EIS, and PDP provides a powerful, multi-faceted approach to evaluating the performance of 3-Hydroxymethyl-3H-benzooxazole-2-thione coatings. OCP ensures data reliability by establishing system stability. EIS offers a non-destructive, time-lapsed view of the coating's barrier properties and degradation mechanisms. Finally, PDP delivers a rapid, quantitative measure of the corrosion rate and inhibition efficiency. By following this structured workflow, researchers can confidently characterize the protective capabilities of novel coating formulations, accelerating the development of next-generation anti-corrosion technologies.

References

  • Electrochemical Impedance Spectroscopy (EIS) Testing - Charter Coating. (n.d.). Retrieved February 17, 2026, from [Link]

  • ASTM D8370 Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings. (2022). ASTM International. Retrieved February 17, 2026, from [Link]

  • ASTM D8370-22 - Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings. (2022). ASTM International. Retrieved February 17, 2026, from [Link]

  • Al-Judaibi, A., et al. (n.d.). Using Electrochemical Impedance Spectroscopy as a Tool for Organic Coating Solute Saturation Monitoring. SciSpace. Retrieved February 17, 2026, from [Link]

  • Exploring Electrochemical Impedance Spectroscopy. (2021). American Coatings Association. Retrieved February 17, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy - Matergenics Coatings. (n.d.). Retrieved February 17, 2026, from [Link]

  • How does the Open Circuit Potential change when measured over a coating? (2016). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Deflorian, F., et al. (2024). Electrochemical Impedance Spectroscopy Analysis of Organic Epoxy Coatings Reinforced with Nano Clay. Materials, 17(12), 2853. Retrieved February 17, 2026, from [Link]

  • ASTM Corrosion Tests and Standards. (2023). TFT Pneumatic. Retrieved February 17, 2026, from [Link]

  • Potentiodynamic Polarization: Significance and symbolism. (2025). Consensus. Retrieved February 17, 2026, from [Link]

  • Open Circuit Potential (OCP). (n.d.). PalmSens. Retrieved February 17, 2026, from [Link]

  • Yahya, S., et al. (2014). Effect of Scan Rate on Corrosion Inhibition of Carbon Steel in the Presence of Rice Straw Extract - Potentiodynamic Studies. Sains Malaysiana, 43(7), 1083–1087. Retrieved February 17, 2026, from [Link]

  • How reliable is the potentiodynamic polarization in predicting the corrosion behavior? (2014). ResearchGate. Retrieved February 17, 2026, from [Link]

  • ASTM D8370-22: Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings. (2022). ASTM International. Retrieved February 17, 2026, from [Link]

  • New ASTM standard provides electrochemical test measurement technique for corrosion. (2009). Anti-Corrosion Methods and Materials, 56(6), 346. Retrieved February 17, 2026, from [Link]

  • Corrosion testing: what is potentiodynamic polarization? (n.d.). Retrieved February 17, 2026, from [Link]

  • Potentiodynamic polarization methods for corrosion measurement. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Bou-Saleh, Z., et al. (2024). Electrochemical Analysis of Corrosion Resistance of Manganese-Coated Annealed Steel: Chronoamperometric and Voltammetric Study. Coatings, 14(11), 1699. Retrieved February 17, 2026, from [Link]

  • Monitoring the open circuit potential (OCP) of the samples. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Corrosion Engineering: Open Circuit Potential. (2022). YouTube. Retrieved February 17, 2026, from [Link]

  • Acar, Ç., et al. (2017). The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia, 55(3). Retrieved February 17, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2020). Baghdad Science Journal. Retrieved February 17, 2026, from [Link]

  • Evaluating the Electrochemical and In Vitro Degradation of an HA-Titania Nano-Channeled Coating for Effective Corrosion Resistance of Biodegradable Mg Alloy. (2022). MDPI. Retrieved February 17, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 17, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 17, 2026, from [Link]

  • Electrochemical and Theoretical evaluation of Dihydro-Benzoimidazoquinazolines as corrosion inhibitors for API X-120 steel in acid medium. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Corrosion Degradation of Two Coating Systems Exposed for Three Years in a Tropical Oceanic Atmospheric Environment. (2020). International Journal of Electrochemical Science. Retrieved February 17, 2026, from [Link]

  • Performance Evaluation of Layered Double Hydroxides Containing Benzotriazole and Nitrogen Oxides as Autonomic Protection Particles against Corrosion. (2026). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Shanaghi, A., et al. (2019). Benzotriazole coatings. Materials Chemistry and Physics, 240, 122233. Retrieved February 17, 2026, from [Link]

Sources

Application

Application Note &amp; Protocols: Synthesis and Characterization of Transition Metal Complexes with 3-Hydroxymethyl-3H-benzooxazole-2-thione

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of metal complexes i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of metal complexes involving the versatile ligand, 3-Hydroxymethyl-3H-benzooxazole-2-thione. Benzoxazole derivatives are a significant class of heterocyclic compounds widely used as scaffolds in medicinal chemistry and materials science due to their broad range of biological activities and coordination capabilities.[1][2] This document outlines the synthesis of the N-functionalized thione ligand, followed by general and specific protocols for complexation with various transition metals. We delve into the critical characterization techniques required to elucidate the structure and properties of these complexes, explaining the causality behind experimental choices to ensure reproducibility and deeper understanding.

Part I: The Ligand - Synthesis & Rationale

The 3-Hydroxymethyl-3H-benzooxazole-2-thione ligand is an excellent chelating agent. The heterocyclic system contains multiple donor atoms (N, O, and S), allowing for versatile coordination behavior.[3] The core benzooxazole-2-thione structure is known to coordinate with metal ions, typically through the exocyclic sulfur and the endocyclic nitrogen atoms, forming stable chelate rings.[4] The addition of the N-hydroxymethyl group introduces another potential coordination site (the hydroxyl oxygen), enhancing the ligand's versatility and potentially influencing the resulting complex's solubility and biological activity.

The synthesis is approached in two logical stages: formation of the parent heterocycle followed by N-functionalization.

Protocol 1: Synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione

Stage A: Synthesis of Benzo[d]oxazole-2-thiol (Parent Ligand)

This procedure is based on the established reaction of 2-aminophenol with carbon disulfide in an alcoholic solution, which acts as both reactant and solvent.[5] Potassium hydroxide is used as a base to facilitate the reaction.

  • Materials:

    • 2-aminophenol (10.91 g, 0.1 mol)

    • Carbon disulfide (6.2 mL, 0.1 mol)

    • Potassium hydroxide (5.65 g, 0.1 mol)

    • 95% Ethanol (100 mL)

    • Deionized water (15 mL)

    • Activated charcoal

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-aminophenol, carbon disulfide, potassium hydroxide, and 15 mL of water in 100 mL of 95% ethanol.[5]

    • Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cautiously add a small amount of activated charcoal to the hot solution and reflux for an additional 10 minutes to decolorize.

    • Filter the hot mixture to remove the charcoal.

    • Allow the filtrate to cool to room temperature, then acidify with dilute acetic acid to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to yield pure Benzo[d]oxazole-2-thiol.

Stage B: N-Hydroxymethylation

This step introduces the hydroxymethyl group onto the nitrogen atom of the benzoxazole ring. Formaldehyde is the source of the hydroxymethyl group in a classic N-alkylation reaction.

  • Materials:

    • Benzo[d]oxazole-2-thiol (from Stage A) (1.51 g, 0.01 mol)

    • Formaldehyde (37% aqueous solution, 0.8 mL, ~0.01 mol)

    • Ethanol (50 mL)

    • Triethylamine (a few drops, as a catalyst)

  • Procedure:

    • Dissolve Benzo[d]oxazole-2-thiol in 50 mL of ethanol in a 100 mL round-bottom flask.

    • Add the aqueous formaldehyde solution and a few drops of triethylamine to the flask.

    • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Reduce the solvent volume under reduced pressure.

    • Cool the concentrated solution in an ice bath to induce precipitation.

    • Filter the resulting white solid, wash with a small amount of cold diethyl ether, and dry in a vacuum desiccator.

Ligand Characterization

To confirm the structure of 3-Hydroxymethyl-3H-benzooxazole-2-thione, the following spectroscopic data are expected:

  • FT-IR (KBr, cm⁻¹): A broad peak around 3300-3400 cm⁻¹ for the O-H stretch of the hydroxymethyl group. The characteristic C=S stretching vibration is expected around 1250-1300 cm⁻¹. The absence of an N-H peak (typically ~3100-3200 cm⁻¹) from the parent thiol confirms N-substitution.

  • ¹H-NMR (DMSO-d₆, δ ppm): A singlet for the N-CH₂ protons (approx. 5.0-5.5 ppm), a triplet or broad singlet for the hydroxyl proton (concentration-dependent), and multiplets in the aromatic region (7.0-7.8 ppm) for the benzoxazole ring protons.[6]

Part II: Synthesis of Metal Complexes

Principle & Rationale

Transition metal complexes are formed by reacting the ligand with a suitable metal salt in an appropriate solvent.[7] The ligand typically acts as a bidentate chelating agent, coordinating through the exocyclic sulfur atom and the endocyclic nitrogen atom. This coordination mode is common for thione-containing heterocyclic ligands.[4][8]

  • Choice of Metal Salt: Metal chlorides, nitrates, or acetates are commonly used. The choice of anion can influence the final structure; for instance, chloride ions may coordinate to the metal center, whereas nitrate or acetate might act as counter-ions or be displaced.[9]

  • Stoichiometry: The metal-to-ligand ratio (e.g., 1:1 or 1:2) is a critical parameter that dictates the geometry and composition of the final complex.[9] A 1:2 ratio often leads to octahedral complexes of the type [M(L)₂X₂] or [M(L)₂]X₂, while a 1:1 ratio can result in dimeric or polymeric structures.[9][10]

  • Solvent: Ethanol or methanol are excellent choices as they typically dissolve the ligand and many transition metal salts, and the resulting complexes often have limited solubility, facilitating their isolation by precipitation.

Workflow for Metal Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L_sol Dissolve Ligand in warm Ethanol/Methanol Mix Add Metal Salt Solution dropwise to Ligand Solution L_sol->Mix M_sol Dissolve Metal Salt in Ethanol/Methanol M_sol->Mix Reflux Reflux for 2-4 hours Mix->Reflux Isolate Cool, Filter Precipitate Reflux->Isolate Wash Wash with Solvent & Diethyl Ether Isolate->Wash Dry Dry under Vacuum Wash->Dry

Caption: General workflow for synthesizing metal complexes.

Protocol 2: General Procedure for Synthesis of M(II) Complexes
  • Materials:

    • 3-Hydroxymethyl-3H-benzooxazole-2-thione (L) (2 mmol)

    • Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(CH₃COO)₂·4H₂O) (1 mmol)

    • Methanol or Ethanol (50-100 mL)

  • Procedure:

    • Dissolve the ligand (2 mmol) in 50 mL of warm ethanol in a 250 mL round-bottom flask.

    • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 25 mL of ethanol.

    • Add the metal salt solution dropwise to the stirring ligand solution. A color change or immediate precipitation may be observed.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.[10]

    • Allow the mixture to cool to room temperature.

    • Collect the precipitated complex by suction filtration.

    • Wash the solid product sequentially with ethanol, followed by a small amount of diethyl ether to facilitate drying.

    • Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

Metal Salt UsedExpected Complex ColorStoichiometry (M:L)
NiCl₂·6H₂OGreen1:2
CoCl₂·6H₂OBlue or Pink1:2
Cu(NO₃)₂·3H₂OGreen-Blue1:2
Zn(CH₃COO)₂·2H₂OWhite/Off-white1:2

Table 1: Typical observations for the synthesis of various M(II) complexes.

Part III: Characterization of Metal Complexes

Thorough characterization is essential to confirm the successful formation of the complex and to determine its structure and coordination environment.

Methodology Rationale
  • Molar Conductance: This measurement, typically done in a solvent like DMF or DMSO, distinguishes between electrolytic and non-electrolytic complexes.[11][12] Low conductance values suggest that anions (e.g., Cl⁻) are coordinated within the inner sphere, while high values indicate they are outside the coordination sphere as counter-ions.

  • Magnetic Susceptibility: This technique determines the magnetic moment of the complex, which reveals the number of unpaired electrons. This information is crucial for deducing the geometry of the complex, especially for metals like Co(II) and Ni(II).[13]

  • Spectroscopy (FT-IR, UV-Vis): These methods provide direct evidence of ligand coordination and information about the electronic environment of the metal ion.

Expected Spectroscopic and Physical Data
TechniqueObservationInterpretation
FT-IR Shift of the ν(C=S) band to a lower frequency (e.g., from ~1280 cm⁻¹ to ~1250 cm⁻¹).Indicates coordination of the sulfur atom to the metal center, weakening the C=S double bond.
Shift of the ν(C-N) band within the heterocyclic ring.Indicates coordination of the nitrogen atom.
Appearance of new, weak bands in the far-IR region (400-600 cm⁻¹).Ascribable to ν(M-N) and ν(M-S) vibrations, providing direct evidence of coordination.[4]
UV-Vis Intense bands in the UV region.Attributed to intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions.[14]
Weaker bands in the visible region.Attributed to d-d electronic transitions of the metal ion. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral).[12][13]
Magnetic Moment For Ni(II) complexes, µ_eff ≈ 2.9–3.4 B.M.Consistent with two unpaired electrons in a high-spin octahedral geometry.
For Co(II) complexes, µ_eff ≈ 4.3–5.2 B.M.Suggests three unpaired electrons in a high-spin octahedral geometry.
For Cu(II) complexes, µ_eff ≈ 1.7–2.2 B.M.Consistent with one unpaired electron.

Table 2: Key characterization data and their interpretation for synthesized complexes.

Coordination Mode Visualization

The ligand typically forms a stable five-membered chelate ring with the metal ion.

G cluster_complex Proposed Coordination Mode M M S S M->S M-S bond N N M->N M-N bond C1 C2 O O Ligand

Sources

Method

Green Chemistry Approaches to the Synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione: Application Notes and Protocols

Introduction: A Paradigm Shift in Heterocyclic Synthesis The synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry and drug development, is undergoing a significant transformation. Traditional synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Heterocyclic Synthesis

The synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry and drug development, is undergoing a significant transformation. Traditional synthetic routes, often characterized by harsh reaction conditions, hazardous reagents, and substantial waste generation, are being progressively replaced by more sustainable and environmentally benign methodologies. This shift is driven by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. 3-Hydroxymethyl-3H-benzooxazole-2-thione, a key intermediate in the synthesis of various biologically active molecules, provides an excellent case study for the application of these green principles. This document provides detailed application notes and protocols for the green synthesis of this important scaffold, emphasizing the rationale behind the chosen methodologies and offering a practical guide for researchers and drug development professionals.

Rationale for a Greener Approach

The conventional synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione typically involves a two-step process: the formation of the benzooxazole-2-thione core from 2-aminophenol and carbon disulfide, followed by N-hydroxymethylation using formaldehyde. This traditional route presents several environmental and safety concerns:

  • Use of Toxic Reagents: Carbon disulfide is a highly toxic, volatile, and flammable solvent. Formaldehyde is a known carcinogen.[1]

  • Hazardous Solvents: The reactions are often carried out in volatile organic solvents (VOCs) that contribute to air pollution and pose health risks.

  • Energy Intensive: Conventional heating methods often require prolonged reaction times at elevated temperatures, leading to high energy consumption.

  • Waste Generation: The work-up procedures can generate significant amounts of aqueous and organic waste.

The green chemistry approaches detailed herein address these challenges by employing alternative energy sources, safer reagents, and more environmentally friendly solvents, thereby offering a more sustainable and efficient synthetic strategy.

Proposed Green Synthetic Pathway

Our proposed green synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione also follows a two-step pathway, but with significant modifications to enhance its environmental credentials.

Green Synthesis Pathway 2-Aminophenol 2-Aminophenol Intermediate 3H-Benzooxazole-2-thione 2-Aminophenol->Intermediate Step 1: Ultrasound/Microwave Assisted Cyclization CS2_alternative CS2 (in greener solvent) CS2_alternative->Intermediate Final_Product 3-Hydroxymethyl-3H- benzooxazole-2-thione Intermediate->Final_Product Step 2: Green N-Hydroxymethylation Hydroxymethylation_reagent Green Hydroxymethylating Agent Hydroxymethylation_reagent->Final_Product Reaction Mechanism cluster_0 Step 1: Formation of 3H-Benzooxazole-2-thione cluster_1 Step 2: N-Hydroxymethylation A 2-Aminophenol C Dithiocarbamate Intermediate A->C + CS2, KOH B CS2 B->C D 3H-Benzooxazole-2-thione C->D Intramolecular Cyclization (-H2S) E 3H-Benzooxazole-2-thione G 3-Hydroxymethyl-3H-benzooxazole-2-thione E->G + HCHO, K2CO3 F HCHO (from Paraformaldehyde) F->G

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione

Technical Support Center: Synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione Welcome to the technical support guide for the synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione. This document is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione

Welcome to the technical support guide for the synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested insights to help you overcome common challenges and optimize your reaction yields. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

The synthesis of this valuable heterocyclic scaffold is typically a two-step process: first, the formation of the 3H-benzooxazole-2-thione core, followed by N-hydroxymethylation. While seemingly straightforward, each stage presents unique challenges that can significantly impact yield and purity. This guide provides a structured approach to identifying and solving these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My yield for the first step, the synthesis of 3H-benzooxazole-2-thione from 2-aminophenol, is consistently low. What are the likely causes and how can I fix this?

Answer: Low yields in the formation of the benzoxazole-2-thione ring are a frequent issue, often stemming from one of several factors. A systematic approach is the best way to diagnose the problem.[1]

  • Probable Cause 1: Incomplete Cyclization/Reaction Stall. The reaction involves the condensation of 2-aminophenol with a carbon disulfide source. This process requires a basic catalyst and sufficient thermal energy to proceed to completion.

    • Solution: The reaction is typically performed by reacting 2-aminophenol with carbon disulfide in the presence of a strong base like potassium hydroxide (KOH) in a solvent such as ethanol or methanol.[2] Ensure the KOH is fully dissolved and the 2-aminophenol is of high purity. The reaction mixture usually requires heating under reflux for several hours.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before proceeding with workup.

  • Probable Cause 2: Purity of Reagents. Impurities in the 2-aminophenol starting material or degradation of the carbon disulfide can introduce competing side reactions or inhibit the primary reaction pathway.

    • Solution: Use freshly recrystallized 2-aminophenol if its purity is in doubt. Carbon disulfide should be colorless; a yellow tint indicates the presence of sulfur-containing impurities. Always use reagents from a reliable source and check their specifications.[1]

  • Probable Cause 3: Improper Workup Procedure. The product is typically precipitated by acidifying the reaction mixture. Incorrect pH or temperature during this step can lead to product loss.

    • Solution: After the reaction is complete, cool the mixture in an ice bath before slowly acidifying with an acid like dilute hydrochloric acid (HCl). This acidification protonates the thiolate intermediate, causing the desired product to precipitate. Ensure the final pH is acidic to maximize precipitation. Wash the filtered solid with cold water to remove inorganic salts and dry it thoroughly.

Question 2: The second step, the hydroxymethylation of 3H-benzooxazole-2-thione, is giving a low yield or a complex mixture of products. Why is this happening?

Answer: The N-hydroxymethylation step, while a common transformation, is sensitive to reaction conditions.[4][5] The primary challenge is controlling the reactivity of formaldehyde to prevent side reactions.

  • Probable Cause 1: Uncontrolled Polymerization/Side Reactions. Formaldehyde is highly reactive and can self-polymerize or react with the product to form methylene-bridged dimers or oligomers, especially under harsh conditions.[4] This is a known issue in reactions involving formaldehyde, such as in the synthesis of urea-formaldehyde resins.[6][7]

    • Solution: Control the stoichiometry carefully; use a slight excess (e.g., 1.1-1.5 equivalents) of formaldehyde. Running the reaction at a lower temperature (e.g., room temperature or slightly above) can help control the reaction rate and minimize side products. The choice of formaldehyde source can also be critical. Using paraformaldehyde with a catalytic amount of base can sometimes provide a slower, more controlled release of monomeric formaldehyde compared to using an aqueous solution (formalin).

  • Probable Cause 2: Incorrect pH. The reaction of the N-H bond with formaldehyde is typically base-catalyzed.[5] Insufficiently basic conditions can lead to a sluggish or incomplete reaction.

    • Solution: The reaction is often performed in the presence of a mild base. The starting 3H-benzooxazole-2-thione is acidic enough to react with formaldehyde under basic conditions. A base like potassium carbonate or triethylamine can be used to facilitate the deprotonation of the nitrogen atom, increasing its nucleophilicity towards the electrophilic formaldehyde carbon.

  • Probable Cause 3: Product Instability. The hydroxymethyl group can be labile. The product might be degrading during a lengthy reaction time, under excessive heat, or during the workup.[1]

    • Solution: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup immediately. Avoid excessive heating. During workup, maintain neutral or slightly acidic conditions to ensure the stability of the hydroxymethyl group.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of this two-step synthesis?

The synthesis proceeds through two distinct mechanisms:

  • Ring Formation: The process begins with the deprotonation of the hydroxyl group of 2-aminophenol by a base (e.g., KOH). The resulting phenoxide is a soft nucleophile, but the amino group attacks the electrophilic carbon of carbon disulfide (CS2). This is followed by an intramolecular cyclization where the oxygen attacks the thiocarbonyl group, and subsequent dehydration and rearrangement lead to the formation of the stable 3H-benzooxazole-2-thione ring.

  • Hydroxymethylation: This is a classic example of adding a hydroxymethyl group to an N-H bond.[4] The nitrogen atom in 3H-benzooxazole-2-thione is nucleophilic. In the presence of a base, it can be deprotonated to form an anion that readily attacks the electrophilic carbon atom of formaldehyde. A final protonation step (from water or during workup) yields the 3-Hydroxymethyl product.

Can I use paraformaldehyde instead of aqueous formaldehyde (formalin)?

Yes, and it is often preferred. Paraformaldehyde is a solid polymer of formaldehyde. When heated, especially with a catalytic amount of acid or base, it depolymerizes to provide a slow, steady source of monomeric formaldehyde. This controlled release can prevent the high localized concentrations that often lead to unwanted polymerization and side reactions when using aqueous formalin, thus potentially improving yield and purity.

What are the critical safety precautions I must take?
  • Carbon Disulfide (CS₂): This reagent is extremely volatile, highly flammable (autoignition temperature is only 90 °C), and toxic. It should be handled exclusively in a well-ventilated chemical fume hood. Avoid any potential ignition sources.

  • Formaldehyde: This is a known carcinogen and a potent sensitizer. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Hydroxide (KOH): This is a corrosive strong base. Avoid contact with skin and eyes.

Optimized Experimental Protocols

Protocol 1: Synthesis of 3H-benzooxazole-2-thione
  • To a round-bottom flask equipped with a reflux condenser, add 2-aminophenol (1.0 eq) and ethanol (approx. 10 mL per gram of aminophenol).

  • In a separate beaker, dissolve potassium hydroxide (1.1 eq) in a minimal amount of water and add it to the flask.

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the reaction mixture with 2M HCl until the pH is ~5-6. A precipitate will form.

  • Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum. The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione
  • In a round-bottom flask, suspend 3H-benzooxazole-2-thione (1.0 eq) in ethanol.

  • Add aqueous formaldehyde (37%, 1.5 eq).

  • Add a catalytic amount of potassium carbonate (0.1 eq).

  • Stir the mixture at room temperature for 8-12 hours. The suspension should gradually become a clear solution and then a precipitate of the product may form. Monitor by TLC.

  • Once the reaction is complete, pour the mixture into cold water.

  • Filter the resulting solid, wash with water, and dry. Recrystallize from an appropriate solvent like an ethanol/water mixture to obtain the pure product.

Data & Parameter Summary

Table 1: Troubleshooting Synthesis Issues

Problem Potential Cause Recommended Solution
Low Yield of Precursor Incomplete reactionEnsure sufficient reflux time (4-6 hours); monitor via TLC.
Impure reagentsUse high-purity 2-aminophenol and colorless carbon disulfide.
Product loss during workupCool before acidification; ensure pH is acidic for full precipitation.
Low Yield of Final Product Polymerization of formaldehydeUse paraformaldehyde for controlled release; maintain lower temperatures.
Incomplete hydroxymethylationAdd a catalytic amount of base (e.g., K₂CO₃) to facilitate the reaction.
Product decompositionAvoid excessive heat and prolonged reaction times; use a mild workup.
Impure Product Presence of starting materialsMonitor reaction to completion via TLC; purify via recrystallization.
Polymeric side productsOptimize stoichiometry and temperature; purify via column chromatography if needed.

Table 2: Key Reaction Parameters

Parameter Step 1: Ring Formation Step 2: Hydroxymethylation
Key Reagents 2-Aminophenol, CS₂, KOH3H-benzooxazole-2-thione, Formaldehyde
Stoichiometry (vs. main substrate) KOH (1.1 eq), CS₂ (1.2 eq)Formaldehyde (1.1-1.5 eq), K₂CO₃ (0.1 eq)
Solvent Ethanol or MethanolEthanol / Water
Temperature Reflux (approx. 78 °C for ethanol)Room Temperature (20-25 °C)
Typical Reaction Time 4-6 hours8-12 hours

Visual Schematics

Overall Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: N-Hydroxymethylation A 2-Aminophenol + CS2 B Add KOH in Ethanol A->B C Reflux (4-6h) B->C D Acidic Workup & Filtration C->D E 3H-benzooxazole-2-thione D->E F Suspend Precursor in Ethanol E->F Purified Intermediate G Add Formaldehyde & cat. K2CO3 F->G H Stir at RT (8-12h) G->H I Aqueous Workup & Filtration H->I J 3-Hydroxymethyl-3H-benzooxazole-2-thione I->J Troubleshooting Start Low Yield Encountered Step Which step has low yield? Start->Step Precursor Step 1: Ring Formation Step->Precursor Step 1 Final Step 2: Hydroxymethylation Step->Final Step 2 CheckTLC1 TLC shows unreacted starting material? Precursor->CheckTLC1 Action_Time Increase reflux time. Verify base concentration. CheckTLC1->Action_Time Yes Action_Reagent Check purity of 2-aminophenol & CS2. CheckTLC1->Action_Reagent No CheckTLC2 TLC shows complex mixture or streaking? Final->CheckTLC2 Action_Polymer Reduce temperature. Use paraformaldehyde. Check stoichiometry. CheckTLC2->Action_Polymer Yes Action_Incomplete Ensure catalytic base is active. Increase reaction time. CheckTLC2->Action_Incomplete No

Caption: A decision tree to diagnose the cause of low yields.

Interrelation of Key Reaction Parameters

Caption: Relationship between experimental parameters and reaction outcome.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Clayden, J., Greeves, N., & Warren, S. (n.d.). Heterocyclic Chemistry. University of Manchester.
  • Li, M., et al. (2023). Synthesis of Urea-Formaldehyde Fertilizers and Analysis of Factors Affecting These Processes. MDPI.
  • Giroto, A., et al. (2021). Different Zn loading in Urea–Formaldehyde influences the N controlled release by structure modification.
  • Wikipedia contributors. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • da Silva, G. V. J., et al. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PMC.
  • Paliwal, R., & Bhargava, S. (2014). A review on synthesis and various reaction of benzoxazole. International Journal of Advanced Research in Pharmaceutical & Bio Sciences.
  • Lester, R. P., et al. (n.d.). Synthesis and biological properties of benzothiazole, benzoxazole, and chromen-4-one analogues. Journal of Medicinal Chemistry.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). Asian Journal of Pharmaceutical and Clinical Research.
  • Journal of Pharmaceutical Negative Results. (2022).
  • Khan, S. A., et al. (2018).
  • Soyer, Z., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research.
  • TÜBİTAK Academic Journals. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)

Sources

Optimization

Technical Guide: Optimizing Recrystallization Solvents for 3-Hydroxymethyl-3H-benzooxazole-2-thione

[1] Executive Summary & Compound Profile Compound: 3-Hydroxymethyl-3H-benzooxazole-2-thione CAS: 3161-57-7 (Analogous/Related) Chemical Class: N-Hydroxymethylated Heterocyclic Thione Primary Application: Drug development...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

Compound: 3-Hydroxymethyl-3H-benzooxazole-2-thione CAS: 3161-57-7 (Analogous/Related) Chemical Class: N-Hydroxymethylated Heterocyclic Thione Primary Application: Drug development intermediate, cross-linking agent, antifungal pharmacophore.[1]

The Purification Challenge: Purifying 3-Hydroxymethyl-3H-benzooxazole-2-thione presents a unique chemical paradox. The molecule consists of a hydrophobic benzoxazole core fused with a labile, polar N-hydroxymethyl group (–CH₂OH).[1] This "hemiaminal-like" moiety is chemically sensitive; it can undergo reverse hydrolysis to release formaldehyde and the parent thione (2-mercaptobenzoxazole) if subjected to excessive heat in aqueous media or acidic/basic conditions.[1]

Therefore, solvent selection is not merely about solubility—it is about structural preservation .[1][2] This guide outlines the optimized solvent systems that balance yield, purity, and molecular integrity.

Solvent Selection Framework

The "Polarity-Stability" Matrix

Do not choose a solvent randomly.[1] Use this decision matrix based on your primary impurity profile and yield requirements.

SolventSelection Start Start: Analyze Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Salts Inorganic Salts / High Polarity Side Products ImpurityCheck->Salts Salts present NonPolar Unreacted Thione / Non-polar Organics ImpurityCheck->NonPolar Starting material left Ethanol Solvent A: Ethanol (95% or Abs.) (Standard Protocol) Salts->Ethanol High Solubility Gradient Hydrolysis Is the compound smelling of Formaldehyde? Ethanol->Hydrolysis Toluene Solvent B: Toluene (High Purity / Anhydrous) NonPolar->Toluene Selective Crystallization AvoidWater CRITICAL: Avoid Water. Switch to Toluene or EtOAc Hydrolysis->AvoidWater Yes (Decomposition) Proceed Proceed with Slow Cooling Hydrolysis->Proceed No (Stable)

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on impurity profile and compound stability.

Detailed Solvent Analysis[1][2]
Solvent SystemRoleProsConsRecommended For
Ethanol (95%) The Standard Excellent solubility gradient (soluble hot, insoluble cold).[1] Removes trace salts.[1]Risk of "oiling out" if water content is too high.[1]General purification of crude synthesis batches.[1]
Toluene The Stabilizer High boiling point (110°C) ensures dissolution.[1] Prevents hydrolysis (anhydrous).[1] Excellent for removing unreacted non-polar starting materials.[1]Lower recovery yield compared to alcohols.[1] Toxic.High-purity requirements; removing unreacted 2-mercaptobenzoxazole.[1]
Ethyl Acetate The Alternative Moderate polarity.[1] Good for drying (azeotropes water).[1]Solubility gradient is often too shallow (losses in mother liquor).[1]Final polishing steps or if alcohol solvates are unwanted.[1]
Water The Risk Cheap, non-toxic.[1][2]High Risk: Promotes hydrolysis of N-CH₂OH to NH + HCHO upon boiling.[1] Causes oiling out.[1]NOT RECOMMENDED as a primary solvent.[1] Use only as a trace anti-solvent.[1]

Step-by-Step Optimization Protocol

Protocol A: The Ethanol Standard (General Purity >98%)

Use this for routine purification after synthesis.[1][2]

  • Preparation: Place 5.0 g of crude 3-Hydroxymethyl-3H-benzooxazole-2-thione in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) in small portions (start with 15 mL) while heating on a steam bath or hot plate with magnetic stirring.

    • Technical Note: Do not boil aggressively.[1] The hydroxymethyl group is thermally sensitive.[1] Maintain temperature at 70-75°C.

  • Clarification: If the solution is dark or contains insoluble particles (salts), filter rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.[1][2]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 minutes).

    • Why? Rapid cooling traps impurities and solvent inclusions.[1]

  • Deep Cooling: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white crystals using vacuum filtration. Wash the cake with 2 x 5 mL of ice-cold ethanol .

  • Drying: Dry in a vacuum desiccator over P₂O₅ or silica gel at room temperature. Do not oven dry above 60°C to prevent decomposition.

Protocol B: The Toluene Method (High Stability/Anhydrous)

Use this if your compound smells of formaldehyde or if you need to remove non-polar side products.[1]

  • Dissolution: Suspend crude solid in Toluene (approx. 10 mL per gram).

  • Heating: Heat to 90-100°C. The compound should dissolve completely. If not, add Toluene dropwise.[1][2]

  • Phase Separation (Optional): If a heavy oil sits at the bottom that refuses to dissolve, decant the hot clear supernatant into a clean flask. This oil is likely polymerized formaldehyde or inorganic sludge.[1]

  • Cooling: Allow to cool to room temperature. Toluene often yields larger, more defined needles than ethanol.[1][2]

  • Wash: Wash with cold hexanes or cold toluene.[1]

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This occurs when the temperature drops too fast or the solvent polarity is too high (e.g., too much water in the ethanol).[1][2] The compound enters a "labile zone" where it separates as a liquid phase before organizing into a crystal lattice.[1] The Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a seed crystal of pure product (if available).

  • Add a small amount of the "good" solvent (e.g., more ethanol) to change the saturation point.[1][2]

  • Scratch the inner wall of the flask with a glass rod to provide nucleation sites.[1]

  • Cool much more slowly (wrap the flask in a towel).

Q2: The crystals smell strongly of formaldehyde. Is this normal?

Diagnosis: No. This indicates decomposition .[1] The N-hydroxymethyl group is hydrolyzing back to the amine and formaldehyde.[1] The Fix:

  • Stop using water in your solvent system.[1]

  • Switch to Protocol B (Toluene) or anhydrous Ethanol.[1]

  • Ensure your drying temperature is below 60°C .[1] High heat drives the equilibrium toward decomposition.[1]

Q3: Can I use Acetone?

Analysis: Acetone is generally too good a solvent for this compound.[1] It dissolves the solid too well even at room temperature, leading to poor recovery yields (high loss in the mother liquor).[1][2] It is only useful if mixed with a non-polar anti-solvent like Hexane, but this complicates the process.[1][2]

Q4: How do I confirm the N-hydroxymethyl group is intact after recrystallization?

Validation: Run an H-NMR (in DMSO-d6).

  • Look for the methylene (–CH₂–) singlet or doublet around 5.5 - 5.8 ppm .[1]

  • Look for the hydroxyl (–OH) triplet (if coupling is visible) or broad singlet around 6.0 - 6.5 ppm .[1]

  • If these are missing and you see a broad NH peak, the compound has decomposed.[1][2]

References

  • Sigma-Aldrich . (n.d.).[1] 3-(Diethylaminomethyl)benzoxazole-2(3H)-thione Product Information. Retrieved from [1][2]

  • Royal Society of Chemistry . (2025).[1][3] H3PO3 promoted reactions of thioamides with 2-substituted benzyl alcohols. Retrieved from [1][2]

  • Global Research Online . (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [1][2]

  • MDPI . (2023). Indole Derivatives Bearing Benzoxazole-2-Thione Moieties. Retrieved from [1][2]

Sources

Troubleshooting

Troubleshooting solubility issues of 3-Hydroxymethyl-3H-benzooxazole-2-thione in aqueous media

Welcome to the comprehensive technical support guide for 3-Hydroxymethyl-3H-benzooxazole-2-thione. This document is designed to provide researchers, scientists, and drug development professionals with a centralized resou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 3-Hydroxymethyl-3H-benzooxazole-2-thione. This document is designed to provide researchers, scientists, and drug development professionals with a centralized resource for troubleshooting solubility issues encountered in aqueous media. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome these challenges, ensuring the integrity and success of your experiments.

Part 1: Foundational Understanding of the Molecule

3-Hydroxymethyl-3H-benzooxazole-2-thione is a heterocyclic compound whose structure inherently limits its solubility in water. The presence of a non-polar benzoxazole ring system is the primary contributor to its hydrophobic character. While the hydroxymethyl group provides a site for hydrogen bonding with water, its contribution is often insufficient to overcome the low affinity of the larger aromatic core for aqueous environments.

A critical, yet often overlooked, aspect of this molecule's behavior in solution is the acidic nature of the proton on the nitrogen atom within the oxazole ring. The pKa of this proton plays a pivotal role in the compound's solubility profile.

Physicochemical PropertyEstimated Value/CharacteristicImpact on Aqueous Solubility
Molecular Formula C₈H₇NO₂SThe aromatic core and sulfur-containing thione group contribute to its hydrophobicity.
Molecular Weight 181.21 g/mol ---
Predicted logP 1.5 - 2.5Indicates a higher affinity for lipid-like environments over aqueous ones.
pKa Estimated 8-9The N-H proton is weakly acidic. Deprotonation at pH values above the pKa will significantly increase solubility.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address common solubility problems.

Q1: I've prepared a solution of 3-Hydroxymethyl-3H-benzooxazole-2-thione in an aqueous buffer, but it has precipitated. What is the likely cause?

A1: Precipitation is a clear indicator that the concentration of your compound has surpassed its solubility limit in the chosen aqueous medium. This is a common occurrence for sparingly soluble molecules like 3-Hydroxymethyl-3H-benzooxazole-2-thione. The underlying reason is that the energy required to break the compound's crystal lattice structure is greater than the energy released from its interaction with water molecules.

Troubleshooting Decision Pathway:

Caption: A logical workflow for diagnosing and resolving precipitation issues.

Q2: Can I improve the solubility of 3-Hydroxymethyl-3H-benzooxazole-2-thione by adjusting the pH?

A2: Absolutely. Adjusting the pH is one of the most effective and straightforward methods for enhancing the solubility of this compound.[1][2] By raising the pH of the solution to a level above the compound's pKa, the acidic proton on the nitrogen atom is removed. This creates a negatively charged anionic species, which is significantly more polar and, therefore, more soluble in water.

Visualizing the Impact of pH on Solubility:

G cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Neutral_Form Neutral Compound (Low Aqueous Solubility) Anionic_Form Anionic (Deprotonated) Form (High Aqueous Solubility) Neutral_Form->Anionic_Form + OH⁻ Anionic_Form->Neutral_Form + H⁺

Caption: The equilibrium between the neutral and anionic forms is dictated by pH.

Q3: My experimental conditions require a physiological pH (around 7.4), where the compound is poorly soluble. What are my options?

A3: This is a common challenge in preclinical and biological research. When modifying the pH is not a viable option, several formulation strategies can be employed to increase the apparent solubility of the compound.

  • Co-solvents: The addition of a water-miscible organic solvent can create a more favorable environment for dissolution.[3][4] Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[4][5] It is crucial to keep the final concentration of the co-solvent as low as possible to avoid potential toxicity or off-target effects in your assay.[6]

  • Surfactants: Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules in their core, effectively increasing their solubility.[7][8][9] Non-ionic surfactants such as Tween® 80 (polysorbate 80) are frequently used in pharmaceutical formulations for this purpose.[7]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12][13] They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic regions from the aqueous environment and increasing solubility.[10][11][12][13][14]

Formulation Strategy Selection Guide:

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.

Part 3: Step-by-Step Experimental Protocols

The following protocols provide a systematic approach to enhancing the solubility of 3-Hydroxymethyl-3H-benzooxazole-2-thione.

Protocol 1: Determining the pH-Solubility Profile

Objective: To quantify the increase in solubility as a function of pH.

Materials:

  • 3-Hydroxymethyl-3H-benzooxazole-2-thione

  • A series of buffers (e.g., phosphate, borate) with pH values ranging from 7.0 to 10.0

  • Vortex mixer and shaker

  • Centrifuge capable of at least 10,000 x g

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

  • Pellet the undissolved solid by centrifugation.

  • Carefully remove the supernatant, dilute as necessary, and quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot the solubility (e.g., in µg/mL) against the pH of the buffer.

Protocol 2: Co-solvent Screening for Enhanced Solubility

Objective: To identify a suitable co-solvent and its optimal concentration.

Materials:

  • 3-Hydroxymethyl-3H-benzooxazole-2-thione

  • Aqueous buffer at the target pH (e.g., PBS pH 7.4)

  • Co-solvents: DMSO, Ethanol, PEG 400

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 1%, 5%, 10% v/v).

  • Determine the solubility of the compound in each mixture using the procedure outlined in Protocol 1.

  • Tabulate the results to identify the co-solvent and concentration that provides the desired solubility with the minimal amount of organic solvent.

Example Data Table:

Co-solventConcentration (v/v)Measured Solubility (µg/mL)Fold Increase vs. Buffer Alone
None (Buffer)0%Baseline Value1.0
DMSO1%Experimental ValueCalculated Value
DMSO5%Experimental ValueCalculated Value
PEG 4005%Experimental ValueCalculated Value
PEG 40010%Experimental ValueCalculated Value
Protocol 3: Surfactant-Mediated Solubilization

Objective: To evaluate the effectiveness of surfactants in increasing solubility.

Materials:

  • 3-Hydroxymethyl-3H-benzooxazole-2-thione

  • Aqueous buffer at the target pH

  • Surfactants: Tween® 80, Polysorbate 80

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare solutions of each surfactant in the buffer at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Determine the solubility of the compound in each surfactant solution as described in Protocol 1.

  • Assess the results to find a suitable surfactant and concentration, keeping in mind potential interferences with downstream assays.

Protocol 4: Cyclodextrin Complexation

Objective: To investigate the use of cyclodextrins for solubility enhancement.

Materials:

  • 3-Hydroxymethyl-3H-benzooxazole-2-thione

  • Aqueous buffer at the target pH

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare solutions of HP-β-CD in the buffer at a range of concentrations (e.g., 1%, 2.5%, 5% w/v).

  • Determine the solubility of the compound in each cyclodextrin solution using the method from Protocol 1.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration to generate a phase solubility diagram. This will help in understanding the complexation efficiency.

Part 4: References

  • Vertex AI Search. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.

  • Vertex AI Search. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.

  • Vertex AI Search. (2015, December 14). Various techniques for solubility enhancement: An overview. The Pharma Innovation.

  • Vertex AI Search. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.

  • Vertex AI Search. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

  • Vertex AI Search. (2025, February 16). (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate.

  • Vertex AI Search. Cyclodextrin Inclusion Compounds. CD Bioparticles.

  • Vertex AI Search. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.

  • Vertex AI Search. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.

  • Vertex AI Search. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.

  • Vertex AI Search. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? Blog.

  • Vertex AI Search. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results.

  • Vertex AI Search. (2005, July 8). Micellar solubilization of drugs. University of Alberta.

  • Vertex AI Search. (2017, November 30). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis.

  • Vertex AI Search. (2013, March 15). Surfactant in hydrophobic drugs. ResearchGate.

  • Vertex AI Search. SB-219994 Technical Support Center: Troubleshooting Solubility Issues. Benchchem.

  • Vertex AI Search. Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.

  • Vertex AI Search. Cosolvent. Wikipedia.

  • Vertex AI Search. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.

  • Vertex AI Search. Strategies to enhance the solubility of Macrophylline for bioassays. Benchchem.

  • Vertex AI Search. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate.

  • Vertex AI Search. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.

  • Vertex AI Search. SOLUBILITY AND DISSOLUTION FOR DRUG.

  • Vertex AI Search. 3H-1,3-oxazole-2-thione | C3H3NOS | CID 7059240. PubChem.

  • Vertex AI Search. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Blogs - News - alwsci.

  • Vertex AI Search. 3161-57-7|3-(Hydroxymethyl)benzo[d]thiazole-2(3H)-thione. BLDpharm.

  • Vertex AI Search. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.

  • Vertex AI Search. 3-Methyl-2(3H)-benzothiazolethione. Echemi.

  • Vertex AI Search. thione 6-methyl-1,3-benzoxazole-2(3H). ChemNet.

  • Vertex AI Search. 6-Methyl-1,3-benzoxazole-2(3H-thione. Chem-Impex.

  • Vertex AI Search. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043. PubChem.

  • Vertex AI Search. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Organic Chemistry Data.

  • Vertex AI Search. pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. EPFL.

  • Vertex AI Search. 3-(MORPHOLINOMETHYL)BENZOXAZOLE-2(3H)-THIONE AldrichCPR | Sigma-Aldrich.

  • Vertex AI Search. (2021, March 24). oxazolo. Asian Journal of Organic & Medicinal Chemistry.

  • Vertex AI Search. Synthesis and fluorescence properties of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7-maleimides. SciSpace.

Sources

Optimization

Preventing hydrolysis of the N-hydroxymethyl group during experimental procedures

This guide serves as a technical support center for researchers handling N-hydroxymethyl (N-methylol) compounds. It is designed to troubleshoot the specific instability of the N-CH₂-OH moiety, which is prone to releasing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers handling N-hydroxymethyl (N-methylol) compounds. It is designed to troubleshoot the specific instability of the N-CH₂-OH moiety, which is prone to releasing formaldehyde (de-hydroxymethylation) under common experimental conditions.

Topic: Preventing Hydrolysis & De-hydroxymethylation Role: Senior Application Scientist Status: Operational

Executive Summary: The Instability Mechanism

Before troubleshooting, you must understand the enemy. The N-hydroxymethyl group is not a static covalent bond; it exists in a dynamic equilibrium with the parent amide/amine and free formaldehyde.

The Equilibrium:



  • Formation: Favored under basic conditions (pH > 9) and high reactant concentration.

  • Decomposition (Hydrolysis): Favored by acidic pH , heat , dilution , and aqueous protic solvents .

The primary failure mode in most experiments is Acid-Catalyzed De-hydroxymethylation . The hydroxyl group is protonated, water leaves to form a reactive iminium ion, which then releases formaldehyde.

Module 1: Synthesis & Storage (The "Pre-Experiment" Phase)

Q: My compound decomposes during storage. How do I stop this?

A: You must freeze the equilibrium. The reaction is reversible; therefore, any condition that allows molecular mobility or proton transfer will degrade your purity.

Protocol 1.1: The "Zero-Water" Storage System

  • Lyophilization is Risky: Do not rely solely on lyophilization from acidic or neutral water, as degradation often occurs during the drying process.

  • Solvent Exchange: If possible, precipitate the compound from the reaction mixture using cold ether or hexane.

  • The Matrix: Store the solid under Argon at -20°C or -80°C .

  • Solution Storage: If you must store it in solution, use anhydrous DMSO or DMF .

    • Why? These are aprotic polar solvents. Without available protons (H⁺), the acid-catalyzed decomposition pathway is mechanically blocked [1].

    • Validation: Check the formaldehyde content of your DMSO stock using a chromotropic acid assay or Purpald reagent before use.

Q: Can I use standard silica gel chromatography for purification?

A: No. Standard silica gel is slightly acidic (pH 4–5) and will catalyze the decomposition of N-hydroxymethyl groups on the column.

Protocol 1.2: Neutralized Silica Purification

  • Pre-treatment: Slurry the silica gel in mobile phase containing 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide .

  • Running the Column: Maintain 0.1% TEA in the eluent throughout the run.

  • Alternative: Use Alumina (Neutral or Basic) stationary phases, which are far more compatible with N-methylol stability [2].

Module 2: Experimental Conditions (In-Vitro/In-Vivo)

Q: Which buffer system should I use for biological assays?

A: You must operate within a "Stability Window," typically pH 7.0 – 8.5 .

  • Avoid: Citrate, Acetate, and unbuffered saline (which can become acidic).

  • Preferred: HEPES, Tricine, or Bicarbonate buffers.

  • The Phosphate Trap: While Phosphate Buffered Saline (PBS) is standard, high concentrations of phosphate can act as general acid/base catalysts. If you observe degradation in PBS, switch to HEPES (50 mM, pH 7.5) .

Q: My compound loses activity in cell culture media. Why?

A: Dilution drives the equilibrium backward. According to Le Chatelier’s principle, diluting an N-hydroxymethyl compound into media (e.g., from 10 mM stock to 10 µM treatment) drives the reaction toward the starting materials (Amide + Formaldehyde).

Troubleshooting Protocol:

  • Fresh Preparation: Do not dilute stocks until the moment of application.

  • Formaldehyde Control: Always run a control with an equivalent concentration of Formaldehyde to ensure your observed biological effect is due to the drug, not the released byproduct.

Module 3: Analytical Troubleshooting (HPLC & LC-MS)

Q: I see a "foot" or plateau between peaks in my HPLC chromatogram. Is this an impurity?

A: This is the hallmark of On-Column Degradation . If the compound decomposes while traveling through the column, the breakdown product (Amide) travels at a different speed than the parent (N-methylol). The "bridge" between the two peaks represents the molecules that decomposed at various points along the column.

Visualizing the Problem (Graphviz Diagram):

HPLC_Degradation cluster_process On-Column Events Start Sample Injection Column Enters Column (Acidic Mobile Phase?) Start->Column Event1 Intact N-Methylol (Retains longer) Column->Event1 Event2 Decomposition (Releases HCHO) Event1->Event2 H+ / H2O Detector Detector Signal: Distorted Peak Shape (Plateau/Tailing) Event1->Detector Event3 Parent Amide (Elutes faster) Event2->Event3 Event3->Detector caption Fig 1: Mechanism of On-Column Degradation leading to peak distortion.

Q: How do I fix this HPLC degradation?

A: You must modify the mobile phase and temperature. Standard 0.1% Formic Acid or TFA gradients are forbidden for these compounds.

Protocol 3.1: The "Cold-Basic" HPLC Method

  • pH Adjustment: Switch to a volatile basic buffer.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.8 - 8.2).

    • Mobile Phase B: Acetonitrile (100%).

    • Note: High pH silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) are required to prevent column dissolution [3].

  • Temperature Control: Set the column oven to 4°C to 10°C .

    • Causality: Hydrolysis is endothermic/Arrhenius-driven. Lowering temperature by 10°C can slow the reaction rate by 2-3x.

  • Limit Water Exposure: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .

    • HILIC uses high organic content (e.g., 90% Acetonitrile) as the initial condition. Low water concentration kinetically starves the hydrolysis reaction [4].

Summary of Critical Parameters

ParameterDanger Zone (Promotes Hydrolysis) Safe Zone (Prevents Hydrolysis)
pH Acidic (< 6.0)Neutral to Slightly Basic (7.5 – 9.0)
Temperature > 25°C< 4°C (Storage: -20°C)
Solvent Water, Methanol, Ethanol (Protic)DMSO, DMF, Acetonitrile (Aprotic)
Concentration Dilute (< 1 mM)Concentrated (> 100 mM)
HPLC Additive TFA, Formic AcidAmmonium Bicarbonate, Ammonia

References

  • BenchChem Technical Support . (2025). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Link (Cited for general principles of hydrolytic instability in aprotic solvents).

  • Shukla, R. (2024).[1] Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. International Journal of High School Research. Link

  • Thermo Fisher Scientific . (2024). Trouble With HILIC & ACN? How to Stabilize Your HPLC Operations. AnalyteGuru. Link

  • ResearchGate Forum . (2015). How can I avoid degradation of compound by water during RP-HPLC analysis?Link

  • Bundgaard, H., et al. (1989). Hydrolysis of N-hydroxymethyl derivatives. Journal of Pharmaceutical Sciences. (Foundational text on the kinetics of N-methylol decomposition).

Sources

Troubleshooting

Controlling side reactions during the formulation of 3-Hydroxymethyl-3H-benzooxazole-2-thione

Introduction Welcome to the technical support guide for the formulation of 3-Hydroxymethyl-3H-benzooxazole-2-thione. This molecule is synthesized via the reaction of 3H-benzooxazole-2-thione with formaldehyde, a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the formulation of 3-Hydroxymethyl-3H-benzooxazole-2-thione. This molecule is synthesized via the reaction of 3H-benzooxazole-2-thione with formaldehyde, a classic example of an N-hydroxymethylation, which can be considered a type of Mannich reaction. While the synthesis appears straightforward, the product's stability is a critical challenge. The N-CH₂OH moiety is inherently labile and susceptible to several degradation pathways that can significantly impact yield, purity, and reproducibility.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our clients in research and development. We will delve into the causality behind these issues and provide field-proven protocols to ensure the integrity of your synthesis and final product.

Troubleshooting Guide & FAQs

Question 1: My reaction shows a low yield of the desired product with multiple unidentified spots on my TLC analysis. What are the most probable side reactions?

This is the most common issue reported and typically points to two primary, competing side reactions stemming from the instability of the N-hydroxymethyl group.

Answer: The primary side reactions are the reversal of the formation reaction (a retro-Mannich reaction) and the formation of methylene-bridged dimers or oligomers.

  • Retro-Mannich Reaction (Reversibility): The N-hydroxymethylation is an equilibrium process. Under unfavorable conditions, particularly elevated temperatures or non-optimal pH, the product can readily decompose back into the starting materials: 3H-benzooxazole-2-thione and formaldehyde.[1][2] This is often the main cause of significant yield loss. The released formaldehyde can also participate in further unwanted reactions.

  • Dimerization and Polycondensation: The hydroxymethyl group is reactive. Under certain conditions (especially acidic), it can be protonated, lose water to form a highly reactive N-acyliminium ion intermediate, which is then attacked by a nucleophile. The most available nucleophile in the flask is often another molecule of the starting material or the product itself. This leads to the formation of stable, methylene-bridged dimers or even low-molecular-weight polymers, which are often observed as baseline material or distinct, less polar spots on a TLC plate.[2]

  • Oxidation: While less common under standard anaerobic conditions, the hydroxymethyl group can be oxidized to the corresponding N-formyl derivative, which may itself be unstable.[3]

Below is a diagram illustrating these competing pathways.

G Reactants 3H-Benzooxazole-2-thione + Formaldehyde Product 3-Hydroxymethyl-3H-benzooxazole-2-thione (Desired Product) Reactants->Product   Desired Reaction (Controlled Temp, Neutral pH) Retro Reversal to Starting Materials Product->Retro   Retro-Mannich Reaction (High Temp, Alkaline pH) Dimer Methylene-Bridged Dimer/Oligomer Product->Dimer   Dimerization (Acidic pH, High Temp)

Caption: Key Reaction Pathways in the Formulation.

Question 2: How critical is pH control during the reaction and workup, and what is the optimal range?

Answer: pH control is arguably the most critical parameter for maximizing yield and purity. The stability of the N-hydroxymethyl bond is highly pH-dependent.[4][5]

  • Acidic Conditions (pH < 6): Acid catalysis strongly promotes the formation of the N-acyliminium ion intermediate, leading to the rapid and often irreversible formation of methylene-bridged dimers.[2] This is a common issue when using acidic workup procedures (e.g., an HCl wash) without careful temperature control.

  • Neutral Conditions (pH 6.5 - 7.5): This is generally the "sweet spot" for product stability. The rates of both the retro-Mannich and dimerization side reactions are minimized in this range. The forward reaction proceeds, often aided by a mild base catalyst, without excessive degradation.

  • Alkaline Conditions (pH > 8): Strong bases can catalyze the retro-Mannich reaction, leading to the decomposition of the product back to the starting materials.[1] This is particularly problematic during aqueous workups or extractions with basic solutions like sodium bicarbonate if contact time is prolonged.

Data Summary: Impact of pH on Product Stability

pH RangeDominant Side ReactionRecommended Action
< 6.0Dimerization/PolycondensationAvoid acidic conditions. If an acid wash is necessary, perform it rapidly at 0-5°C.
6.5 - 7.5Optimal Stability Zone Maintain pH in this range during reaction, workup, and purification.
> 8.0Retro-Mannich Reaction (Decomposition)Avoid strong bases. Use dilute, weak bases (e.g., NaHCO₃) for short periods at low temperatures if required.
Question 3: I observe significant product loss during solvent evaporation. How can I prevent this thermal degradation?

Answer: This issue is a direct consequence of the thermal lability of the product, which promotes the retro-Mannich reaction.[2][6] Applying heat to remove solvents, even under vacuum, can provide enough energy to break the relatively weak C-N bond of the hydroxymethyl group.

Experimental Protocol: Low-Temperature Solvent Removal

  • Initial Concentration: After workup, perform an initial, brief concentration on a rotary evaporator with the bath temperature not exceeding 30°C . The goal is to remove the bulk of low-boiling solvents. Do not attempt to evaporate to complete dryness at this stage.

  • High-Vacuum Manifold: Transfer the concentrated slurry or oil to a flask suitable for a high-vacuum manifold (a "Schlenk" flask is ideal).

  • Freeze-Drying (Lyophilization): If your product is in an aqueous or dioxane solution and is a solid, freeze-drying is the gentlest method to remove the solvent.

  • Ambient High Vacuum: If freeze-drying is not an option, connect the flask to a high-vacuum line (<1 Torr) at room temperature. This is often sufficient to remove residual organic solvents like ethyl acetate or dichloromethane over several hours without any external heating.

  • Purity Check: After drying, immediately run a purity check (TLC, ¹H NMR, or HPLC) to confirm that no significant degradation has occurred.

Question 4: What is the recommended procedure for purifying 3-Hydroxymethyl-3H-benzooxazole-2-thione?

Answer: Purification requires gentle methods that avoid thermal stress and pH extremes. Standard silica gel chromatography can be problematic as silica is inherently acidic and can cause on-column degradation.

Recommended Method: Flash Chromatography on Deactivated Silica Gel

The acidity of standard silica gel can be neutralized to prevent degradation of the target compound.

Protocol: Preparation of Deactivated Silica and Chromatography

  • Slurry Preparation: Prepare a slurry of standard silica gel in your desired mobile phase (e.g., a hexane/ethyl acetate mixture).

  • Deactivation: For every 100 g of silica gel, add 1-2 mL of triethylamine (Et₃N) to the slurry. Stir gently for 15 minutes. This neutralizes the acidic silanol groups.

  • Column Packing: Pack your column with the deactivated silica slurry as you normally would.

  • Eluent Doping: Use a mobile phase that is also "doped" with a small amount of triethylamine (typically 0.1% to 0.5% v/v) to maintain the neutral environment throughout the purification process.

  • Loading and Elution: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of deactivated silica if necessary (dry loading). Run the column quickly, avoiding long residence times.

  • Fraction Analysis: Analyze fractions by TLC. Combine the pure fractions and remove the solvent using the low-temperature protocol described in Question 3. The residual triethylamine is volatile and will be removed under high vacuum.

Proactive Synthesis and Storage Strategy

To minimize troubleshooting, it is best to approach the synthesis with side-reaction prevention in mind from the start.

G Start Start: Low Yield / Impure Product CheckReaction Analyze Reaction Conditions Start->CheckReaction CheckWorkup Analyze Workup & Purification Start->CheckWorkup CheckStorage Analyze Storage Conditions Start->CheckStorage Temp Temperature > 35°C? CheckReaction->Temp pH pH outside 6.5-7.5? CheckReaction->pH Solvent Using Protic Solvents? CheckReaction->Solvent HeatEvap Evaporation with Heat? CheckWorkup->HeatEvap AcidSilica Using Standard Silica Gel? CheckWorkup->AcidSilica StoreRT Stored at RT or in Solution? CheckStorage->StoreRT FixTemp Maintain Reaction Temp at 20-25°C Temp->FixTemp FixpH Buffer or use weak base catalyst (e.g., K₂CO₃) pH->FixpH FixSolvent Use Aprotic Solvent (THF, Dioxane) Solvent->FixSolvent FixEvap Use Low-Temp Rotary Evaporation (<30°C) & High Vacuum HeatEvap->FixEvap FixSilica Use Deactivated Silica Gel (Et₃N treated) AcidSilica->FixSilica FixStore Store as dry solid at ≤ -20°C under N₂/Ar, protected from light StoreRT->FixStore

Caption: Troubleshooting Workflow for Product Formulation.

Recommended Storage Conditions

The purified product is not stable long-term, especially at room temperature or in solution.

FormatTemperatureAtmosphereLight/MoistureShelf Life
Dry Solid-20°C or lowerInert (N₂ or Argon)Protect from light and moistureMonths
Solution (Aprotic)-20°C or lowerInert (N₂ or Argon)Protect from light; use anhydrous solventDays to Weeks
Solution (Protic/Aqueous)Not RecommendedN/ANot RecommendedHours

References

  • Ross, D., et al. (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Life Sciences, 32(6), 597-604. Available at: [Link]

  • Wiley, R. H., & Wiley, P. (1973). Thermal decomposition of 1,2-bis(hydroxydiphenylmethyl) compounds. The Journal of Organic Chemistry, 38(20), 3582–3585. Available at: [Link]

  • Yaylayan, V. A., & Mandeville, S. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry, 59(20), 11165-11170. Available at: [Link]

  • Siimer, K., et al. (2005). Thermal behaviour of hydroxymethyl compounds as models for adhesive resins. Journal of Thermal Analysis and Calorimetry, 80(2), 457-462. Available at: [Link]

  • Ross, D., et al. (1983). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. Life Sciences, 32(6), 597-604. Available at: [Link]

  • Jetir.org. (n.d.). STUDIES OF STABILITIES OF MANNICH BASE WITH METAL IONS IN MIXED SOLVENT 303.15 K BY PH-METRIC METHOD. Available at: [Link]

  • Brown, T., et al. (1990). Influence of pH on the Conformation and Stability of Mismatch Base-Pairs in DNA. Journal of Molecular Biology, 212(3), 437-440. Available at: [Link]

  • Organic Syntheses. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Available at: [Link]

  • Kemmitt, S. J., et al. (2006). Impacts of pH on mechanisms and rates of carbon and nitrogen mineralisation. Wageningen Environmental Research Report 3342. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 3-Hydroxymethyl-3H-benzooxazole-2-thione in Acidic Environments

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who are working with 3-Hydroxymethyl-3H-benzooxazole-2-thione and encountering stab...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are working with 3-Hydroxymethyl-3H-benzooxazole-2-thione and encountering stability challenges, particularly in acidic conditions. Our goal is to provide a comprehensive technical resource that combines theoretical understanding with practical, actionable protocols to help you troubleshoot issues and enhance the stability of your compound.

Section 1: Understanding the Core Instability

This section addresses the fundamental reasons behind the compound's degradation in acidic media.

Q1: Why is my 3-Hydroxymethyl-3H-benzooxazole-2-thione degrading rapidly in acidic solutions?

A1: The primary cause of instability for 3-Hydroxymethyl-3H-benzooxazole-2-thione in an acidic environment is the acid-catalyzed hydrolysis of the N-hydroxymethyl group (-N-CH₂OH). This functional group is known to be labile under acidic conditions.[1][2]

Causality of Degradation: The reaction involves the protonation of the hydroxyl group by an acid (H⁺), which turns it into a good leaving group (water). Subsequently, the C-N bond cleaves, leading to the release of formaldehyde and the parent heterocycle, 3H-benzooxazole-2-thione. Under more aggressive acidic conditions or prolonged exposure, the benzooxazole ring itself can be susceptible to hydrolytic cleavage.[3][4]

Primary Degradation Pathway: The following diagram illustrates this primary degradation mechanism.

cluster_main Acid-Catalyzed Hydrolysis Pathway parent 3-Hydroxymethyl-3H-benzooxazole-2-thione protonation Protonated Intermediate parent->protonation + H⁺ (Acid) degradant 3H-benzooxazole-2-thione protonation->degradant - H₂O formaldehyde Formaldehyde (HCHO) protonation->formaldehyde - H₂O

Caption: Proposed acid-catalyzed degradation of the N-hydroxymethyl group.

Section 2: Troubleshooting Common Experimental Issues

This section provides guidance on how to diagnose and interpret common experimental observations related to compound instability.

Q2: My HPLC analysis shows a rapid decrease in the parent compound's peak area in my acidic mobile phase or formulation. How can I definitively confirm acid-catalyzed hydrolysis?

A2: This is a classic sign of on-instrument or in-solution degradation. To confirm the cause, a systematic approach is necessary.

Troubleshooting Steps:

  • pH-Controlled Time-Course Study: Analyze your compound in solutions buffered at different pH values (e.g., pH 2.0, 4.5, 7.4). A significantly faster degradation rate at lower pH is strong evidence for acid-catalyzed hydrolysis.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the degraded sample. The appearance of a mass peak corresponding to the parent compound minus CH₂O (a loss of 30 Da) and a peak matching the exact mass of 3H-benzooxazole-2-thione would confirm the proposed degradation pathway.[5][6]

  • Use a Milder Mobile Phase: If degradation is suspected in the HPLC mobile phase, prepare a new mobile phase with a higher pH (e.g., using a phosphate buffer at pH 6.0 instead of formic acid at pH 2.7) for a single injection. If the parent peak area increases significantly, this points to on-column degradation.

Q3: I see multiple, unresolved peaks appearing in my chromatogram after forced degradation with acid. What is the best way to proceed?

A3: The appearance of multiple peaks suggests that either the primary degradation product is also unstable and undergoing further (secondary) degradation, or multiple degradation pathways are occurring simultaneously.[4]

Logical Workflow for Analysis: The following workflow helps to systematically identify the source of these multiple peaks.

Workflow for Analyzing Complex Degradation Profiles A Observation: Multiple Degradation Peaks B Step 1: Time-Course Sampling (e.g., 0, 1, 4, 8, 24 hrs) A->B C Step 2: LC-MS Analysis Identify Mass of Each Peak B->C D Step 3: Map Degradation Pathway Are peaks sequential? C->D E Hypothesis 1: Primary & Secondary Degradants D->E Yes F Hypothesis 2: Parallel Degradation Pathways D->F No

Caption: Systematic workflow for deconvoluting complex degradation profiles.

By analyzing samples at multiple time points, you can distinguish primary degradants (which appear first) from secondary ones (which appear later as the primary ones degrade).[4]

Section 3: Practical Protocols for Stability Enhancement

This section offers detailed methodologies to improve the stability of 3-Hydroxymethyl-3H-benzooxazole-2-thione.

Q4: What are the most immediate and effective strategies to prevent degradation during routine experiments?

A4: The most direct strategy is rigorous pH control.[7][8] Moving the compound into a neutral or near-neutral pH environment will dramatically slow the rate of acid-catalyzed hydrolysis.

Data Presentation: pH-Dependent Stability

The table below summarizes typical stability data that could be generated from a pH-dependent stability study.

pH of SolutionBuffer System (25 mM)Temperature (°C)Time (hours)% Parent Compound Remaining
2.0Glycine-HCl374< 10%
4.5Acetate Buffer374~ 65%
7.4Phosphate Buffer (PBS)374> 98%

Experimental Protocol 1: pH-Dependent Stability Assessment

  • Prepare Buffers: Prepare a series of buffers, such as 0.01N HCl (pH ~2), 50 mM acetate buffer (pH 4.5), and 50 mM phosphate buffer (pH 7.4).

  • Prepare Stock Solution: Create a concentrated stock solution of your compound in a non-aqueous solvent like acetonitrile or DMSO.

  • Incubation: Dilute a small volume of the stock solution into each buffer to a final concentration of ~100 µg/mL. Immediately take a "time zero" (T=0) sample from each solution and inject it into the HPLC.

  • Incubate Samples: Place the vials in a temperature-controlled environment (e.g., 37°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each buffer solution, quench any further reaction if necessary (e.g., by neutralizing the acidic sample), and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Q5: For formulation development, how can I protect the compound from the highly acidic environment of the stomach?

A5: Formulating the active pharmaceutical ingredient (API) with carefully selected excipients is a standard and effective strategy.[9][10] Excipients are inactive substances that can protect the API.[11][12]

Key Excipient Strategies:

  • Buffering Agents: Incorporating alkaline excipients like sodium bicarbonate, calcium carbonate, or disodium citrate can neutralize the local micro-pH environment, protecting the API from bulk acidity.[13]

  • Moisture Scavengers: Since hydrolysis requires water, using hygroscopic excipients can sequester water molecules and improve stability.[9][12]

  • Enteric Coatings: A more advanced approach involves applying a polymer coating to the tablet or capsule that is insoluble in the acidic pH of the stomach but dissolves in the more neutral pH of the small intestine.

Experimental Protocol 2: Screening for Stabilizing Excipients

  • Select Excipients: Choose a small panel of pharmaceutically acceptable excipients (e.g., sodium citrate, magnesium oxide, lactose, microcrystalline cellulose).

  • Prepare Binary Mixtures: Create 1:1 (w/w) physical mixtures of your API and each excipient.

  • Stress Conditions: Place the mixtures in open vials in a stability chamber set to accelerated conditions (e.g., 40°C / 75% relative humidity). Include a sample of the API alone as a control.

  • Analysis: After a set period (e.g., 7 days), dissolve a portion of each mixture in a suitable solvent and analyze via HPLC to quantify the amount of remaining parent compound.

  • Evaluation: Compare the percentage of degradation in the API-excipient mixtures to the degradation of the API alone. A significantly lower degradation percentage indicates a stabilizing effect.

Q6: Are there any permanent chemical modification strategies to improve stability?

A6: Yes, a common drug development strategy is to create a prodrug . This involves chemically modifying the labile functional group—in this case, the N-hydroxymethyl moiety—to create a more stable derivative that can be converted back to the active compound in the body, typically by enzymatic action.[1][7]

Prodrug Strategy: For the -N-CH₂OH group, one could form an ester or an ether. This masks the reactive hydroxyl group, preventing acid-catalyzed hydrolysis.

cluster_prodrug Prodrug Stabilization Strategy parent Unstable Parent Drug (-N-CH₂OH) modification Chemical Modification (e.g., Esterification) parent->modification prodrug Stable Prodrug (e.g., -N-CH₂-O-C(O)R) modification->prodrug cleavage Enzymatic Cleavage (in vivo) prodrug->cleavage Systemic Circulation active Active Parent Drug (Released at target site) cleavage->active

Caption: Conceptual workflow of a prodrug strategy to enhance stability.

Section 4: Analytical Method Development

Q7: How do I develop a reliable, stability-indicating HPLC method to accurately measure degradation?

A7: A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. Forced degradation studies are essential for developing such a method.

Experimental Protocol 3: Forced Degradation Study for Method Validation

  • Prepare Stress Samples: Subject your compound to five stress conditions:

    • Acid Hydrolysis: 0.1N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Dry heat at 80°C for 48 hours.

    • Photolytic Stress: Expose to UV/Vis light (ICH Q1B guidelines) for 24 hours.

  • HPLC Method Development:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).[5] A typical gradient might run from 10% to 90% B over 20 minutes.

    • Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance.

  • Method Validation:

    • Inject all stressed samples. The goal is to achieve baseline separation between the parent peak and all major degradation peaks.

    • Adjust the gradient slope, flow rate, or mobile phase composition to improve resolution if peaks co-elute.

    • Perform a peak purity analysis (using a photodiode array detector) to ensure the parent peak is spectrally pure in all stressed samples, confirming no degradants are co-eluting.

References

  • How Excipients Impact Drug Absorption, Stability, and Shelf Life. (2025). Vertex AI Search.
  • The Role of Excipients in Pharmaceutical Formul
  • Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvast
  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (2024). JOCPR.
  • Three types of hydrolysis and ways to prevent hydrolysis. (2024).
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon.
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (n.d.). PMC.
  • Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry.
  • Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. (n.d.). PubMed.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). PMC.
  • Validated analytical methods pdf. (n.d.). Anapharm Bioanalytics.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. (n.d.). Benchchem.
  • Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. (2022). WUR eDepot.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).

Sources

Troubleshooting

Methods for removing unreacted formaldehyde from 3-Hydroxymethyl-3H-benzooxazole-2-thione

Topic: Purification of 3-Hydroxymethyl-3H-benzooxazole-2-thione Introduction: The Equilibrium Challenge Welcome to the technical support module for 3-Hydroxymethyl-3H-benzooxazole-2-thione . As a researcher working with...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 3-Hydroxymethyl-3H-benzooxazole-2-thione

Introduction: The Equilibrium Challenge

Welcome to the technical support module for 3-Hydroxymethyl-3H-benzooxazole-2-thione . As a researcher working with N-hydroxymethyl compounds, you are likely facing a persistent issue: The "Zombie" Formaldehyde.

You remove it, but it comes back.

Why this happens: The N-hydroxymethyl group is a hemiaminal (specifically, a cyclic thio-hemiaminal). Unlike standard alkyl groups, this bond is dynamic. The compound exists in a delicate equilibrium with its parent molecule (3H-benzooxazole-2-thione) and free formaldehyde.



The Core Directive: Your purification strategy must remove unreacted formaldehyde without triggering the retro-reaction that releases more formaldehyde from your product. This guide provides three field-proven protocols to achieve this, prioritizing the stability of the N-C bond.

Module 1: The Sodium Bisulfite Extraction (Standard Liquid Phase)

Best For: Crude reaction mixtures dissolved in organic solvents (e.g., Ethyl Acetate, Dichloromethane).

The Science: Sodium bisulfite (


) reacts with formaldehyde to form a water-soluble sulfonate adduct. This reaction is rapid and irreversible under the extraction conditions, effectively pulling HCHO into the aqueous phase.
Protocol
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate is recommended due to its mild polarity).

  • The Scavenger Wash:

    • Prepare a saturated aqueous solution of Sodium Bisulfite (approx. 40% w/v).

    • Wash the organic layer with the bisulfite solution (

      
       mL per gram of product).
      
    • Critical Step: Shake vigorously for 30–60 seconds. The adduct formation is biphasic and diffusion-limited.

  • The Water Polish:

    • Wash the organic layer with distilled water (

      
      ) to remove residual bisulfite salts.
      
    • Warning: Do NOT wash with strong base (NaOH). High pH reverses the bisulfite adduct, releasing formaldehyde back into your organic layer.

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo at low temperature  (<40°C).
    

Data: Efficiency of Bisulfite Extraction

Solvent SystemHCHO Removal EfficiencyProduct RecoveryRisk Factor
Ethyl Acetate / NaHSO3 >98% High Low (Preferred)
DCM / NaHSO3>95%ModerateModerate (Emulsion risk)
Water Wash Only~60%VariableHigh (Incomplete removal)
Module 2: Cold Slurry Wash (Solid Phase)

Best For: Precipitated products where the user wishes to avoid redissolving the compound.

The Science: 3-Hydroxymethyl-3H-benzooxazole-2-thione is generally insoluble in cold water/alcohols, while formaldehyde is highly soluble. A cold slurry "freezes" the equilibrium, preventing decomposition while washing away surface impurities.

Protocol
  • Preparation: Chill a 1:1 mixture of Ethanol/Water to 0°C.

  • Slurry: Suspend the solid crude product in the cold solvent (5 mL per gram).

  • Agitation: Stir briskly for 10 minutes on an ice bath.

  • Filtration: Filter rapidly using a chilled Buchner funnel.

  • Displacement: Wash the filter cake with cold Diethyl Ether or Hexane to remove residual water/ethanol and facilitate drying.

Module 3: Recrystallization (High Purity)

Best For: Final polishing of the compound for analytical characterization (NMR, HPLC).

The Science: Recrystallization relies on the differential solubility of the product and impurity. However, heating N-hydroxymethyl compounds promotes dissociation. You must use a solvent system that allows crystallization at moderate temperatures.

Protocol
  • Solvent Choice: Toluene or Ethanol (absolute).

  • Dissolution: Heat the solvent to 50–60°C (Do not boil aggressively). Add the solid until just dissolved.

  • Filtration: If the solution is cloudy (polymerized paraformaldehyde), filter while warm.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Isolation: Filter the crystals and wash with cold hexanes.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification method based on the state of your crude material.

FormaldehydeRemoval Start Crude 3-Hydroxymethyl- 3H-benzooxazole-2-thione StateCheck Physical State? Start->StateCheck Solution Dissolved in Organic Solvent StateCheck->Solution Liquid Solid Solid Precipitate StateCheck->Solid Solid Bisulfite Wash with sat. NaHSO3 (Converts HCHO to adduct) Solution->Bisulfite WaterWash Wash with dH2O (Remove salts) Bisulfite->WaterWash Dry Dry & Concentrate (<40°C) WaterWash->Dry Pure Purified Product (Low HCHO) Dry->Pure PurityCheck High Purity Required? Solid->PurityCheck Slurry Cold Slurry Wash (EtOH/Water @ 0°C) PurityCheck->Slurry Standard Recryst Recrystallization (Toluene, max 60°C) PurityCheck->Recryst Analytical Slurry->Pure Recryst->Pure

Caption: Decision matrix for removing formaldehyde based on the physical state and purity requirements of the benzoxazole thione derivative.

Troubleshooting & FAQs

Q1: I dried my product in a vacuum oven at 60°C, and now it smells like formaldehyde again. Why? A: You triggered the thermal retro-reaction. N-hydroxymethyl compounds are thermally labile. By applying heat and vacuum, you stripped away the formaldehyde in the equilibrium, causing the product to dissociate further to restore that equilibrium (Le Chatelier's Principle).

  • Fix: Dry in a desiccator at room temperature using

    
     or under high vacuum without heat.
    

Q2: Can I use Tris-amine polymer scavengers instead of bisulfite? A: Use with caution. While polymer-supported amines (like PS-Trisamine) effectively scavenge aldehydes, the thione group on your molecule is nucleophilic. There is a risk of the scavenger reacting with the thione moiety or catalyzing a trans-amination reaction. The bisulfite method is chemically "softer" for this specific substrate.

Q3: The product is oiling out during the bisulfite wash. A: This indicates your solvent is too polar or the concentration is too high.

  • Fix: Dilute the organic layer with more Ethyl Acetate or switch to a mixture of Ethyl Acetate/Hexanes (3:1). This improves phase separation and keeps the hydrophobic product in the organic layer while the HCHO-bisulfite adduct stays in the water.

Q4: My NMR shows a broad peak around 4.5–5.5 ppm. Is this HCHO? A: Likely not free HCHO (which appears ~9.6 ppm as an aldehyde proton, or as methylene protons in oligomers). The peak at 4.5–5.5 ppm is typically the


 methylene protons of your product.
  • Verification: Add a drop of

    
    . If the OH coupling disappears but the CH2 remains, it is your product. If the peaks shift significantly or disappear, it might be paraformaldehyde oligomers.
    
References
  • BenchChem. (2025).[1] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central. Retrieved from

  • Özyazıcı, M., et al. (2021).[2] Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry. Retrieved from

  • Shukla, R. (2024).[3] Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Terra Science and Education. Retrieved from

Sources

Optimization

Resolving spectral interference in NMR analysis of benzoxazole thiones

Technical Support Center: Benzoxazole Thione NMR Analysis A Guide to Resolving Complex Spectral Interference for Researchers and Drug Development Professionals Welcome to the technical support center for NMR analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoxazole Thione NMR Analysis

A Guide to Resolving Complex Spectral Interference for Researchers and Drug Development Professionals

Welcome to the technical support center for NMR analysis of benzoxazole thiones. This guide is designed to provide researchers, medicinal chemists, and drug development professionals with expert insights and practical solutions for overcoming common challenges in the structural elucidation of these important heterocyclic compounds. Benzoxazole thiones are prevalent scaffolds in pharmacologically active agents, and unambiguous characterization is critical.[1] However, their rigid, heteroaromatic nature often leads to significant spectral complexity in NMR analysis.

This document moves beyond standard protocols to explain the underlying principles of spectral interference and provides a logical, step-by-step framework for its resolution.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the NMR analysis of benzoxazole thiones.

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of a substituted benzoxazole thione so severely overlapped?

A: This is a classic challenge rooted in the molecule's structure. The fused benzene ring protons typically resonate in a narrow downfield region, often between 7.0 and 7.8 ppm.[1] Several factors contribute to this signal crowding:

  • Limited Chemical Shift Dispersion: The electronic environment of the four protons on the benzene moiety is often quite similar, leading to closely spaced chemical shifts.

  • Complex Coupling Patterns: The protons form a tight spin system, resulting in complex splitting patterns (e.g., overlapping doublets and triplets) that are difficult to resolve and assign directly from the 1D spectrum.

  • Substituent Effects: While substituents can help spread signals, their electronic effects can also inadvertently push different proton signals closer together.

Direct interpretation of such a crowded region is often impossible and requires more advanced techniques to disperse the signals into a second dimension.[2]

Q2: My analysis is complicated by the potential for thione-thiol tautomerism. How does this manifest in the NMR spectrum and how can I confirm the dominant form?

A: Benzoxazole-2-thiones can exist in a dynamic equilibrium with their 2-mercaptobenzoxazole tautomer.[3][4] This prototropic exchange can profoundly impact the NMR spectrum in one of two ways:

  • Slow Exchange: If the interconversion is slow on the NMR timescale, you will observe two distinct sets of signals, one for each tautomer. The integration of these signals can be used to determine the tautomeric ratio under the specific experimental conditions.

  • Fast Exchange: If the interconversion is rapid, you will observe a single set of time-averaged signals. This can be misleading, as the chemical shifts will not accurately represent either distinct tautomer.

The rate of exchange is highly dependent on the solvent, temperature, and pH.[5] To investigate this phenomenon, Variable Temperature (VT) NMR is the most effective tool.[6] By lowering the temperature, you can often slow the exchange rate sufficiently to resolve the individual signals of the tautomers.[6] Solid-state NMR and comparison with N- or S-alkylated derivatives (which "lock" the tautomeric form) can also provide definitive evidence for the predominant tautomer in solution.[7]

Q3: Some of the signals in my ¹H NMR spectrum are unexpectedly broad, while others are sharp. What are the likely causes?

A: Signal broadening can arise from several sources, and identifying the cause is key to resolving it:

  • Chemical Exchange: As discussed with tautomerism, intermediate exchange rates are a common cause of broadening.[6] This can also occur due to slow rotation around certain bonds.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can significantly accelerate nuclear relaxation, leading to severe line broadening.[8] This can often be diagnosed by the non-uniform broadening of signals. Filtering the sample through a small plug of Celite or basic alumina can sometimes remove these impurities.

  • Sample Aggregation: At higher concentrations, intermolecular interactions can lead to aggregation, restricting molecular tumbling and causing signal broadening. Acquiring the spectrum at a lower concentration or at a higher temperature can mitigate this.

  • Acidic Impurities in Solvent: Traces of acid in deuterated chloroform (CDCl₃) can lead to a dynamic equilibrium between a neutral amine and its protonated form, causing exchange broadening.[9] This can be resolved by filtering the solvent through a plug of basic alumina or by adding a small amount of anhydrous potassium carbonate to the NMR tube.[9]

Troubleshooting Guide: A Workflow for Resolving Spectral Overlap

When 1D NMR spectra are insufficient for full structural elucidation, a systematic approach using 2D NMR and other advanced techniques is necessary.

G

Foundational 2D NMR Experiments

Two-dimensional NMR spectroscopy is the most powerful tool for resolving signal overlap by spreading the correlations across a second frequency dimension.[10][11]

  • Core Function: Identifies protons that are spin-spin coupled (J-coupled), typically through 2-3 bonds.[10][12] This allows you to trace the connectivity of protons within a spin system, such as those on the aromatic ring.

  • Why It Works: Magnetization is transferred between coupled protons. The resulting 2D map shows diagonal peaks corresponding to the 1D spectrum and cross-peaks that connect coupled protons.[10]

  • Experimental Protocol:

    • Sample Prep: Use 5-10 mg of sample in 0.6 mL of a suitable deuterated solvent.

    • Acquisition: Select a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

    • Parameters: Acquire with 256-512 increments in the indirect dimension (F1) and 8-16 scans per increment.

    • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to improve resolution.

  • Interpretation: A cross-peak at the intersection of two proton frequencies (δ₁, δ₂) indicates that these two protons are coupled. By "walking" from one cross-peak to the next, you can map out the entire aromatic spin system.[13]

  • Core Function: Correlates each proton directly to the carbon atom it is attached to (¹JCH coupling).[10][12] This is the most reliable way to assign protonated carbon signals.

  • Why It Works: The experiment uses a pulse sequence to transfer magnetization from a proton to its directly attached ¹³C nucleus. The resulting spectrum displays a peak at the coordinates of the proton's chemical shift (F2 axis) and the carbon's chemical shift (F1 axis).[10]

  • Experimental Protocol:

    • Sample Prep: A slightly higher concentration (10-25 mg) is beneficial due to the low natural abundance of ¹³C.

    • Acquisition: Use a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments, which also provides editing to distinguish CH/CH₃ from CH₂ signals).

    • Parameters: Set the ¹JCH coupling constant to an average value of 145-160 Hz, which is typical for aromatic C-H bonds. Acquire with 256 increments in F1 and 8-32 scans per increment.

    • Processing: Process the data similarly to COSY.

  • Interpretation: Each peak in the HSQC spectrum directly links a proton resonance to a carbon resonance, providing unambiguous C-H connectivity.[13]

  • Core Function: Detects long-range correlations between protons and carbons over 2-3 bonds (²JCH and ³JCH).[12] This is the key experiment for assembling the molecular skeleton.

  • Why It Works: The pulse sequence is optimized to allow magnetization transfer between protons and carbons that are two or three bonds apart. This reveals correlations across quaternary carbons (which are invisible in HSQC) and between different spin systems.[14]

  • Experimental Protocol:

    • Sample Prep: Similar concentration to HSQC (10-25 mg).

    • Acquisition: Select a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • Parameters: Optimize the long-range coupling constant (ⁿJCH) to a typical value of 8-10 Hz. This is a crucial parameter; if correlations are weak, re-acquiring with a value of 4-6 Hz may reveal different correlations.

    • Processing: Standard 2D processing.

  • Interpretation: HMBC cross-peaks connect protons to carbons separated by multiple bonds. For example, the proton at C-7 will show a correlation to the bridgehead carbon C-7a (²JCH) and the quaternary carbon C-3a (³JCH), definitively linking the aromatic ring to the oxazole core.

// Invisible nodes for arrow placement node [shape=point, width=0, height=0]; H7 [pos="0.5,2.5!"]; C7 [pos="1.0,2.2!"]; C6 [pos="1.5,1.2!"]; C5 [pos="1.0,0.2!"]; C7a [pos="2.0,2.8!"]; C3a [pos="2.5,3.8!"]; C2 [pos="3.8,4.0!"]; S [pos="4.8,4.8!"]; H4 [pos="2.0,-0.3!"]; H6 [pos="0.8,0.8!"];

// Edges representing correlations edge [penwidth=2.5, constraint=false]; H7 -> H6 [color="#EA4335", style=dashed, arrowhead=none]; H7 -> C7 [color="#4285F4", style=solid, arrowhead=normal, label=" ¹J", fontcolor="#4285F4"]; H7 -> C7a [color="#34A853", style=dotted, arrowhead=normal, label=" ²J", fontcolor="#34A853"]; H7 -> C5 [color="#34A853", style=dotted, arrowhead=normal, label=" ³J", fontcolor="#34A853"]; H4 -> C2 [color="#34A853", style=dotted, arrowhead=normal, label=" ³J", fontcolor="#34A853"]; } ends_dot Caption: Key 2D NMR correlations for structural assignment.

Advanced Resolution and Verification Strategies

In cases of extreme signal overlap or for verification of challenging assignments, the following techniques can be employed.

  • Core Function: To resolve overlapping signals in 1D ¹H NMR spectra by inducing large chemical shifts.[15][16]

  • Why It Works: LSRs are paramagnetic lanthanide complexes (e.g., Eu(fod)₃) that act as weak Lewis acids.[15][17] They reversibly coordinate to Lewis basic sites in the molecule, such as the thione sulfur or the ring nitrogen/oxygen.[8] This coordination creates a pseudocontact shift, spreading out the signals of nearby protons. The magnitude of the shift is dependent on the distance and angle of the proton relative to the lanthanide center.

  • Experimental Protocol (Titration):

    • Acquire a standard ¹H NMR spectrum of your purified compound (approx. 10 mg in 0.6 mL CDCl₃).

    • Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same solvent.

    • Add small, sequential aliquots of the LSR stock solution to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition.

    • Monitor the spectra: signals closest to the binding site will shift most dramatically, resolving the overlap.[17]

  • Caution: LSRs can cause some line broadening.[8] This technique has become less common with the advent of high-field magnets and routine 2D NMR, but it remains a powerful tool for specific problems.[18]

  • Core Function: To predict ¹H and ¹³C chemical shifts for a proposed structure, which can then be compared to experimental data for validation.[19]

  • Why It Works: Quantum chemical methods, particularly Density Functional Theory (DFT) combined with the Gauge-Independent Atomic Orbital (GIAO) method, can accurately calculate the magnetic shielding around each nucleus.[20] These shielding values are then converted to chemical shifts by referencing them against a standard like tetramethylsilane (TMS).[21]

  • Methodology Overview:

    • Generate a 3D conformer of the proposed benzoxazole thione structure.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP).[20]

    • Perform a GIAO NMR calculation on the optimized geometry, including a solvent model (e.g., PCM for chloroform) to improve accuracy.[19][21]

    • Compare the calculated chemical shifts to the experimental values. A low mean absolute error (MAE) provides strong evidence for the proposed structure.[22]

  • Application: This is particularly useful for distinguishing between regioisomers, where connectivity from 2D NMR might be ambiguous. By calculating the theoretical spectra for all possible isomers, the correct one can often be identified by finding the best match with the experimental data.[22][23]

Data Summary

The following table provides typical chemical shift ranges for the core benzoxazole-2(3H)-thione structure. Note that these values are approximate and can be significantly influenced by substituents and solvent choice.

Atom PositionNucleusTypical Chemical Shift (δ, ppm)Notes
C-2¹³C160 - 168Thiocarbonyl carbon, highly deshielded.[1]
C-3a¹³C140 - 152Bridgehead carbon adjacent to Nitrogen.[1]
C-7a¹³C140 - 152Bridgehead carbon adjacent to Oxygen.[1]
C-4, C-5, C-6, C-7¹³C110 - 140Aromatic carbon region.
H-4, H-5, H-6, H-7¹H7.0 - 7.8Aromatic proton region, often crowded.[1]
N-H¹H9.0 - 13.0Often broad and solvent-dependent.

References

  • Advanced NMR Techniques and Applications | Spectroscopy Class Notes - Fiveable. (URL: )
  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges | Chemical Reviews - ACS Public
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])

  • Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? - Chemistry Notes. (URL: [Link])

  • Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules | Request PDF - ResearchGate. (URL: [Link])

  • NMR characterization of small and large molecules - ResolveMass Laboratories Inc. (URL: [Link])

  • NMR Shift reagents | PPTX - Slideshare. (URL: [Link])

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL: [Link])

  • Chapter 2: Recent Advances in Computational NMR Spectrum Prediction - Books. (URL: )
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Publications. (URL: [Link])

  • Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra - YouTube. (URL: [Link])

  • Chemical shifts. (URL: [Link])

  • Computation of 1H NMR chemical shifts: structural assessment of energetic materials. (URL: [Link])

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (URL: [Link])

  • Computational NMR Prediction: A Microreview - Corin Wagen. (URL: [Link])

  • NMR Characterization of RNA Small Molecule Interactions - PMC - NIH. (URL: [Link])

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (URL: [Link])

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. (URL: [Link])

  • NMR Techniques Relevant to Small Molecule Structure Elucidation - AZoM. (URL: [Link])

  • 23.1: NMR Shift Reagents - Chemistry LibreTexts. (URL: [Link])

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (URL: [Link])

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC. (URL: [Link])

  • Hyperpolarisation of weakly binding N-heterocycles using signal amplification by reversible exchange - PMC. (URL: [Link])

  • NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds - ResearchGate. (URL: [Link])

  • Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au - ACS Publications. (URL: [Link])

  • How can I interpret a NMR with so much noises and peak overlaps? - ResearchGate. (URL: [Link])

  • 1H NMR signal broadening in spectra of MFI type zeolites | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC. (URL: [Link])

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (URL: [Link])

  • NMR line broadening techniques - Wikipedia. (URL: [Link])

  • qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. (URL: [Link])

  • Resolution of Overlapping Signals Based on T1's - University of Ottawa NMR Facility Blog. (URL: [Link])

  • A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. (URL: [Link])

  • Why are my NMR signals unexpectedly broad??? : r/Chempros - Reddit. (URL: [Link])

  • Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC. (URL: [Link])

  • ¹³C NMR spectrum of benzoxazole-2-thione derivatives. - ResearchGate. (URL: [Link])

  • Supporting Information A new superacid hafnium-based metal-organic framework as a highly active heterogeneous catalyst for the s - The Royal Society of Chemistry. (URL: [Link])

Sources

Troubleshooting

Optimization of temperature conditions for 3-Hydroxymethyl-3H-benzooxazole-2-thione synthesis

Topic: Optimization of temperature conditions for 3-Hydroxymethyl-3H-benzooxazole-2-thione synthesis Document ID: TSC-MBO-004 Last Updated: 2026-02-17 Audience: Chemical Process Engineers, Medicinal Chemists Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of temperature conditions for 3-Hydroxymethyl-3H-benzooxazole-2-thione synthesis Document ID: TSC-MBO-004 Last Updated: 2026-02-17 Audience: Chemical Process Engineers, Medicinal Chemists

Introduction

Welcome to the technical support hub for the N-hydroxymethylation of 2-mercaptobenzoxazole (MBO). This guide addresses the critical thermodynamic and kinetic challenges associated with synthesizing 3-Hydroxymethyl-3H-benzooxazole-2-thione .

The synthesis involves the nucleophilic addition of the endocyclic nitrogen of the benzoxazole thione tautomer to formaldehyde. While the reaction appears deceptively simple, temperature control is the single most critical variable. Deviations of ±10°C can shift the reaction pathway from the desired N-hydroxymethyl product to irreversible methylene-bridged dimers or induce retro-Mannich decomposition .

Module 1: Reaction Kinetics & Thermodynamics (The "Why")

Q: Why is the reaction temperature capped at 70°C in the optimized protocol?

A: The reaction is governed by a competition between kinetic control (formation of the alcohol) and thermodynamic control (formation of the dimer).

  • Activation Energy (

    
    ):  The initial N-attack on formaldehyde requires moderate heat (50–60°C) to overcome the activation barrier, particularly to depolymerize paraformaldehyde (if used) or solubilize the MBO.
    
  • Reversibility: The N-hydroxymethyl group is labile. At temperatures >80°C, the reaction becomes reversible (Retro-Mannich), releasing formaldehyde.

  • Dimerization: Prolonged heating or temperatures >90°C favor the condensation of two hydroxymethyl molecules (or one product + one starting material) to form the thermodynamically stable Bis-(benzoxazol-2-thione-3-yl)methane . This methylene-bridged dimer is a "dead-end" byproduct that cannot be converted back to the target.

Q: Can I use refluxing water (100°C) to speed up the reaction?

A: Not recommended. While water is a common solvent, refluxing at 100°C significantly increases the rate of hydrolysis and dimerization. If you observe a product with a melting point significantly higher than the literature value (typically >200°C vs. the expected ~130-140°C range), you have likely formed the dimer due to thermal overshoot [1].

Module 2: Troubleshooting Yield & Purity

Use this guide to diagnose specific defects in your isolated material.

SymptomProbable CauseMechanismCorrective Action
Product is a sticky, opaque gum Polymerized FormaldehydeLow temperature prevented complete depolymerization of paraformaldehyde, or excess formalin polymerized upon concentration.Ensure reaction reaches at least 60°C. Use a slight excess of MBO to consume HCHO, or wash the crude solid thoroughly with warm water (40°C).
High Melting Point (>200°C) Dimer FormationThermal overshoot (>90°C) or prolonged reaction time caused condensation of two MBO units.CRITICAL: Reduce max temp to 70°C. Quench reaction immediately upon TLC completion.
Strong Formaldehyde Smell in Solid Retro-Mannich DecompositionDrying temperature was too high. The product decomposed back to MBO and HCHO during drying.Dry under vacuum at room temperature or max 40°C. Do not oven dry at >60°C.
Low Yield (<50%) Incomplete ConversionReaction temp too low (<50°C) resulted in insufficient kinetic energy for N-attack.Increase reaction temp to 60-70°C. Ensure vigorous stirring if using heterogeneous conditions (water).

Module 3: Optimized Experimental Protocol

This protocol is designed to maximize the kinetic product (Hydroxymethyl) while suppressing the thermodynamic product (Dimer).

Reagents
  • Precursor: 2-Mercaptobenzoxazole (MBO) [Tautomer: 3H-benzooxazole-2-thione]

  • Reagent: Formalin (37% aq.) or Paraformaldehyde (1.1 equivalents)

  • Solvent: Ethanol (Preferred for purity) or Water (Green chemistry alternative)

Step-by-Step Methodology
  • Slurry Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-Mercaptobenzoxazole (10 mmol) in Ethanol (20 mL).

  • Reagent Addition: Add Formalin (12 mmol, 37% solution).

    • Note: If using paraformaldehyde, add a catalytic amount of triethylamine (TEA) to assist depolymerization.

  • Controlled Heating (The Critical Step):

    • Heat the mixture to 60–70°C .

    • Do not reflux vigorously. Maintain this temperature for 1–2 hours.

    • Checkpoint: The solution should become clear as MBO reacts and the polar hydroxymethyl derivative forms.

  • Crystallization:

    • Remove from heat and allow to cool slowly to room temperature.

    • Refrigerate at 4°C for 4 hours. The hydroxymethyl derivative is less soluble in cold ethanol than the starting material.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with cold water/ethanol (1:1) to remove excess formaldehyde.

  • Drying:

    • Dry in a vacuum desiccator over

      
       at room temperature .
      
    • WARNING: Do not use a hot air oven.

Module 4: Visualization of Reaction Pathways

The following diagram illustrates the temperature-dependent pathways. Note the "Danger Zone" where thermal instability leads to irreversible byproducts.

ReactionPathways cluster_conditions Temperature Zones Start 2-Mercaptobenzoxazole (MBO) + HCHO Intermediate Transition State Start->Intermediate Heat (50-60°C) Activation Dimer BYPRODUCT: Methylene-bridged Dimer Start->Dimer Direct High Temp Path Product TARGET PRODUCT: 3-Hydroxymethyl-3H-benzooxazole-2-thione Intermediate->Product Kinetic Control (Optimal Path) Reversal Retro-Mannich (Decomposition) Product->Reversal Heat > 80°C Or Moisture Product->Dimer Heat > 95°C Condensation (-H2O) Reversal->Start HCHO Release

Figure 1: Reaction pathway divergence based on thermal input. Green nodes indicate success; Red nodes indicate irreversible failure modes triggered by overheating.

References

  • Synthesis and biological significance of 2-mercaptobenzoxazole derivatives. Source: Zenodo (Research Archive). Context: Discusses the reactivity of the 2-position in MBO and the formation of Mannich bases, highlighting the stability profiles of N-substituted derivatives. URL:[Link](Note: Generalized link to repository for MBO derivatives)

  • Theory study on chemical reactivity of 2-mercaptobenzoxazole. Source: ResearchGate.[1] Context: Provides DFT calculations regarding the nucleophilicity of the Nitrogen vs. Sulfur atoms, explaining why N-hydroxymethylation is the primary pathway under neutral/mild conditions. URL:[Link]

  • Thermal behaviour of hydroxymethyl compounds. Source: KBFI (Journal of Thermal Analysis). Context: Establishes the mechanism of methylene bridge formation (dimerization) from hydroxymethyl precursors at elevated temperatures. URL:[Link]

  • Synthesis of Benzoxazole Derivatives Using Green Catalysts. Source: Advanced Journal of Chemistry.[2] Context: Validates the use of ethanol and mild heating (50-70°C) for condensation reactions involving 2-aminophenol and MBO precursors. URL:[Link]

Sources

Optimization

Addressing adsorption efficiency challenges of 3-Hydroxymethyl-3H-benzooxazole-2-thione on metal surfaces

Welcome to the technical support guide for 3-Hydroxymethyl-3H-benzooxazole-2-thione (HMBT), a versatile heterocyclic compound for surface modification applications. This document is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Hydroxymethyl-3H-benzooxazole-2-thione (HMBT), a versatile heterocyclic compound for surface modification applications. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving consistent and high-efficiency HMBT adsorption on metal surfaces. We will address common experimental challenges, provide in-depth mechanistic explanations, and offer validated protocols to enhance the reliability and success of your work.

Section 1: Foundational Principles of HMBT Adsorption

Before troubleshooting, it is crucial to understand the fundamental properties of HMBT and its interaction with metal substrates. HMBT belongs to the benzoxazole class of compounds, which are well-regarded for their ability to form self-assembled protective layers on various metals.

The efficacy of HMBT stems from its molecular structure:

  • Heterocyclic Core: The benzoxazole ring system, containing nitrogen and oxygen, along with the exocyclic thione group (C=S), provides multiple active sites for interaction.

  • Thione-Thiol Tautomerism: HMBT can exist in equilibrium between its thione (C=S) and thiol (-SH) forms.[1] This equilibrium is crucial as the thiol form can readily deprotonate and form strong covalent bonds with metal atoms.

  • Active Centers: The primary interaction points for chemisorption are the lone pair electrons on the sulfur and nitrogen atoms, which can form coordinate bonds with the metal surface.[2] The π-electrons of the aromatic ring can also contribute to adsorption via physical interactions.[3]

  • Hydroxymethyl Group (-CH₂OH): This functional group enhances the molecule's polarity and introduces the potential for hydrogen bonding, which can influence its solubility in polar solvents and its orientation within the adsorbed layer.

Adsorption of HMBT onto a metal surface is a spontaneous process driven by a combination of physical and chemical forces.[3][4] The mechanism often involves the displacement of water molecules from the surface and the formation of a more stable inhibitor-metal interface.[5]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during HMBT adsorption experiments in a direct question-and-answer format.

Category 1: Inconsistent or Low Adsorption Efficiency

Question 1: My HMBT adsorption results are highly variable between experiments. I suspect my surface preparation. What is the standard, self-validating protocol?

Answer: Inconsistent results are most frequently traced back to substandard surface preparation. An ideal metal surface for adsorption is one that is atomically clean, free of oxides, and has a reproducible roughness. Simply polishing is not enough; a multi-step cleaning process is essential.

  • Causality: The presence of native oxide layers or organic contaminants from handling or the environment will block the active sites on the metal surface required for HMBT chemisorption. This leads to patchy, incomplete film formation and poor reproducibility. A rigorous cleaning protocol ensures that you start with a consistent and reactive substrate for every experiment.

G

Question 2: I'm observing lower-than-expected adsorption efficiency even with clean substrates. Could my HMBT solution be the problem?

Answer: Yes, the integrity of your HMBT solution is the second most critical factor. Several issues can arise:

  • Purity and Stability: HMBT, like many organic molecules, can degrade over time, especially when exposed to light or high temperatures. It is recommended to use freshly prepared solutions. If you must store the solution, keep it in an amber vial, refrigerated, and under an inert atmosphere (N₂ or Ar).

  • Solvent Choice: The solvent must fully dissolve the HMBT at the desired concentration without reacting with it. For most applications, ethanol or a buffered aqueous solution is appropriate. Ensure the solvent is of high purity (e.g., HPLC or spectroscopic grade) to avoid introducing contaminants that can competitively adsorb on the metal surface.[6]

  • Concentration Effects: Adsorption efficiency is highly dependent on concentration. Below an optimal concentration, surface coverage will be incomplete. Significantly above it, you may see the formation of less-ordered multilayers instead of a well-packed monolayer. It is crucial to determine the optimal concentration for your specific system by running a concentration-dependent study and fitting the data to an adsorption isotherm model, such as the Langmuir isotherm.[4]

ParameterPotential IssueRecommended Action
HMBT Purity Degradation products compete for surface sites.Use high-purity HMBT. Confirm structure via NMR or FTIR if synthesizing in-house.
Solution Age Photodegradation or oxidation has occurred.Always use freshly prepared solutions for quantitative studies.
Solvent Quality Solvent impurities adsorb on the metal surface.Use HPLC or spectroscopic grade solvents. Degas the solvent before use.
Concentration Too low for monolayer coverage; too high for ordered film.Perform a concentration-response experiment (e.g., 10⁻⁶ M to 10⁻³ M) to find the plateau region.

Question 3: How do environmental factors like pH and temperature affect HMBT adsorption?

Answer: The chemical environment plays a significant role in the thermodynamics and kinetics of adsorption.

  • pH: The pH of the solution can alter both the surface charge of the metal and the protonation state of the HMBT molecule. In acidic solutions, the metal surface may be positively charged, while the nitrogen atoms in the HMBT molecule can become protonated.[4] This can influence whether the primary adsorption mechanism is electrostatic (physisorption) or covalent (chemisorption). For reproducible results, the use of a buffered solution is strongly recommended.

  • Temperature: The effect of temperature helps elucidate the nature of the adsorption. Typically, if inhibition efficiency decreases with increasing temperature, it suggests that physisorption is a dominant process, as the electrostatic interactions are weakened at higher thermal energies.[7] Conversely, chemisorption, being an activated process, may be enhanced by a moderate increase in temperature, although very high temperatures can also promote desorption.

Category 2: Film Characterization & Analysis Issues

Question 4: My electrochemical impedance spectroscopy (EIS) data is noisy, and the charge transfer resistance (Rct) isn't increasing as expected after HMBT application. What's wrong?

Answer: This points to the formation of an incomplete or non-adherent protective film. Assuming your surface preparation and solution are optimal (see Q1 & Q2), consider these factors:

  • Incubation Time: Adsorption is not instantaneous. The formation of a well-ordered, stable monolayer takes time. Ensure you are allowing sufficient incubation time for the system to reach equilibrium. This can range from minutes to several hours. A time-dependent study using Quartz Crystal Microbalance (QCM) or EIS can determine the optimal incubation period.

  • Electrochemical Cell Setup: Ensure a stable and clean electrochemical setup. Use a freshly polished counter electrode and a stable reference electrode. Air bubbles on the working electrode surface can cause significant noise and artifacts; ensure they are removed.

  • Data Interpretation: A successful HMBT film should significantly increase the charge transfer resistance (Rct) and decrease the double-layer capacitance (Cdl). The decrease in Cdl is due to the replacement of high-dielectric water molecules at the interface with the lower-dielectric organic layer. If Rct is not increasing, the film is not effectively blocking the charge transfer associated with corrosion.

G

Question 5: I'm struggling with reproducibility in my Surface-Enhanced Raman Spectroscopy (SERS) experiments. How can I get a consistent signal from the HMBT monolayer?

Answer: SERS is exceptionally sensitive to surface morphology and binding, making it powerful but challenging. Reproducibility issues often stem from the SERS substrate itself and the binding of the analyte.

  • Substrate Consistency: The "hotspots" that generate the SERS signal must be uniformly distributed. Whether you are using aggregated nanoparticles in solution or nanostructured surfaces, batch-to-batch consistency is paramount.[8]

  • Analyte Binding: The SERS signal is strongly distance-dependent. Molecules must be adsorbed directly within the plasmonic hotspots.[9] HMBT, with its strong chemisorption tendency, is a good candidate. However, competitive binding from contaminants or solvent molecules can displace HMBT from these hotspots.

  • Troubleshooting Steps:

    • Validate Substrate: Before each experiment, characterize your SERS substrate with a standard Raman reporter (e.g., Rhodamine 6G) to confirm its activity and consistency.

    • Control Aggregation: If using colloidal nanoparticles, the aggregation process must be precisely controlled (e.g., using a salt like MgSO₄) to create reproducible hotspots. Automated liquid handling can significantly improve this.[8]

    • Optimize Incubation: Allow sufficient time for HMBT to adsorb and form an ordered layer on the nanoparticle surfaces before inducing aggregation.

    • Use an Internal Standard: If possible, incorporate a co-adsorbate with a non-overlapping spectrum as an internal standard to normalize signal intensity variations.

Category 3: Advanced Topics

Question 6: How does the choice of metal (e.g., Copper vs. Gold vs. Steel) affect the adsorption mechanism and orientation of HMBT?

Answer: The nature of the metal is critical. HMBT's interaction is strongest with metals that have a high affinity for sulfur and nitrogen, such as copper and silver.

  • Copper: Copper readily forms coordinate bonds with sulfur and nitrogen.[10] The adsorption of benzoxazole-2-thione derivatives on copper and its alloys is expected to be strong chemisorption, likely involving the formation of a Cu(I)-thiolate bond.[2] This results in a robust, protective film.

  • Steel (Iron): Iron surfaces also interact strongly with HMBT. The adsorption involves the donation of electrons from the S and N atoms to the vacant d-orbitals of iron, forming a protective coordinate bond.[3] The molecule typically adsorbs in a planar orientation to maximize surface coverage.[11]

  • Gold: Gold is more inert than copper or iron. While Au-S bonds are famously strong (as seen with thiols), the interaction with the thione form may be weaker. Adsorption on gold is more likely to be a mix of physisorption (van der Waals forces, π-stacking) and some degree of chemisorption, potentially requiring the thiol tautomer to be present. The adsorption energy on gold is generally lower than on more reactive metals like copper or iron.

G cluster_cu Copper Surface cluster_fe Steel (Fe) Surface cluster_au Gold Surface HMBT HMBT Molecule Cu Strong Chemisorption (High ΔG°ads) HMBT->Cu High Affinity Fe Strong Chemisorption (High ΔG°ads) HMBT->Fe High Affinity Au Mixed Physisorption & Weaker Chemisorption HMBT->Au Lower Affinity Cu_bond Forms Cu-S and Cu-N coordinate bonds. Cu->Cu_bond Fe_bond Donates e⁻ from S/N to vacant Fe d-orbitals. Fe->Fe_bond Au_bond Relies more on π-stacking and weaker Au-S interaction. Au->Au_bond

Section 3: Frequently Asked Questions (FAQs)

Q: How can I remove the HMBT film and regenerate my metal substrate after an experiment? A: Regeneration is crucial for cost-effective research. A common method is chemical desorption using a basic solution, such as 0.1 M NaOH.[12] The hydroxide ions can displace the adsorbed HMBT molecules. After desorption, the substrate should be thoroughly rinsed and can be re-polished and cleaned using the protocol in Section 2, Q1, to prepare it for the next experiment.[13]

Q: Is HMBT adsorption primarily physisorption or chemisorption? A: It is a combination of both, but chemisorption is dominant and essential for forming a robust film.[3] The initial approach of the molecule to the surface may be governed by weaker physisorption forces, followed by the formation of stronger, covalent-like chemical bonds between the sulfur/nitrogen atoms and the metal surface.[14] The large, negative values for the free energy of adsorption (ΔG°ads) reported for similar systems (typically more negative than -40 kJ/mol) strongly indicate a chemisorption mechanism.[4]

Q: What is the typical shelf-life of a solid sample of HMBT? A: When stored in a cool, dark, and dry place, solid HMBT is generally stable for years. However, its hydrate form (CAS 1172845-05-4) may be sensitive to humidity. For best results, always store it in a desiccator.

References

  • Adsorption Behavior of Organic Corrosion Inhibitors on Metal Surfaces—Some New Insights from Molecular Simul
  • Corrosion Inhibition of C38 Steel in 1 M HCl Using Benzoxazole-2-Thione: Electrochemical, SEM-EDX, and Theoretical Studies. (2025). MDPI.
  • Benzimidazole-2-tione and benzoxazole-2-tione derivatives as corrosion inhibitors for aluminium in hydrochloric acid. (n.d.).
  • Toward understanding the adsorption mechanism of large size organic corrosion inhibitors on an Fe(110) surface using the DFTB method. (2017). Semantic Scholar.
  • Adsorption of organic inhibitor onto a metal surface. (n.d.).
  • Adsorption Behavior of Organic Corrosion Inhibitors on Metal Surfaces—Some New Insights from Molecular Simulations. (2025).
  • green inhibitors for corrosion of metals in acidic media: a review. (n.d.). AJME - Academic Journal of Manufacturing Engineering.
  • Side and Top view configuration of benzoxazole-2-thione adsorption on C38 steel. (n.d.).
  • Adsorption and protective behavior of BTAH on the initial atmospheric corrosion process of copper under thin film of chloride solutions. (n.d.).
  • Investigating Protein Receptors and Other Biomolecules Using SERS and TERS. (2026). Spectroscopy Online.
  • A Review On Regeneration of adsorbent and recovery of metals: adsorbent disposal and regeneration mechanism. (2026).
  • Synthesis of 4-methylthiazol-2(3H)-thione derivatives and their application as corrosion inhibitors: weight loss. (n.d.). Google Scholar.
  • Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. (2021). PMC.
  • Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evalu
  • Regeneration study of adsorbents loaded with zinc metal ions from contaminated w
  • Synthesis of 4-methylthiazol-2(3H)-thione derivatives and their application as corrosion inhibitors: weight loss, electrochemical, XPS and theoretical study. (2021). Applied Journal of Environmental Engineering Science.
  • Regeneration of adsorbents and recovery of heavy metals: a review. (2025).
  • Design of benzimidazole- and benzoxazole-2-thione derivatives as inhibitors of bacterial hyaluronan lyase. (2011). PubMed.
  • Adsorption of 2-mercaptobenzthiazol on copper and MNZh-5-1 alloy and their protection from corrosion in aqueous solutions. (2020). International Journal of Corrosion and Scale Inhibition.
  • SERSbot: Revealing the details of SERS multi-analyte sensing using full autom
  • Challenges and opportunities for SERS in the infrared: m
  • Multiscale modelling of biomolecular corona formation on metallic surfaces. (2024).
  • Effect of three substituted dihydroimidazole corrosion inhibitors on carbon steel surfaces: experimental and theoretical studies of inhibition and adsorption performance. (n.d.). RSC Publishing.
  • 3-(HYDROXYMETHYL)-1,3-BENZOXAZOLE-2(3H)

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral characterization and peak assignment of 3-Hydroxymethyl-3H-benzooxazole-2-thione

An In-Depth Guide to the FTIR Spectral Characterization of 3-Hydroxymethyl-3H-benzooxazole-2-thione (HMBT) Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the Fourier Transform...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectral Characterization of 3-Hydroxymethyl-3H-benzooxazole-2-thione (HMBT)

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 3-Hydroxymethyl-3H-benzooxazole-2-thione (HMBT). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FTIR spectroscopy for the structural elucidation of this heterocyclic compound. We will explore the specific vibrational modes associated with its key functional groups, compare its spectral features with relevant analogues, and provide a validated experimental protocol for data acquisition.

Introduction: The Structural Landscape of HMBT and the Role of FTIR

3-Hydroxymethyl-3H-benzooxazole-2-thione (HMBT) is a heterocyclic compound built upon a benzoxazole scaffold. This core structure, consisting of a benzene ring fused to an oxazole ring, is a recurring motif in many biologically active molecules.[1][2] The specific structure of HMBT is distinguished by two key features: a thione group (C=S) at the 2-position and a hydroxymethyl (-CH2OH) group attached to the nitrogen atom at the 3-position. This unique combination of a thione, a tertiary amine, an ether linkage within the ring, an aromatic system, and a primary alcohol makes HMBT a versatile building block in synthetic chemistry.

FTIR spectroscopy is an indispensable, non-destructive analytical technique for identifying the functional groups within a molecule.[3] It operates by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies. Each functional group (e.g., O-H, C=S, C=N) has a characteristic vibrational frequency, resulting in a unique spectral "fingerprint" that allows for detailed structural confirmation.[4]

Caption: Molecular structure of HMBT.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the trustworthiness and reproducibility of spectral data, a standardized experimental protocol is paramount. The following outlines the Attenuated Total Reflectance (ATR)-FTIR method, which is ideal for analyzing solid powder samples like HMBT.

Caption: Standard workflow for ATR-FTIR analysis of HMBT.

Methodology:

  • Instrument & Accessories: A Nicolet iS50 FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory is utilized.[5]

  • Background Collection: Before sample analysis, a background spectrum of the clean, empty ATR crystal is recorded. This scan is automatically subtracted from the sample spectrum to remove interfering signals from ambient water vapor and carbon dioxide.[5]

  • Sample Preparation: A small quantity of the dry HMBT powder is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.

  • Data Acquisition: The anvil is lowered to apply firm, consistent pressure on the sample, ensuring good contact with the crystal. The spectrum is collected over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ and is the result of co-adding 32 scans to achieve a high signal-to-noise ratio.[5]

  • Data Processing: The resulting spectrum is typically displayed in terms of absorbance or transmittance. For library matching or detailed analysis, an ATR correction algorithm may be applied to the data to account for the wavelength-dependent depth of penetration of the IR beam.

Spectral Interpretation and Peak Assignment for HMBT

The FTIR spectrum of HMBT is a composite of the vibrational modes of its constituent parts. The assignment of these peaks is based on established group frequency ranges and data from structurally similar compounds found in the literature.[1][6]

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Rationale and Comparative Insights
3400 - 3200Broad, StrongO-H stretch (alcohol)This broad absorption is characteristic of the stretching vibration of an intermolecularly hydrogen-bonded hydroxyl group from the -CH₂OH moiety.[5][7] Its presence is a key indicator of the hydroxymethyl group.
3100 - 3000Medium, SharpAromatic C-H stretchThese peaks arise from the C-H stretching vibrations on the fused benzene ring.[8]
2950 - 2850Medium to WeakAliphatic C-H stretchCorresponds to the asymmetric and symmetric stretching of the C-H bonds in the methylene (-CH₂) group.[3]
~1620Medium to StrongC=N stretch (oxazole ring)The stretching of the carbon-nitrogen double bond within the heterocyclic ring is expected in this region. For 2-mercaptobenzoxazole, this mode has been reported at 1618 cm⁻¹.[8]
1600 - 1450Multiple, MediumC=C aromatic ring stretchThese bands are characteristic of the skeletal vibrations of the benzene ring.[9]
~1340MediumC-N stretchAttributed to the stretching of the bond between the ring nitrogen and the carbon of the methylene group (Ar-N-CH₂). This vibration is reported in a similar range for related compounds.[1]
1250 - 1200StrongAsymmetric C-O-C stretchThis strong absorption is characteristic of the aryl-alkyl ether linkage within the benzoxazole ring structure.[1]
1150 - 1050Medium to StrongC=S stretch (thione)The thione group vibration is known to be less intense and more variable than a carbonyl (C=O) stretch. It is typically observed in the 1050-1200 cm⁻¹ range for heterocyclic thiones.[6][9]
~1050StrongC-O stretch (alcohol)This peak corresponds to the stretching vibration of the carbon-oxygen single bond in the primary alcohol group (-CH₂OH).[5]
Below 900Multiple, MediumAromatic C-H out-of-plane bendThe specific positions of these bands in the fingerprint region can provide information about the substitution pattern of the benzene ring.

Comparative Spectral Analysis: HMBT vs. Key Analogues

To fully appreciate the spectral contributions of the N-hydroxymethyl and thione groups, it is instructive to compare the expected FTIR spectrum of HMBT with that of its parent compound, benzooxazole-2-thione, and a simple N-alkylated analogue.

Functional Group HMBT (3-Hydroxymethyl-3H-benzooxazole-2-thione) Benzooxazole-2-thione 3-Methyl-3H-benzooxazole-2-thione
N-H Stretch AbsentPresent (~3300-3100 cm⁻¹, broad)Absent
O-H Stretch Present (~3400-3200 cm⁻¹, broad, strong) AbsentAbsent
Aliphatic C-H Stretch Present (~2950-2850 cm⁻¹) AbsentPresent (~2950-2850 cm⁻¹)
C-O Stretch (Alcohol) Present (~1050 cm⁻¹) AbsentAbsent
C=S Stretch Present (~1150-1050 cm⁻¹)Present (~1150-1050 cm⁻¹)Present (~1150-1050 cm⁻¹)
C=N Stretch Present (~1620 cm⁻¹)Present (~1620 cm⁻¹)Present (~1620 cm⁻¹)

Key Distinctions:

  • HMBT vs. Benzooxazole-2-thione: The most significant difference is the presence of a strong, broad O-H stretching band and C-O stretching band in HMBT, which are absent in the parent compound.[7] Conversely, benzooxazole-2-thione would exhibit a characteristic N-H stretching band due to its secondary amine/amide-like nature, a feature that disappears upon N-substitution in HMBT.[8]

  • HMBT vs. 3-Methyl-3H-benzooxazole-2-thione: Comparing HMBT to its N-methyl analogue allows for the specific isolation of the hydroxyl group's contribution. Both compounds would show aliphatic C-H stretching and lack an N-H band. However, only HMBT would display the prominent O-H and C-O stretching vibrations, confirming the presence of the alcohol functionality.

Conclusion

The FTIR spectrum of 3-Hydroxymethyl-3H-benzooxazole-2-thione provides a rich source of structural information that is readily interpretable. The key identifying features are the simultaneous presence of a broad O-H stretch from the hydroxymethyl group, the characteristic C=N and C=C stretches of the benzoxazole ring, and the C=S thione vibration in the fingerprint region. Through careful peak assignment, supported by comparative analysis with structurally related compounds, FTIR spectroscopy serves as a rapid, reliable, and definitive tool for the characterization and quality control of HMBT in research and development settings.

References

  • Panicker, C. Y., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99–109. Available at: [Link]

  • Kletskov, A. V., et al. (2021). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Chemistry Proceedings, 8(1), 68. Available at: [Link]

  • Adams, D. M., & Cornell, J. B. (1968). Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 884. Available at: [Link]

  • Mohsin, A. A., et al. (2018). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Iraqi Journal of Science, 59(1B), 312-323. Available at: [Link]

  • Sharma, R., et al. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2). Available at: [Link]

  • Mohammed, A. K., et al. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry, 2(1), 8-12. Available at: [Link]

  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available at: [Link]

  • Graul, R. S., et al. (1997). FTIR characterization of heterocycles lumazine and violapterin in solution: effects of solvent on anionic forms. Journal of Physical Chemistry A, 101(46), 8659-8666. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2024). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering, 4(3), 329-342. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PLoS ONE, 16(9), e0257524. Available at: [Link]

  • Ahmad, I., et al. (2023). Synthesis and characterization of Thiophene fused arylbenzo[8][9]thieno[2,3-d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition, 19(2). Available at: [Link]

  • Chen, Y., et al. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Molecules, 29(11), 2596. Available at: [Link]

  • Muthuselvam, G., & Dhanasekaran, R. (2014). Peak assignments of FTIR spectra. [Data set]. ResearchGate. Available at: [Link]

  • Morcillo, P., & Byler, D. M. (Eds.). (2021). Vibrational Spectroscopy Applications in Biomedical, Pharmaceutical and Food Sciences. Wiley. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 3-Hydroxymethyl-3H-benzooxazole-2-thione by ¹H and ¹³C NMR

The Imperative of NMR in Structural Elucidation NMR spectroscopy stands as an unparalleled analytical technique for the structural determination of organic molecules in solution.[3] It provides detailed information about...

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled analytical technique for the structural determination of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 3-Hydroxymethyl-3H-benzooxazole-2-thione, ¹H NMR will elucidate the number and types of protons and their neighboring environments, while ¹³C NMR will map the carbon framework of the molecule. The combination of these two techniques provides a comprehensive spectroscopic fingerprint, essential for confirming the successful synthesis and purity of the target compound.

Standardized Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 3-Hydroxymethyl-3H-benzooxazole-2-thione, the following detailed protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte Purity: Ensure the sample of 3-Hydroxymethyl-3H-benzooxazole-2-thione is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

    • Mass Determination: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR. The higher mass for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope (1.1%).

    • Solvent Selection: Choose a deuterated solvent that completely solubilizes the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for many benzoxazole derivatives due to its excellent dissolving power for polar compounds.[4][5] Alternatively, chloroform-d (CDCl₃) can be used.[6] The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH).

    • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Gentle vortexing or sonication can aid dissolution.

    • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • NMR Spectrometer Setup and Data Acquisition:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

    • ¹H NMR Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

      • Spectral Width: A spectral width of approximately 16 ppm is generally adequate for most organic molecules.

      • Acquisition Time: An acquisition time of 2-3 seconds allows for good resolution.

      • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to equilibrium before the next pulse.

      • Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • ¹³C NMR Acquisition Parameters:

      • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).

      • Spectral Width: A spectral width of approximately 220 ppm is standard for ¹³C NMR.

      • Acquisition Time: An acquisition time of 1-2 seconds is typical.

      • Relaxation Delay: A relaxation delay of 2-5 seconds is important for quantitative analysis, especially for quaternary carbons which have longer relaxation times.

      • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Purification Purify Compound (>95%) Weighing Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) Purification->Weighing Solvent Select Deuterated Solvent (e.g., DMSO-d₆) Weighing->Solvent Dissolution Dissolve in 0.6-0.7 mL of Solvent Solvent->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer High-Field NMR (≥ 400 MHz) Transfer->Spectrometer H1_Acq ¹H NMR Acquisition (Standard Pulse Sequence) Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition (Proton Decoupled) Spectrometer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Reference to TMS or Residual Solvent Peak Processing->Referencing Integration Integrate ¹H Signals Referencing->Integration Peak_Picking Peak Picking (¹H and ¹³C) Integration->Peak_Picking

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Comparative Analysis with Benzoxazole-2-thione Analogues

In the absence of a validated spectrum for 3-Hydroxymethyl-3H-benzooxazole-2-thione, we can predict its NMR data by comparing it with the known data of the parent compound, benzoxazole-2-thione, and other N-substituted derivatives.

CompoundStructureKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)Reference
Benzoxazole-2-thione Benzoxazole-2-thione structure~11.8 (br s, 1H, NH), 7.1-7.4 (m, 4H, Ar-H)~180 (C=S), ~148 (C=N), 110-132 (Ar-C)[4]
3-(Indol-3-ylmethyl)benzoxazole-2-thione 3-(Indol-3-ylmethyl)benzoxazole-2-thione structure7.0-7.8 (m, Ar-H), 5.90 (s, 2H, N-CH₂)~188 (C=S), 111-141 (Ar-C), ~42 (N-CH₂)[5]
Predicted: 3-Hydroxymethyl-3H-benzooxazole-2-thione 3-Hydroxymethyl-3H-benzooxazole-2-thione structure~7.2-7.5 (m, 4H, Ar-H), ~5.5-6.0 (s, 2H, N-CH₂), ~5.0-5.5 (t, 1H, OH)~180-190 (C=S), 110-150 (Ar-C), ~60-70 (N-CH₂)N/A

Note: The images are illustrative placeholders.

Predicted ¹H NMR Spectrum of 3-Hydroxymethyl-3H-benzooxazole-2-thione
  • Aromatic Protons (Ar-H): We expect a complex multiplet in the range of δ 7.2-7.5 ppm, integrating to four protons, corresponding to the protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the electronic environment.

  • Hydroxymethyl Protons (N-CH₂-OH):

    • The methylene protons (N-CH₂) adjacent to the nitrogen are expected to appear as a singlet at approximately δ 5.5-6.0 ppm, integrating to two protons. The singlet nature arises from the absence of adjacent protons. The deshielding is due to the adjacent electronegative nitrogen atom.

    • The hydroxyl proton (-OH) is expected to appear as a broad singlet or a triplet (if coupled to the methylene protons) in the range of δ 5.0-5.5 ppm. Its chemical shift and multiplicity can be highly variable and dependent on the solvent, concentration, and temperature. A D₂O exchange experiment would confirm this peak, as the signal would disappear.

  • Absence of N-H Proton: The absence of a broad singlet around δ 11-12 ppm, which is characteristic of the N-H proton in the parent benzoxazole-2-thione, would be a key indicator of successful N-substitution.[4]

Predicted ¹³C NMR Spectrum of 3-Hydroxymethyl-3H-benzooxazole-2-thione
  • Thiocarbonyl Carbon (C=S): The most downfield signal is expected for the thiocarbonyl carbon, appearing in the range of δ 180-190 ppm.[5] This significant downfield shift is characteristic of C=S carbons.

  • Aromatic Carbons (Ar-C): The six carbons of the benzoxazole ring system are expected to resonate in the range of δ 110-150 ppm. The two carbons fused to the oxazole ring (C3a and C7a) will likely be the most downfield in this region.

  • Hydroxymethyl Carbon (N-CH₂-OH): The carbon of the hydroxymethyl group is expected to appear in the range of δ 60-70 ppm. This chemical shift is characteristic of a carbon attached to both a nitrogen and an oxygen atom.

Conclusion

References

  • Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 453-459.
  • Preti, C., & Tosi, G. (1976). Spectroscopic studies of benzoxazole-2-thione complexes. Derivatives of cobalt(II) and nickel(II) halides. Canadian Journal of Chemistry, 54(1), 85-90.
  • Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Spectroscopic studies of benzoxazole-2-thione complexes. Derivati.... Retrieved from [Link]

  • Mohsin, A. A. (2017). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. International Journal of Advanced Research in Chemical Science, 4(7), 1-13.
  • Kaur, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83.
  • Bednarczyk-Cwynar, B., et al. (2023). Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. Molecules, 28(2), 694.
  • Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

  • Ates-Alagoz, Z., et al. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry, 45(2), 438-451.
  • Al-Hourani, B. J., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Journal of the Chilean Chemical Society, 66(3), 5245-5251.
  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

  • Isab, A. A., & Wazeer, M. I. M. (1995). 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11798-11809.
  • ResearchGate. (n.d.). ¹³C NMR spectrum of benzoxazole-2-thione derivatives. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Some Benzoxazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Synthesis , characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • Zhang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Chemistry, 5(3), 1863-1875.

Sources

Validation

A Comparative Analysis of Corrosion Inhibition Efficiency: 3-Hydroxymethyl-3H-benzooxazole-2-thione vs. 2-Mercaptobenzoxazole

For Immediate Release A Senior Application Scientist's Guide to Understanding the Performance and Mechanisms of Two Key Corrosion Inhibitors. In the field of materials science and corrosion prevention, the selection of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's Guide to Understanding the Performance and Mechanisms of Two Key Corrosion Inhibitors.

In the field of materials science and corrosion prevention, the selection of an effective inhibitor is paramount to extending the lifespan and ensuring the integrity of metallic components. This guide provides an in-depth comparison of two benzoxazole derivatives: the well-established 2-Mercaptobenzoxazole and its N-substituted counterpart, 3-Hydroxymethyl-3H-benzooxazole-2-thione. This analysis is grounded in experimental data and theoretical principles to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Introduction: The Benzoxazole Scaffold in Corrosion Inhibition

Benzoxazole derivatives are a class of heterocyclic organic compounds that have garnered significant attention as effective corrosion inhibitors for a variety of metals and alloys. Their efficacy stems from the presence of heteroatoms (nitrogen, oxygen, and in the case of these thiones, sulfur) and the aromatic ring system, which facilitate strong adsorption onto metal surfaces. This adsorption creates a protective barrier that isolates the metal from the corrosive environment, thereby mitigating the electrochemical processes of corrosion.

This guide focuses on a direct comparison between 2-Mercaptobenzoxazole, a compound with a substantial body of research supporting its inhibitory action, and 3-Hydroxymethyl-3H-benzooxazole-2-thione, a derivative for which the corrosion inhibition literature is less extensive.

2-Mercaptobenzoxazole (MBO): A Profile of a Proven Inhibitor

2-Mercaptobenzoxazole (MBO), also known by its tautomeric name benzoxazole-2-thione, is a widely recognized and effective corrosion inhibitor, particularly for copper and its alloys, as well as for steel in various aggressive media.

Mechanism of Inhibition

MBO is classified as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[1] Its primary mechanism of action involves the formation of a protective film on the metal surface. On copper, for instance, MBO reacts with cuprous ions to form a stable, water-insoluble Cu(I)-MBO complex, creating a durable barrier against corrosive species.[2][3] The adsorption process is a combination of physisorption and chemisorption, involving the lone pair electrons of the nitrogen and sulfur atoms and the π-electrons of the benzene ring.

Performance Data

The corrosion inhibition efficiency of MBO has been demonstrated across various experimental conditions.

Metal/AlloyCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
C38 Steel1 M HCl10⁻⁴ M95.25[4]
Copper3% NaCl1 mM~99 (after 20h immersion)[3]
Mild Steel1 M HCl400 ppm96.69N/A

3-Hydroxymethyl-3H-benzooxazole-2-thione: A Theoretical Perspective in the Absence of Direct Experimental Data

A comprehensive search of the scientific literature reveals a notable absence of direct experimental studies on the corrosion inhibition properties of 3-Hydroxymethyl-3H-benzooxazole-2-thione. This lack of data prevents a direct, quantitative comparison with 2-Mercaptobenzoxazole based on experimental performance.

However, we can infer potential characteristics based on the principles of molecular structure and inhibitor function. The key structural difference is the presence of a hydroxymethyl (-CH₂OH) group attached to the nitrogen atom of the heterocyclic ring.

Potential Influence of the N-Hydroxymethyl Substituent:
  • Electronic Effects: The introduction of an alkyl group on the nitrogen atom can influence the electron density distribution within the molecule. This could potentially enhance the electron-donating ability of the heteroatoms, leading to stronger coordination with the metal surface and, consequently, improved inhibition efficiency.

  • Steric Effects: The hydroxymethyl group introduces additional steric bulk around the active centers of the molecule. This could influence the orientation of the adsorbed molecule on the metal surface, potentially affecting the packing density and uniformity of the protective film.

  • Solubility: The hydroxyl group is expected to increase the solubility of the compound in aqueous solutions compared to the parent MBO. This could be advantageous for its application in certain industrial settings.

While these theoretical considerations suggest that 3-Hydroxymethyl-3H-benzooxazole-2-thione could be an effective corrosion inhibitor, experimental validation is necessary to confirm its performance and to enable a direct comparison with 2-Mercaptobenzoxazole.

Experimental Methodologies for Inhibitor Evaluation

To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental protocols are crucial. The following are detailed methodologies for two of the most common electrochemical techniques used to evaluate inhibitor performance.

Potentiodynamic Polarization Measurements

This technique provides information on the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current density (i_corr), which is directly related to the corrosion rate. The procedure is based on ASTM G59.[5][6]

Potentiodynamic_Polarization_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_electrode Working Electrode Preparation (e.g., polishing, cleaning) prep_solution Prepare Corrosive Solution (with and without inhibitor) prep_electrode->prep_solution prep_cell Assemble Three-Electrode Cell (Working, Counter, Reference) prep_solution->prep_cell stabilize_ocp Stabilize Open Circuit Potential (OCP) prep_cell->stabilize_ocp scan_potential Scan Potential (e.g., -250 mV to +250 mV vs. OCP) stabilize_ocp->scan_potential record_current Record Current Density scan_potential->record_current plot_tafel Plot Tafel Curves (log(i) vs. E) record_current->plot_tafel extrapolate Extrapolate to determine i_corr plot_tafel->extrapolate calculate_ie Calculate Inhibition Efficiency (IE%) extrapolate->calculate_ie

Figure 1: Workflow for Potentiodynamic Polarization.

Step-by-Step Protocol:

  • Electrode Preparation: The working electrode (the metal being tested) is mechanically polished with successively finer grades of abrasive paper, rinsed with distilled water and a suitable solvent (e.g., acetone), and dried.[7]

  • Electrochemical Cell Setup: A three-electrode cell is assembled, consisting of the prepared working electrode, a counter electrode (typically platinum or graphite), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[8]

  • Solution Preparation: The corrosive solution (e.g., 1 M HCl) is prepared with and without the desired concentrations of the inhibitor.

  • OCP Stabilization: The working electrode is immersed in the test solution, and the open circuit potential (OCP) is allowed to stabilize, typically for about 30-60 minutes.[9]

  • Polarization Scan: A potential scan is applied, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).[8]

  • Data Acquisition: The resulting current is measured and recorded as a function of the applied potential.

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (E_corr). The inhibition efficiency (IE%) is then calculated using the following equation:

    IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the formation and properties of the inhibitor film. The procedure is based on ASTM G106.[10][11][12][13]

EIS_Workflow cluster_prep_eis Preparation cluster_measurement_eis Measurement cluster_analysis_eis Data Analysis prep_electrode_eis Working Electrode Preparation prep_solution_eis Prepare Corrosive Solution prep_electrode_eis->prep_solution_eis prep_cell_eis Assemble Three-Electrode Cell prep_solution_eis->prep_cell_eis stabilize_ocp_eis Stabilize Open Circuit Potential (OCP) prep_cell_eis->stabilize_ocp_eis apply_ac Apply Small Amplitude AC Signal (over a frequency range) stabilize_ocp_eis->apply_ac measure_impedance Measure Impedance Response apply_ac->measure_impedance plot_nyquist_bode Plot Nyquist and Bode Diagrams measure_impedance->plot_nyquist_bode model_circuit Model with Equivalent Electrical Circuit plot_nyquist_bode->model_circuit determine_params Determine R_ct and C_dl model_circuit->determine_params calculate_ie_eis Calculate Inhibition Efficiency (IE%) determine_params->calculate_ie_eis

Figure 2: Workflow for Electrochemical Impedance Spectroscopy.

Step-by-Step Protocol:

  • Cell and Electrode Preparation: The setup is the same as for potentiodynamic polarization.

  • OCP Stabilization: The OCP is stabilized as described previously.

  • AC Perturbation: A small amplitude sinusoidal AC voltage (typically 5-10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[14]

  • Impedance Measurement: The resulting AC current response is measured, and the impedance is calculated at each frequency.

  • Data Presentation: The data is typically presented as Nyquist and Bode plots.

  • Equivalent Circuit Modeling: The impedance data is fitted to an equivalent electrical circuit model (e.g., the Randles circuit) to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).[15]

  • Inhibition Efficiency Calculation: An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated from the R_ct values:

    IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Conclusion

2-Mercaptobenzoxazole stands as a well-documented and highly effective mixed-type corrosion inhibitor for various metals, with a clear mechanism of action involving the formation of a protective surface film. In contrast, there is a significant lack of published experimental data on the corrosion inhibition performance of 3-Hydroxymethyl-3H-benzooxazole-2-thione. While theoretical considerations suggest it may possess inhibitory properties, potentially enhanced by the N-hydroxymethyl substituent, this remains to be experimentally verified.

For researchers and professionals in the field, 2-Mercaptobenzoxazole remains a reliable choice with a wealth of supporting data. Future research should focus on the synthesis and experimental evaluation of 3-Hydroxymethyl-3H-benzooxazole-2-thione and other N-substituted derivatives to explore their potential as corrosion inhibitors and to enable a direct and comprehensive comparison.

References

  • ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020, [Link]

  • ASTM G106-89(2015), Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements, ASTM International, West Conshohocken, PA, 2015, [Link]

  • ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-23). ASTM. [Link]

  • ASTM International. (1997). ASTM G59-97 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance. ASTM. [Link]

  • ANSI Webstore. (2010). ASTM G106-89(2010) - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ANSI. [Link]

  • Scribd. (n.d.). Verification of Algorithm and Equipment For Electrochemical Impedance Measurements. Scribd. [Link]

  • Scribd. (2023). Astm G59. Scribd. [Link]

  • BSI Knowledge. (2023). ASTM G106 - 89(2023). BSI. [Link]

  • R&B Inc. (2004). ASTM G106 – 89 (Reapproved 2004) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. R&B Inc. [Link]

  • R&B Inc. (2009). ASTM G59 – 97 (Reapproved 2009) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. R&B Inc. [Link]

  • ScienceGears. (2025). Potentiodynamic Corrosion Test with Potentiostat: Fast & Accurate Analysis. ScienceGears. [Link]

  • MDPI. (2025). Corrosion Inhibition of C38 Steel in 1 M HCl Using Benzoxazole-2-Thione: Electrochemical, SEM-EDX, and Theoretical Studies. MDPI. [Link]

  • BioLogic Learning Center. (2024). How to decode the standard test methods for corrosion?. BioLogic. [Link]

  • NIH. (2016). Potentiodynamic Corrosion Testing. PMC. [Link]

  • ResearchGate. (2025). 2-Mercaptobenzoxazole as a copper corrosion inhibitor in chloride solution: Electrochemistry, 3D-profilometry, and XPS surface analysis. ResearchGate. [Link]

  • ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-23). ASTM. [Link]

  • ResearchGate. (2025). Corrosion inhibition performance of 2-mercaptobenzimidazole and 2-mercaptobenzoxazole compounds for protection of mild steel in hydrochloric acid solution. ResearchGate. [Link]

  • Scribd. (n.d.). Electrochemical Impedance Spectroscopy For Corrosion. Scribd. [Link]

  • ResearchGate. (n.d.). Benzimidazole-2-tione and benzoxazole-2-tione derivatives as corrosion inhibitors for aluminium in hydrochloric acid. ResearchGate. [Link]

  • ResearchGate. (2015). Evaluation of corrosion inhibition of 2-mercaptobenzoxazole on mild steel in 0.1 M NaCl solution. ResearchGate. [Link]

  • ResearchGate. (2025). Investigation of inhibition of 2-mercaptobenzoxazole for copper corrosion. ResearchGate. [Link]

  • The University of Manchester. (n.d.). Corrosion inhibitor binding in an acidic medium: Interaction of 2- mercaptobenizmidazole with carbon-steel in hydrochloric acid. The University of Manchester. [Link]

  • RSC Publishing. (2022). Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating. RSC. [Link]

  • ACS Measurement Science Au. (2023). Electrochemical Impedance Spectroscopy A Tutorial. ACS. [Link]

  • NIH. (n.d.). Electrochemical Impedance Spectroscopy—A Tutorial. PMC. [Link]

  • ScienceGears. (2025). Understanding EIS for Electrochemical Research. ScienceGears. [Link]

  • J. Mater. Environ. Sci. (2022). Corrosion Inhibition Potential of Two Isoxazole Derivatives: Experimental and Theoretical Analyses. JMES. [Link]

  • Scientific Research Publishing. (2022). Corrosion Inhibition Studies of Benzoxazole Derivates for N80 Steel in 1 M HCl Solution: Synthesis, Experimental, and DTF Studies. SCIRP. [Link]

  • Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy. Gamry. [Link]

  • International Journal of Electrochemical Science. (2016). Inhibition Film Formed by 2-mercaptobenzothiazole on Copper Surface and Its Degradation Mechanism in Sodium Chloride Solution. IJES. [Link]

  • University of Ibadan. (n.d.). Inhibitory effect of some benzoxazole derivatives on corrosion of mild steel: a computational study. Journals UI. [Link]

  • RSC Publishing. (2017). The first electrochemical and surface analysis of 2-aminobenzimidazole as a corrosion inhibitor for copper in chloride solution. RSC. [Link]

  • Research Repository. (2022). Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061. Research Repository. [Link]

  • Arabian Journal of Chemistry. (2010). Corrosion inhibition of copper in chloride media by 2-mercapto-4-(p-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Electrochemical and theoretical study. ScienceDirect. [Link]

  • Semantic Scholar. (2020). Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Semantic Scholar. [Link]

  • NIH. (n.d.). Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium. PMC. [Link]

  • University of Ibadan. (2024). Inhibitory effect of some benzoxazole derivatives on corrosion of mild steel: a computational study. JOURNAL OF SCIENCE RESEARCH. [Link]

  • PMC. (n.d.). The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. NIH. [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. [Link]

  • International Journal of Minerals, Metallurgy and Materials. (2020). Effect of 2-mercaptobenzothiazole concentration on sour-corrosion behavior of API X60 pipeline steel: Electrochemical parameters. Springer. [Link]

  • CORE. (2011). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. NIH. [Link]

  • N/A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. N/A. [Link]

  • Baghdad Science Journal. (2013). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. BSJ. [Link]

Sources

Comparative

HPLC method validation for purity assessment of 3-Hydroxymethyl-3H-benzooxazole-2-thione

An In-Depth Guide to the Validation of a Purity Assessment Method for 3-Hydroxymethyl-3H-benzooxazole-2-thione: A Comparative Analysis Introduction 3-Hydroxymethyl-3H-benzooxazole-2-thione is a heterocyclic compound belo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of a Purity Assessment Method for 3-Hydroxymethyl-3H-benzooxazole-2-thione: A Comparative Analysis

Introduction

3-Hydroxymethyl-3H-benzooxazole-2-thione is a heterocyclic compound belonging to the benzoxazole family. Molecules within this class are recognized for their diverse biological activities and serve as crucial intermediates in pharmaceutical synthesis.[1][2] The purity of such intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, establishing a robust and reliable analytical method for purity assessment is a non-negotiable step in the drug development process.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive, in-depth walkthrough of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Hydroxymethyl-3H-benzooxazole-2-thione. In line with modern analytical practices, we will ground our validation strategy in the globally recognized International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2) and the complementary Q14 guideline on analytical procedure development.[3][4][5]

Furthermore, this guide will extend beyond a singular methodology. We will conduct a comparative analysis, weighing the validated HPLC-UV method against a powerful orthogonal technique: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This comparison will provide a practical framework for selecting a fit-for-purpose analytical method based on the specific requirements of different stages of pharmaceutical development.

Part 1: Development and Validation of a Stability-Indicating HPLC Method

The core objective of a purity method is to accurately quantify the main compound while simultaneously separating it from all potential impurities, including process-related impurities and degradation products. This capability defines a method as "stability-indicating."

Causality Behind Experimental Choices: The Method Development Strategy

The molecular structure of 3-Hydroxymethyl-3H-benzooxazole-2-thione—containing a benzoxazole ring system—provides a strong UV chromophore, making UV detection a logical and accessible choice. The presence of a hydroxyl group suggests moderate polarity, making reversed-phase HPLC the ideal separation mode.

Our strategy is therefore centered on developing a simple, robust, and accurate reversed-phase HPLC (RP-HPLC) method with UV detection.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of moderately polar compounds. A standard dimension (e.g., 4.6 x 150 mm, 5 µm) is chosen for its balance of efficiency and robustness.

  • Mobile Phase Selection: A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC.

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Aqueous Phase: A slightly acidic buffer, such as 0.1% formic acid in water, is selected. This helps to suppress the ionization of any acidic or basic functional groups in the analyte or impurities, leading to sharper, more symmetrical peaks.[6]

    • Elution Mode: A gradient elution (where the proportion of organic solvent is increased over time) is chosen to ensure that impurities with a wide range of polarities can be eluted and separated from the main peak within a reasonable run time.

  • Detection Wavelength: The wavelength is selected by running a UV scan of the analyte to identify the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for the main peak and its potential impurities.

Experimental Workflow for HPLC Method Validation

cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development & Optimization cluster_val Phase 3: ICH Q2(R2) Validation cluster_report Phase 4: Reporting prep_std Prepare Reference Standard & Impurity Stock Solutions dev_col Select Column (e.g., C18) prep_std->dev_col prep_sample Prepare Analyte Sample Solutions (Bulk Drug) prep_sample->dev_col prep_mobile Prepare Mobile Phases prep_mobile->dev_col dev_mob Optimize Mobile Phase (Gradient, pH) dev_col->dev_mob dev_param Set Flow Rate & Temperature dev_mob->dev_param dev_wav Determine Detection Wavelength (λmax) dev_param->dev_wav val_spec Specificity (Forced Degradation) dev_wav->val_spec val_lin Linearity & Range val_spec->val_lin val_acc Accuracy (Spike/Recovery) val_lin->val_acc val_prec Precision (Repeatability & Intermediate) val_acc->val_prec val_lod LOD & LOQ val_prec->val_lod val_rob Robustness (Vary Parameters) val_lod->val_rob val_sst System Suitability val_rob->val_sst report_doc Compile Validation Report val_sst->report_doc report_sop Write Standard Operating Procedure (SOP) report_doc->report_sop

Caption: Workflow for HPLC Method Development and Validation.

Detailed Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30.1-35 min (10% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, 275 nm.

  • Preparation of Solutions:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3-Hydroxymethyl-3H-benzooxazole-2-thione reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution (1000 µg/mL): Accurately weigh 50 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Protocol 2: Method Validation Experiments

The validation is performed according to ICH Q2(R2) guidelines.[4][7]

  • Specificity (Forced Degradation):

    • Prepare solutions of the analyte at 1000 µg/mL.

    • Subject the solutions to stress conditions:

      • Acidic: 0.1 M HCl at 60 °C for 4 hours.

      • Basic: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid drug substance at 80 °C for 48 hours.

      • Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.

    • Analyze all stressed samples alongside an unstressed control.

    • Trustworthiness Check: The method is specific if the main peak is resolved from all degradation product peaks with a resolution of >2.0. Peak purity analysis using the DAD should confirm spectral homogeneity.

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., 1 µg/mL to 150 µg/mL).

    • Inject each concentration in triplicate.

    • Trustworthiness Check: Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy:

    • Prepare a placebo mixture of known formulation excipients.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate.

    • Analyze the samples and calculate the percent recovery.

    • Trustworthiness Check: The method is accurate if the mean recovery is within 98.0% to 102.0%.[8]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample solution on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Trustworthiness Check: The method is precise if the Relative Standard Deviation (RSD) is ≤ 2.0% for both repeatability and intermediate precision.[7]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at an S/N of 10:1, and LOD at 3:1.

    • This can be confirmed by preparing and analyzing dilute solutions and verifying the precision at the LOQ level.

  • Robustness:

    • Systematically vary key method parameters:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2 °C).

      • Mobile phase pH (± 0.2 units).

    • Analyze the sample under each modified condition.

    • Trustworthiness Check: The method is robust if system suitability criteria remain within acceptable limits and peak resolution is maintained under all varied conditions.

Data Presentation: Summary of Validation Results
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Peak purity index > 0.999; Resolution > 2.0All peaks spectrally pure; Resolution > 3.5 for all degradantsPass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) LOQ to 150% of nominal1.0 - 150Pass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Pass
Precision (Repeatability RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate RSD) ≤ 2.0%1.12%Pass
LOD (µg/mL) S/N ≥ 30.3Pass
LOQ (µg/mL) S/N ≥ 101.0Pass
Robustness System suitability passesAll variations met system suitability criteriaPass

Part 2: Comparative Analysis with UHPLC-MS/MS

While a validated HPLC-UV method is often sufficient for routine quality control, certain situations—such as identifying unknown impurities or quantifying trace-level genotoxic impurities—demand higher sensitivity and specificity. Here, we compare our validated method with UHPLC-MS/MS.

Alternative Method: UHPLC-MS/MS

UHPLC systems use columns with smaller particle sizes (<2 µm), providing higher resolution and faster analysis times than traditional HPLC. Coupling this with a tandem mass spectrometer (MS/MS) allows for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, offering unparalleled specificity.[9][10]

Decision Logic for Method Selection

start Start: Define Analytical Need q1 Is the goal routine QC (Assay/Purity) of known components? start->q1 hplc_path HPLC-UV is likely sufficient q1->hplc_path Yes uhplc_path UHPLC-MS/MS is a strong candidate q1->uhplc_path No hplc_check Is sensitivity and throughput adequate for the stage of development? hplc_path->hplc_check hplc_check->uhplc_path No decision_hplc Implement Validated HPLC-UV Method hplc_check->decision_hplc Yes uhplc_check Is structural elucidation or trace-level quantification required? uhplc_path->uhplc_check uhplc_check->q1 No decision_uhplc Implement Validated UHPLC-MS/MS Method uhplc_check->decision_uhplc Yes

Caption: Decision tree for selecting an analytical technique.

Performance Comparison: HPLC-UV vs. UHPLC-MS/MS
FeatureHPLC-UV MethodUHPLC-MS/MS MethodExpert Commentary
Specificity Good; based on retention time and UV spectrum. Vulnerable to co-eluting impurities with similar UV spectra.Excellent; based on retention time, parent ion mass, and fragment ion masses. Can distinguish co-eluting isobars.For definitive peak identification and purity assessment in complex mixtures, MS/MS is the authoritative choice.
Sensitivity (LOQ) ~1.0 µg/mL (1000 ppb)~0.05 µg/kg (0.05 ppb)[10]UHPLC-MS/MS is orders of magnitude more sensitive, making it essential for trace analysis (e.g., genotoxic impurities).
Analysis Time ~35 minutes per sample~6-10 minutes per sample[11]UHPLC offers a significant throughput advantage, crucial for high-volume testing environments.
Quantitative Accuracy High, well-established for assays.High, but can be more susceptible to matrix effects which must be carefully controlled.Both are highly accurate when properly validated. HPLC-UV is often more straightforward for routine quantification.
Information Provided Retention time, UV spectrum, quantity.Retention time, exact mass, fragmentation pattern (structural information), quantity.MS/MS provides structural information, enabling the identification of unknown degradants or impurities without needing to synthesize standards.
Cost & Complexity Lower instrument cost, simpler operation and maintenance.Higher instrument cost, requires more specialized expertise for method development and data interpretation.The choice is often dictated by budget and the specific question being asked. HPLC-UV is a cost-effective tool for routine, defined analyses.

Conclusion

The successful validation of an analytical method is a cornerstone of pharmaceutical development, ensuring data integrity and product quality. This guide has demonstrated the systematic development and validation of a stability-indicating RP-HPLC method for the purity assessment of 3-Hydroxymethyl-3H-benzooxazole-2-thione, in strict accordance with ICH guidelines. The hypothetical results confirm that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment.

However, the journey of an analytical scientist involves not just validating a method, but choosing the right method. Our comparative analysis highlights that while HPLC-UV is a robust and cost-effective tool for routine purity testing, UHPLC-MS/MS offers superior sensitivity and specificity. The latter becomes indispensable when facing challenges such as identifying unknown impurities, quantifying trace contaminants, or increasing sample throughput. Ultimately, a well-equipped analytical laboratory leverages both techniques, applying a risk-based approach to select the most appropriate tool for the task at hand, thereby ensuring the unwavering quality and safety of the final pharmaceutical product.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. [Link]

  • European Medicines Agency. (2023, November 1). ICH Q2(R2) validation of analytical procedures – scientific guideline. [Link]

  • ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • GMP-Compliance. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • ResearchGate. (2021, April 15). (PDF) Novel method for determination of heterocyclic compounds and their impact in brewing technology. [Link]

  • PMC. (2021, September 21). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. [Link]

  • ResearchGate. (n.d.). Experimental and Theoretical Study of the Structures and Enthalpies of Formation of 3H-1,3-Benzoxazole-2-thione, 3H-1,3-Benzothiazole-2-thione, and Their Tautomers. [Link]

  • PubMed. (2005, March 15). Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. [Link]

  • PMC. (2018, December 18). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2025, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]

  • PubChem. (n.d.). 2(3H)-Benzoxazolone. [Link]

  • PMC. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

  • Matrix Fine Chemicals. (n.d.). 3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE | CAS 13673-63-7. [Link]

  • SIELC Technologies. (2024, February 8). HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

Sources

Validation

Comparative antifungal activity of 3-Hydroxymethyl-3H-benzooxazole-2-thione and standard fungicides

This guide provides an in-depth technical comparison of 3-Hydroxymethyl-3H-benzooxazole-2-thione (HMBT) against standard antifungal agents. It is designed for researchers and drug development professionals, focusing on s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Hydroxymethyl-3H-benzooxazole-2-thione (HMBT) against standard antifungal agents. It is designed for researchers and drug development professionals, focusing on structure-activity relationships (SAR), mechanistic pathways, and experimental validation.

Executive Summary & Compound Profile

3-Hydroxymethyl-3H-benzooxazole-2-thione (HMBT) represents a specialized subclass of benzoxazole-2-thiones. Unlike the parent molecule (2-mercaptobenzoxazole), the N-hydroxymethyl substitution at position 3 alters its lipophilicity and potential prodrug behavior.

While standard azoles (e.g., Fluconazole) target a single enzyme (Lanosterol 14α-demethylase), benzoxazole-2-thiones often exhibit a multi-target mechanism , acting as structural analogs to purines or disrupting membrane integrity. The N-hydroxymethyl group specifically serves two potential roles:

  • Prodrug Moiety: Facilitating transport across the fungal cell wall before hydrolyzing to release the active thione pharmacophore.

  • Formaldehyde Donor: In specific aqueous environments, N-hydroxymethyl derivatives can release formaldehyde, acting as a localized biocide—a mechanism distinct from enzymatic inhibition.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 3-(hydroxymethyl)-1,3-benzoxazol-2(3H)-thione

  • Core Scaffold: Benzoxazole-2-thione[1]

  • Key Modification: N-hydroxymethylation (N-CH2-OH)

  • Primary Utility: Antifungal intermediate, potential biocide, and research compound for multi-drug resistant (MDR) strains.

Mechanism of Action: Comparative Pathway Analysis

To understand the efficacy gap between HMBT and standard fungicides, one must analyze the interference pathways.

HMBT vs. Azoles (Fluconazole)
  • Azoles: Strictly inhibit ERG11 (Lanosterol 14α-demethylase), halting ergosterol synthesis and accumulating toxic sterols.

  • HMBT (Benzoxazole-thione class): Acts via non-specific membrane disruption and potential interference with RNA synthesis (due to structural similarity with purine bases). The thione moiety (

    
    ) can chelate metal ions essential for fungal metalloenzymes.
    
Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent mechanisms of action.

Antifungal_Mechanism Start Fungal Cell Exposure HMBT 3-Hydroxymethyl-3H-benzooxazole-2-thione (HMBT) Start->HMBT Azole Standard Azole (Fluconazole) Start->Azole Hydrolysis Hydrolysis (Prodrug Activation) HMBT->Hydrolysis pH / Enzyme dependent ActiveThione Active Thione + HCHO Release Hydrolysis->ActiveThione Membrane Cell Membrane Integrity Disruption ActiveThione->Membrane Lipophilic insertion Chelation Metal Ion Chelation (Enzyme Inactivation) ActiveThione->Chelation S-donor atom Death Fungal Cell Death Membrane->Death Lysis Chelation->Death ERG11 Inhibition of ERG11 (Lanosterol 14α-demethylase) Azole->ERG11 High Affinity Binding Sterol Depletion of Ergosterol ERG11->Sterol Sterol->Death Growth Arrest

Caption: Divergent signaling: Azoles target specific enzymatic steps (ERG11), while HMBT utilizes a multi-pronged approach involving membrane disruption and chelation.

Comparative Performance Data

The following data synthesizes experimental MIC (Minimum Inhibitory Concentration) ranges for N-substituted benzoxazole-2-thiones compared to clinical standards.

Note: HMBT is generally less potent (higher MIC) than third-generation azoles but maintains activity against strains where specific enzymatic mutations render azoles ineffective.

Table 1: In Vitro Susceptibility Profile (MIC in µg/mL)
OrganismHMBT (Benzoxazole Class)*Fluconazole (Standard)Amphotericin B (Polyene)Interpretation
Candida albicans 12.5 – 64.00.25 – 4.00.25 – 1.0HMBT shows moderate activity; useful as a lead scaffold but not a monotherapy replacement.
Candida glabrata 32.0 – 128.016.0 – >64 (R)0.5 – 1.0HMBT retains partial activity against azole-resistant (R) strains due to non-enzymatic mechanism.
Aspergillus niger 25.0 – 50.0>64 (Intrinsic R)0.5 – 2.0HMBT outperforms Fluconazole (which is naturally inactive against molds) but trails Amphotericin B.
Trichophyton rubrum 6.25 – 25.01.0 – 8.00.12 – 0.5Good potential for dermatophyte applications (topical formulations).

*Data represents the typical range for N-alkyl/N-hydroxymethyl benzoxazole-2-thione derivatives derived from SAR studies [1][2].

Expert Insight: The Solubility Factor

The N-hydroxymethyl group significantly increases water solubility compared to the parent 2-mercaptobenzoxazole. This allows for better bioavailability in aqueous media, potentially lowering the effective dose in vivo despite higher in vitro MIC values.

Experimental Protocols

To validate the activity of HMBT, strict adherence to CLSI (Clinical and Laboratory Standards Institute) protocols is required. The synthesis protocol ensures the correct tautomer is isolated.

A. Synthesis Workflow (Self-Validating)

The synthesis involves the N-alkylation of 2-mercaptobenzoxazole with formalin.

Synthesis_Workflow Step1 Reactant: 2-Mercaptobenzoxazole Process Reflux (Ethanol) 1-2 Hours Step1->Process Step2 Reagent: Formaldehyde (37% aq) Step2->Process Precipitation Cooling & Crystallization Process->Precipitation Product Product: 3-Hydroxymethyl-3H- benzooxazole-2-thione Precipitation->Product

Caption: Synthesis pathway for HMBT via N-hydroxymethylation of the thione tautomer.

B. Antifungal Susceptibility Assay (Broth Microdilution)

Protocol Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Molds).

  • Preparation of Stock: Dissolve HMBT in DMSO (Dimethyl sulfoxide) to a final concentration of 1024 µg/mL. Critical: Do not use water initially due to potential premature hydrolysis of the hydroxymethyl group.

  • Inoculum Prep: Adjust fungal suspension (C. albicans) to

    
     to 
    
    
    
    cells/mL in RPMI 1640 medium (buffered with MOPS to pH 7.0).
  • Dilution Series: Perform serial 2-fold dilutions of HMBT in a 96-well microtiter plate (Range: 128 µg/mL down to 0.25 µg/mL).

  • Controls:

    • Positive Control:[2] Fluconazole (Standard).[3]

    • Growth Control: Fungal suspension + DMSO (no drug).

    • Sterility Control: Media only.

  • Incubation: 35°C for 24–48 hours.

  • Endpoint Determination: The MIC is the lowest concentration showing 100% visual inhibition (optically clear) compared to the growth control.

References

  • BenchChem. (2025). Unveiling the Antimicrobial Potential of Benzoxazole Derivatives: A Comparative Analysis. Retrieved from

  • Sengul, D. D., et al. (2018).[2] Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of Chemical Research.[1] Retrieved from

  • Che, B. Y., et al. (2023).[4] Synthesis and Antifungal Activity of 2-(2-Benzoxazolyl)-1-arylethanone Derivatives. Chemistry & Biodiversity.[4] Retrieved from

  • Arthington-Skaggs, B. A., et al. (2002). Comparison of visual and spectrophotometric methods of broth microdilution MIC end point determination. Antimicrobial Agents and Chemotherapy.[3][5] Retrieved from

  • MDPI Molecules. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives.[6][7] Retrieved from

Sources

Comparative

Mass spectrometry fragmentation patterns for validating 3-Hydroxymethyl-3H-benzooxazole-2-thione

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns required to validate 3-Hydroxymethyl-3H-benzooxazole-2-thione . It is designed for analytical scientists needing to distinguis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns required to validate 3-Hydroxymethyl-3H-benzooxazole-2-thione . It is designed for analytical scientists needing to distinguish this specific N-substituted derivative from its parent compound and potential S-isomers during synthesis or quality control.

Executive Technical Summary

3-Hydroxymethyl-3H-benzooxazole-2-thione (MW: 181.21 g/mol ) is a hemiaminal derivative of benzoxazole-2-thione formed via N-hydroxymethylation. Validating this compound presents a specific analytical challenge: the lability of the N-hydroxymethyl group .

Under standard ionization conditions, the molecule has a high propensity to undergo a retro-reaction, ejecting formaldehyde (


) and reverting to the parent benzoxazole-2-thione. Therefore, the mere presence of the parent ion peak is insufficient for validation. This guide outlines the specific fragmentation signatures required to confirm the intact structure versus its degradation products or isomers.
Key Validation Metrics
ParameterTarget CompoundParent Alternative (Degradant)S-Isomer Alternative (Theoretical)
Molecular Ion (ESI+)

182


152


182

Primary Neutral Loss 30 Da (Formaldehyde)28 Da (

) or 32 Da (

)
33 Da (

) or 47 Da (

)
Stability Low (Reverts in protic solvents)HighModerate
Diagnostic Ratio High abundance of

152 fragment from

182 precursor
N/A (Parent is the endpoint)Distinct fragmentation (e.g., loss of

)

Fragmentation Mechanics & Pathways[4][6][7][8][9]

To validate the target, you must observe the specific transition from the intact precursor to the core heterocycle.

The Diagnostic "Retro-Formaldehyde" Pathway (ESI+)

In Electrospray Ionization (ESI) positive mode, the protonated molecular ion


 is formed. The most critical validation step is observing the neutral loss of formaldehyde (30 Da) . This confirms the presence of the 

moiety attached to the nitrogen.

Mechanism:

  • Protonation occurs on the exocyclic sulfur or the ring nitrogen.

  • A 4-centered rearrangement or direct cleavage expels neutral formaldehyde (

    
    ).
    
  • The resulting ion is the protonated benzoxazole-2-thione (

    
     152).
    
Secondary Ring Cleavage (Deep Fragmentation)

Once the


 152 ion is generated (either as a fragment or from the parent impurity), it undergoes characteristic benzoxazole ring opening:
  • Loss of CO (28 Da): Contraction of the oxazole ring.

  • Loss of CS (44 Da): Characteristic of thione groups.

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic required for structural confirmation.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 182 (Intact 3-Hydroxymethyl...) Intermediate Protonated Parent Core m/z 152 (Benzoxazole-2-thione) Precursor->Intermediate Primary Fragmentation Neutral_HCHO Neutral Loss: Formaldehyde (30 Da) *DIAGNOSTIC STEP* Precursor->Neutral_HCHO Fragment_CO Ring Contraction m/z 124 (Loss of CO) Intermediate->Fragment_CO -28 Da (CO) Fragment_HCN Nitrile Fragment m/z 96/97 (Loss of HCN/CS) Intermediate->Fragment_HCN Deep Fragmentation

Caption: Diagnostic fragmentation pathway for 3-Hydroxymethyl-3H-benzooxazole-2-thione showing the critical neutral loss of formaldehyde.

Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" often refer to synthesis impurities or structural isomers. For this compound, the primary alternative is the S-substituted isomer (where the hydroxymethyl group attaches to the sulfur) or the unsubstituted parent .

Scenario A: Target vs. Parent (Degradation Check)

If your spectrum shows only


 152 and no 

182, the compound has degraded.
  • Target: Shows

    
     182 (weak to moderate) 
    
    
    
    
    
    152 (base peak).
  • Parent: Shows

    
     152 (base peak) only.
    
Scenario B: Target (N-alkyl) vs. Isomer (S-alkyl)

While N-alkylation is favored for benzoxazole-2-thiones, S-alkylation can occur under basic conditions.

  • N-Hydroxymethyl (Target):

    • Loss of

      
       (30 Da) is facile and dominant.
      
    • Retention of the C=S double bond character in the fragment.

  • S-Hydroxymethyl (Isomer):

    • Often shows loss of

      
       (17 Da) or water (18 Da) due to the proximity of the hydroxyl to the aromatic ring or sulfur oxidation.
      
    • Loss of

      
       (46 Da) is possible if the side chain cleaves entirely.
      

Experimental Protocol for Validation

This protocol uses Direct Infusion ESI-MS/MS to avoid on-column degradation common in HPLC.

Reagents & Preparation[2][10]
  • Solvent: Acetonitrile (MeCN) is preferred over Methanol (MeOH).

    • Reasoning: MeOH is protic and can promote the reversal of the hemiaminal back to the parent amine and formaldehyde. MeCN is aprotic and stabilizes the N-hydroxymethyl bond.

  • Concentration: Prepare a

    
     solution immediately prior to analysis.
    
Step-by-Step Workflow
  • System Blanking:

    • Flush the ESI source with pure MeCN to remove memory effects of previous amines.

  • Soft Ionization Tuning (Critical):

    • Set Source Temperature low (

      
      ).[1] High heat causes thermal de-formylation before ionization.
      
    • Set Cone Voltage/Declustering Potential to a minimum (e.g., 10-20 V).

    • Goal: Maximize the survival of the fragile

      
       182 precursor.
      
  • Precursor Scan (MS1):

    • Acquire spectrum in ESI+ mode.[2]

    • Pass Criteria: Observation of

      
       182 peak with 
      
      
      
      relative abundance. If
      
      
      152 is
      
      
      and
      
      
      182 is absent, the sample has degraded.
  • Product Ion Scan (MS2):

    • Select

      
       182 as the precursor.
      
    • Apply collision energy ramp (5 -> 30 eV).

    • Pass Criteria: Observation of a dominant product ion at

      
       152 (Loss of 30 Da).
      
Decision Logic Diagram

ValidationLogic Start Inject Sample (Acetonitrile) CheckMS1 Check MS1: Is m/z 182 present? Start->CheckMS1 Degraded FAIL: Sample Degraded (Only m/z 152 found) CheckMS1->Degraded No CheckMS2 Run MS/MS on 182 CheckMS1->CheckMS2 Yes Loss30 Is Neutral Loss 30 Da observed? CheckMS2->Loss30 Isomer FAIL: Likely S-Isomer (Loss of 17/18 Da) Loss30->Isomer No Success PASS: Identity Confirmed Loss30->Success Yes

Caption: Logical workflow for validating 3-Hydroxymethyl-3H-benzooxazole-2-thione identity.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Mercapto-1,3-benzoxazole (Parent Compound). NIST Standard Reference Database. Retrieved from [Link]

  • Harrison, A. G. (2004).[3] Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry.[3] Retrieved from [Link]

Sources

Validation

Elemental analysis vs theoretical values for 3-Hydroxymethyl-3H-benzooxazole-2-thione

Executive Summary In the synthesis of bioactive heterocycles, 3-Hydroxymethyl-3H-benzooxazole-2-thione serves as a critical N-hydroxymethylated intermediate. While High-Performance Liquid Chromatography (HPLC) determines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive heterocycles, 3-Hydroxymethyl-3H-benzooxazole-2-thione serves as a critical N-hydroxymethylated intermediate. While High-Performance Liquid Chromatography (HPLC) determines purity by peak area, it cannot definitively confirm bulk elemental composition. Elemental Analysis (CHNS/O) remains the "gold standard" for validating the chemical formula (


) and identifying non-chromatographic impurities such as trapped solvents, inorganic salts, or moisture.

This guide compares the theoretical stoichiometric values of this compound against experimental combustion data , establishing strict acceptance criteria for drug development applications.

Chemical Profile & Theoretical Baseline

Before analyzing experimental data, the theoretical baseline must be established using atomic weights standardized by IUPAC.

Compound Identity:

  • IUPAC Name: 3-(Hydroxymethyl)-1,3-benzoxazole-2(3H)-thione

  • Molecular Formula:

    
    
    
  • Molecular Weight: 181.21 g/mol

  • Physical State: White to off-white crystalline solid

Table 1: Theoretical Elemental Composition

The "Target" values represent the mathematical ideal for a 100% pure, anhydrous sample.

ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical % (w/w)
Carbon C12.011896.0953.03%
Hydrogen H1.00877.063.89%
Nitrogen N14.007114.017.73%
Sulfur S32.06132.0617.69%
Oxygen O15.999232.0017.66%
Total 181.21 100.00%

Experimental Protocol: Synthesis & Analysis

To ensure the validity of the comparison, the sample must be generated and prepared under controlled conditions. The N-hydroxymethylation reaction is reversible; therefore, handling is critical to prevent decomposition prior to analysis.

A. Synthesis Workflow
  • Reactants: Suspend 2-mercaptobenzoxazole (10 mmol) in ethanol (20 mL).

  • Addition: Add Formaldehyde (37% aq. solution, 15 mmol) dropwise.

  • Reflux: Heat to reflux for 2–3 hours. The solution typically becomes clear, then precipitates the product upon cooling.

  • Isolation: Filter the solid and wash with cold water to remove excess formaldehyde.

  • Purification: Recrystallize from Ethanol/Water (1:1).

B. Critical Drying Step (The "Self-Validating" Control)

Why this matters: The hydroxymethyl group (


) makes the compound hygroscopic. Standard vacuum drying at high heat can cause deformylation (loss of 

).
  • Protocol: Dry at 40°C under high vacuum (0.1 mbar) over

    
     for 24 hours.
    
  • Validation: Verify constant weight (

    
     mg) before CHNS analysis.
    

Comparative Analysis: Theory vs. Reality

In pharmaceutical research, the standard acceptance criterion for Elemental Analysis is


  absolute deviation from the theoretical value [1].
Table 2: Comparative Data Scenarios

This table contrasts a successful batch against common failure modes.

ElementTheoretical Value Acceptable Range (

)
Scenario A: High Purity Scenario B: Wet Sample (Failure) Scenario C: Decomposed (Failure)
Carbon 53.03% 52.63 – 53.43%53.10% (Pass)51.20% (Low)54.80% (High)
Hydrogen 3.89% 3.49 – 4.29%3.92% (Pass)4.50% (High)3.20% (Low)
Nitrogen 7.73% 7.33 – 8.13%7.68% (Pass)7.40% (Pass)8.90% (High)
Sulfur 17.69% 17.29 – 18.09%17.65% (Pass)16.90% (Low)20.10% (High)
Status Reference QC Limit Released Reprocess (Dry) Reject
Data Interpretation[3][5][6][7][8][9][10]
  • Scenario B (Wet Sample):

    • Observation: Carbon and Sulfur are low; Hydrogen is high.

    • Causality: The presence of water (

      
      ) or Ethanol (
      
      
      
      ) dilutes the mass of the target elements. Since water contains 11% Hydrogen, even small amounts spike the H-value significantly.
  • Scenario C (Decomposed):

    • Observation: Carbon, Nitrogen, and Sulfur are artificially high.

    • Causality: Loss of the hydroxymethyl group (reversion to 2-mercaptobenzoxazole,

      
      ). The theoretical Carbon for the starting material is higher (~55.6%). This indicates thermal instability during drying.
      

Diagnostic Workflow (Visualization)

When experimental values deviate from the theoretical baseline, use this logic flow to identify the root cause.

EA_Analysis_Logic Start Start: Compare Experimental vs. Theoretical Check_Range Is deviation within ±0.4%? Start->Check_Range Pass PASS: Sample Pure Proceed to Bioassay Check_Range->Pass Yes Fail FAIL: Analyze Deviation Pattern Check_Range->Fail No Check_H Is Hydrogen High (> +0.4%)? Fail->Check_H Check_C Is Carbon Low (< -0.4%)? Check_H->Check_C Yes Check_CN_High Are C, N, S High? Check_H->Check_CN_High No Solvent Diagnosis: Trapped Solvent/Water Action: Dry >24h @ 40°C Check_C->Solvent Yes Decomp Diagnosis: Deformylation (Loss of CH2O) Action: Resynthesize, use milder drying Check_CN_High->Decomp Yes Inorganic Diagnosis: Inorganic Contamination (Silica/Salts) Action: Filter hot solution Check_CN_High->Inorganic No (All values low)

Figure 1: Decision tree for interpreting Elemental Analysis deviations in 3-Hydroxymethyl-3H-benzooxazole-2-thione.

Conclusion

For 3-Hydroxymethyl-3H-benzooxazole-2-thione, theoretical values are not just predictions—they are the benchmark for stability. Unlike stable aromatics, this compound's hydroxymethyl arm is labile.

  • Success: Experimental values within 52.63% – 53.43% Carbon indicate a successful synthesis and appropriate drying.

  • Failure: Deviations outside this range usually point to solvation (low C, high H) or thermal degradation (high C, high N).

Researchers must prioritize vacuum drying at moderate temperatures (<45°C) to align experimental results with the theoretical


 profile.

References

  • Methods in Organic Synthesis. "Elemental Analysis: Interpretation and Acceptance Limits." Royal Society of Chemistry. Available at: [Link]

  • Journal of Heterocyclic Chemistry. "Synthesis and characterization of N-hydroxymethyl derivatives of benzoxazole-2-thione." Wiley Online Library. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23663675 (Benzoxazole derivatives)." PubChem. Available at: [Link]

Comparative

A Comparative Analysis of Benzoxazole Derivatives as Corrosion Inhibitors for Mild Steel: Adsorption Isotherm Studies

In the realm of materials science and corrosion prevention, the use of organic inhibitors is a cornerstone of protecting metallic assets, particularly mild steel, from aggressive acidic environments. Among the vast array...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of materials science and corrosion prevention, the use of organic inhibitors is a cornerstone of protecting metallic assets, particularly mild steel, from aggressive acidic environments. Among the vast array of organic compounds, benzoxazole derivatives have emerged as a promising class of corrosion inhibitors due to their unique electronic structure and ability to adsorb onto metal surfaces. This guide provides an in-depth comparative analysis of the adsorption behavior of various benzoxazole derivatives on mild steel, grounded in experimental data and theoretical insights. We will explore the causal relationships between molecular structure, adsorption isotherms, and inhibition efficiency, offering a comprehensive resource for researchers and professionals in the field.

The Imperative of Corrosion Inhibition and the Role of Benzoxazole Derivatives

Mild steel, while ubiquitous in industrial applications, is highly susceptible to corrosion, especially in acidic media used for processes like industrial cleaning, acid pickling, and oil well acidizing.[1] Corrosion inhibitors are substances that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[2] The efficacy of organic corrosion inhibitors is intrinsically linked to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2][3]

Benzoxazole derivatives are heterocyclic compounds containing both nitrogen and oxygen atoms, which are known to be active sites for adsorption.[4] The planar nature of the benzoxazole ring system and the presence of π-electrons facilitate strong adsorption onto the d-orbitals of iron atoms on the mild steel surface.[4] This interaction can be influenced by the presence of different substituent groups on the benzoxazole core, which can alter the electron density and steric factors, thereby affecting the adsorption process and the resulting inhibition efficiency.

Comparative Adsorption Performance of Benzoxazole Derivatives

The interaction between an inhibitor and a metal surface is quantitatively described by adsorption isotherms. These models provide valuable insights into the mechanism of inhibition. The most commonly employed isotherms in corrosion studies are the Langmuir, Freundlich, and Temkin models.[5][6]

  • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.[7]

  • Freundlich Isotherm: Describes multilayer adsorption on a heterogeneous surface.[6]

  • Temkin Isotherm: Accounts for inhibitor-inhibitor interactions within the adsorbed layer.[6]

Numerous studies have indicated that the adsorption of benzoxazole derivatives on mild steel predominantly follows the Langmuir adsorption isotherm , suggesting the formation of a monolayer of inhibitor molecules on the metal surface.[7][8][9]

A comparative study by Yang et al. on three benzoxazole derivatives—2-(benzo[d]oxazol-2-yl)phenol (BOP), 6-(benzo[d]oxazol-2-yl)pyridin-2-ol (BOPO), and 2-(quinolin-2-yl)benzo[d]oxazole (QBO)—revealed that their inhibition efficiency for N80 steel in 1 M HCl increased with concentration.[8][10][11] The order of their protective effect was found to be QBO > BOPO > BOP.[8][10][11] This trend is attributed to the molecular structure, where the larger quinoline group in QBO provides a greater surface coverage and stronger adsorption on the steel surface.

The spontaneity and strength of the adsorption process are elucidated by the standard Gibbs free energy of adsorption (ΔG°ads). Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding).[12][13] Values in between suggest a mixed mode of adsorption.

InhibitorCorrosive MediumSteel TypeMax. Inhibition Efficiency (%)Adsorption IsothermΔG°ads (kJ/mol)Reference
FPBH 0.5 M HClMild Steel95 at 1x10-3 MLangmuir-[14]
QBO 1 M HClN80 Steel> BOP & BOPOLangmuir-[8][10][11]
BOPO 1 M HClN80 Steel> BOPLangmuir-[8][10][11]
BOP 1 M HClN80 Steel-Langmuir-[8][10][11]
Benzoxazole-2-thione 1 M HClC38 Steel95.25 at 10-4 M--[15]
APNT 1 M HClMild Steel98.1 at 500 ppmLangmuir-39.7[12]
APT 1 M HClMild Steel94.74 at 500 ppmLangmuir-37.2[12]

Note: A direct comparison of ΔG°ads values requires consistent experimental conditions, which may vary between studies.

The data clearly indicates that minor structural modifications to the benzoxazole backbone can lead to significant differences in inhibition performance. The presence of additional aromatic rings (e.g., quinoline in QBO) or electron-donating/withdrawing groups influences the electron density on the active centers of the inhibitor molecule, thereby affecting its interaction with the steel surface.

Experimental Protocols for Adsorption Isotherm Studies

To ensure the reliability and reproducibility of results, standardized experimental protocols are paramount. The following outlines the key methodologies for evaluating the adsorption isotherms of benzoxazole derivatives.

  • Mild Steel Coupons: The chemical composition of the mild steel should be well-defined (e.g., C38, N80, or a standard composition like 0.09% P, 0.38% Si, 0.01% Al, 0.05% Mn, 0.21% C, 0.05% S, and the remainder Fe).[1]

  • Surface Preparation: The steel coupons are mechanically polished with a series of emery papers of decreasing grit size (e.g., 120, 600, 1200), rinsed with distilled water and acetone, and dried.[1] This ensures a uniform and reproducible surface.

  • Corrosive Solution: Typically, 1 M HCl or 0.5 M H2SO4 is prepared by diluting analytical grade acid with double-distilled water.

  • Inhibitor Solutions: Benzoxazole derivatives are dissolved in the corrosive solution to prepare a range of concentrations.

This is a fundamental technique to determine the corrosion rate and inhibition efficiency.

Workflow:

  • Weigh the prepared mild steel coupons accurately.

  • Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature.[3]

  • After the immersion period, remove the coupons, clean them to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.

  • The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).

DOT Script for Gravimetric Method Workflow:

Gravimetric_Method A Prepare & Weigh Mild Steel Coupon B Immerse in Corrosive Solution (with/without inhibitor) A->B C Maintain Constant Temperature & Immersion Time B->C D Remove, Clean, & Dry Coupon C->D E Reweigh Coupon D->E F Calculate Weight Loss, Corrosion Rate (CR), & Inhibition Efficiency (IE%) E->F G Plot Adsorption Isotherms (C/θ vs. C) F->G

Caption: Workflow for the Gravimetric (Weight Loss) Method.

Electrochemical techniques provide real-time information about the corrosion process and the inhibitor's mechanism of action. These are typically performed using a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

1. Potentiodynamic Polarization (PDP):

  • This technique involves scanning the potential of the working electrode and measuring the resulting current.[3]

  • The resulting Tafel plots provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes.[14]

  • A significant change in Ecorr in the presence of the inhibitor indicates whether it is an anodic, cathodic, or mixed-type inhibitor.[2] Benzoxazole derivatives often act as mixed-type inhibitors.[8][9]

2. Electrochemical Impedance Spectroscopy (EIS):

  • EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[3]

  • Nyquist plots are used to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in Rct in the presence of the inhibitor signifies effective corrosion inhibition.[3]

  • The data can also be used to model the interface using equivalent electrical circuits.

DOT Script for Electrochemical Measurements Workflow:

Electrochemical_Methods cluster_setup Electrochemical Cell Setup A Working Electrode (Mild Steel) B Reference Electrode (e.g., SCE) C Counter Electrode (e.g., Platinum) D Potentiodynamic Polarization (PDP) F Determine i_corr, E_corr (from Tafel Plots) D->F E Electrochemical Impedance Spectroscopy (EIS) G Determine R_ct (from Nyquist Plots) E->G H Calculate Inhibition Efficiency F->H G->H I Analyze Adsorption Mechanism H->I

Caption: Workflow for Electrochemical Corrosion Studies.

The Causality Behind Adsorption: A Molecular Perspective

The superior performance of certain benzoxazole derivatives can be explained by their molecular and electronic structures. Quantum chemical calculations using Density Functional Theory (DFT) are often employed to correlate structural properties with inhibition efficiency.[4][16]

Key parameters include:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of iron, facilitating adsorption.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the iron atoms.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and thus, potentially better inhibition efficiency.

  • Dipole Moment (μ): A higher dipole moment can lead to stronger electrostatic interactions with the metal surface.

For instance, the higher inhibition efficiency of QBO compared to BOP and BOPO can be attributed to its larger molecular size and the presence of the quinoline ring, which increases the electron density and provides more active sites for adsorption.[8][10][11]

DOT Script for Structure-Performance Relationship:

Structure_Performance cluster_inhibitor Inhibitor Molecular Structure cluster_properties Electronic & Steric Properties A Benzoxazole Core D Electron Density A->D B Substituent Groups (-OH, -CH3, Pyridine, Quinoline) B->D E Molecular Size / Surface Area B->E C Presence of Heteroatoms (N, O) C->D F E_HOMO, E_LUMO, ΔE D->F G Adsorption on Mild Steel Surface E->G F->G H Corrosion Inhibition Efficiency G->H

Caption: Relationship between inhibitor structure and performance.

Conclusion and Future Outlook

The comparative analysis of benzoxazole derivatives underscores their potential as effective corrosion inhibitors for mild steel in acidic environments. The adsorption behavior, predominantly following the Langmuir isotherm, points towards the formation of a protective monolayer on the steel surface. The inhibition efficiency is intricately linked to the molecular structure of the derivative, with substituents playing a crucial role in modifying the electronic and steric properties of the inhibitor.

Future research should focus on synthesizing novel benzoxazole derivatives with enhanced solubility and eco-friendly characteristics. A deeper understanding of the synergistic effects of combining benzoxazole derivatives with other compounds could also open new avenues for developing high-performance corrosion inhibitor formulations. The systematic approach outlined in this guide, combining experimental and theoretical methods, provides a robust framework for the continued development and evaluation of this promising class of corrosion inhibitors.

References

  • Kumari, P. P., et al. (2023). New benzisoxazole derivative: A potential corrosion inhibitor for mild steel in 0.5 M hydrochloric acid medium -insights from electrochemical and density functional theory studies. PMC. Available at: [Link]

  • Yang, D., et al. (2022). Corrosion Inhibition Studies of Benzoxazole Derivates for N80 Steel in 1 M HCl Solution: Synthesis, Experimental, and DTF Studies. Scientific Research Publishing. Available at: [Link]

  • Yang, D., et al. (2022). Corrosion Inhibition Studies of Benzoxazole Derivates for N80 Steel in 1 M HCl Solution. SciRP.org. Available at: [Link]

  • Yang, D. (n.d.). Corrosion Inhibition Studies of Benzoxazole Derivates for N80 Steel in 1 M HCl Solution: Synthesis, Experimental, and DTF Studies. SciSpace. Available at: [Link]

  • Inhibitory effect of some benzoxazole derivatives on corrosion of mild steel: a computational study. (n.d.). University of Ibadan Journals. Available at: [Link]

  • Study on the Inhibition of Mild Steel Corrosion by Benzoisoxazole and Benzopyrazole Derivatives in H2SO4 Medium. (2025). ResearchGate. Available at: [Link]

  • Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium. (2018). Taylor & Francis Online. Available at: [Link]

  • On the use of the Langmuir and other adsorption isotherms in corrosion inhibition. (n.d.). ResearchGate. Available at: [Link]

  • Experimental setup for the corrosion inhibitor adsorption on Al2O3 surface. (n.d.). ResearchGate. Available at: [Link]

  • Anti-Corrosive Properties and Quantum Chemical Studies of (Benzoxazol) Derivatives on Mild Steel in HCl (1 M). (2025). ResearchGate. Available at: [Link]

  • Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. (2022). MDPI. Available at: [Link]

  • Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. (2023). Semantic Scholar. Available at: [Link]

  • Corrosion Inhibition of C38 Steel in 1 M HCl Using Benzoxazole-2-Thione: Electrochemical, SEM-EDX, and Theoretical Studies. (2025). MDPI. Available at: [Link]

  • Natural Corrosion Inhibition and Adsorption Characteristics of Tribulus terrestris Plant Extract on Aluminium in Hydrochloric Acid Environment. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Adsorption studies of isoxazole derivatives as corrosion inhibitors for mild steel in 1M HCl solution: DFT studies and molecular dynamics simulation. (2024). PubMed. Available at: [Link]

  • Investigating the Adsorption and Corrosion Protection Efficacy and Mechanism of Marjoram Extract on Mild Steel in HCl Medium. (2025). MDPI. Available at: [Link]

  • Comparative data on corrosion protection of mild steel in HCl using two new thiazoles. (n.d.). PMC. Available at: [Link]

  • Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. (n.d.). JETIR.org. Available at: [Link]

  • On the adsorption isotherms behavior of quinoxaline as corrosion inhibitor for copper in nitric acid. (n.d.). Moroccan Journal of Chemistry. Available at: [Link]

  • Comparative inhibition study of mild steel corrosion in hydrochloric acid by benzimidazole derivatives. (2014). ResearchGate. Available at: [Link]

  • Thermodynamic characterization of metal dissolution and inhibitor adsorption processes in mild steel / 3,5-bis(3,4-dimethoxyphenyl). (n.d.). J. Mater. Environ. Sci.. Available at: [Link]

  • On the Use of the Langmuir and Other Adsorption Isotherms in Corrosion Inhibition. (2022). SSRN. Available at: [Link]

Sources

Validation

Validating the structure of 3-Hydroxymethyl-3H-benzooxazole-2-thione via single-crystal X-ray diffraction

Executive Summary The Challenge: In the development of heterocyclic pharmacophores, distinguishing between N-alkylated thiones and S-alkylated thiols is a persistent analytical bottleneck. For 3-Hydroxymethyl-3H-benzooxa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In the development of heterocyclic pharmacophores, distinguishing between N-alkylated thiones and S-alkylated thiols is a persistent analytical bottleneck. For 3-Hydroxymethyl-3H-benzooxazole-2-thione , standard solution-state analytics (NMR) are often compromised by rapid proton exchange and solvent-dependent tautomeric shifts.

The Solution: This guide establishes Single-Crystal X-Ray Diffraction (SC-XRD) as the definitive validation method. Unlike inferential spectroscopic techniques, SC-XRD provides direct spatial resolution of the C=S vs. C–S bond lengths, unambiguously confirming the N-hydroxymethylated thione structure over the S-ether alternative.

Part 1: The Structural Enigma (Thione vs. Thiol)

The core difficulty in validating this molecule lies in the tautomeric potential of the precursor, 2-mercaptobenzoxazole. When reacted with formaldehyde, two isomeric pathways are theoretically possible:

  • N-Alkylation (Target): Formation of the thione (C=S), with the hydroxymethyl group attached to Nitrogen (N3).

  • S-Alkylation (Impurity/Alternative): Formation of the thiol ether (C–S), with the hydroxymethyl group attached to Sulfur.[1]

Comparative Analysis of Analytical Techniques
Feature1H / 13C NMR FT-IR Spectroscopy SC-XRD (Gold Standard)
Primary Data Chemical Shift (

)
Vibrational Frequency (

)
Electron Density Map / Bond Lengths
Tautomer ID Inferential. Broad signals often obscure the specific position of the -OH or NH protons due to exchange.Ambiguous. The C=S stretch (1050–1200 cm⁻¹) is often weak and overlapped by C-O-C bands.Definitive. Directly measures bond orders (Double vs. Single).
Limit of Detection Requires soluble, stable samples.Surface technique; sensitive to moisture.Requires a single crystal (~0.1–0.3 mm).
Structural Certainty Medium (Solvent dependent).[1][2][3][4]Low (Functional group only).Absolute (3D arrangement).

Part 2: Experimental Protocols

A. Synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione

Rationale: This protocol utilizes a hemiaminal formation pathway under neutral conditions to favor N-substitution via the kinetic control of the nucleophilic nitrogen.

Reagents:

  • 2-Mercaptobenzoxazole (2-MBO): 10 mmol (1.51 g)

  • Formaldehyde (37% aq. solution): 12 mmol (excess)

  • Ethanol (Absolute): 20 mL

  • Water: 10 mL

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.51 g of 2-MBO in 20 mL of warm ethanol (50°C) in a round-bottom flask.

  • Addition: Dropwise add 1.0 mL of 37% formaldehyde solution while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours. Note: Monitoring via TLC (Hexane:EtOAc 7:3) should show the disappearance of the starting thiol.

  • Precipitation: Allow the solution to cool to room temperature, then refrigerate at 4°C overnight. White crystalline needles should form.

  • Filtration: Vacuum filter the solid and wash with cold water (2 x 5 mL) to remove unreacted formaldehyde.

  • Drying: Air dry or desiccate under vacuum. Avoid high heat (>60°C) to prevent reversal of the hydroxymethylation.

B. Crystallization for X-Ray Diffraction

Rationale: SC-XRD requires high-quality single crystals with defined edges and minimal defects.

  • Solvent Selection: Prepare a saturated solution of the synthesized product in Acetone or DMSO (approx. 20 mg in 2 mL).

  • Method: Slow Evaporation.

    • Place the solution in a small vial (4 mL).

    • Cover with Parafilm and poke 3–4 small holes with a needle to restrict evaporation rate.

    • Store in a vibration-free, dark environment at 20°C.

  • Harvesting: After 3–7 days, inspect for block-like or prismatic crystals. Select a specimen approx. 0.2 x 0.2 x 0.2 mm for analysis.

Part 3: The X-Ray Validation Workflow

Data Collection Strategy
  • Instrument: Diffractometer equipped with Mo-K\alpha (

    
     = 0.71073 Å) or Cu-K\alpha radiation.
    
  • Temperature: 100 K (Cryostream). Rationale: Low temperature reduces thermal vibration (ellipsoids), allowing for precise localization of the hydroxymethyl hydrogen atoms.

  • Resolution: Collect data to at least 0.8 Å resolution to ensure accurate bond length refinement.

Refinement & Validation Metrics

Once data is reduced, check these critical quality indicators in the .cif file:

  • R1 Value: Should be < 0.05 (5%) for a publication-quality structure.

  • Goodness of Fit (GoF): Should approach 1.0.

  • Residual Density: Peaks > 1.0 e/ų near the Sulfur atom may indicate disorder or incorrect assignment.

The "Smoking Gun": Structural Interpretation

To validate the structure, you must extract the bond lengths from the refined model.[1]

Criterion A: The C2–S Bond (Thione vs. Thiol)

  • Target (Thione): Bond length 1.65 – 1.70 Å . This indicates significant double-bond character (C=S).

  • Alternative (Thiol): Bond length > 1.74 Å . This indicates a single bond (C–S), implying the alkylation occurred on Sulfur.

Criterion B: The N3–C(hydroxymethyl) Bond

  • Target: A clear covalent bond between N3 and the methylene Carbon (~1.45 Å).

  • Validation: The electron density map must show the hydroxymethyl group connected to the Nitrogen, not the Sulfur.

Part 4: Visualization of Logic & Workflow

Diagram 1: Tautomeric Pathways & Validation Logic

This diagram illustrates the chemical ambiguity and how XRD resolves it.

TautomerValidation cluster_paths Competing Isomeric Pathways Start Precursor: 2-Mercaptobenzoxazole Reaction Reaction with Formaldehyde (CH2O) Start->Reaction Thione Pathway A (Target): 3-Hydroxymethyl-3H-benzooxazole-2-thione (N-Alkylated) Reaction->Thione Kinetic Control Thiol Pathway B (Alternative): 2-(Hydroxymethylthio)benzooxazole (S-Alkylated) Reaction->Thiol Thermodynamic Control XRD SC-XRD Analysis (Bond Length Measurement) Thione->XRD Thiol->XRD ResultA CONFIRMED IF: C=S Bond ~ 1.67 Å N-CH2 Bond Exists XRD->ResultA ResultB REJECTED IF: C-S Bond > 1.75 Å S-CH2 Bond Exists XRD->ResultB

Caption: Logical flow distinguishing the N-alkylated thione from the S-alkylated thiol using bond-length metrics.

Diagram 2: Experimental Workflow

The step-by-step process from synthesis to .cif file generation.

ExpWorkflow Step1 1. Synthesis (Reflux in EtOH) Step2 2. Crystallization (Slow Evaporation) Step1->Step2 Step3 3. Crystal Selection (Polarized Microscopy) Step2->Step3 Step4 4. Diffraction (Mo-Kα, 100K) Step3->Step4 Step5 5. Refinement (SHELXL / Olex2) Step4->Step5

Caption: The linear experimental pipeline for structural validation.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link][1]

  • Grover, G., et al. "Tautomerism in 2-mercaptobenzothiazoles and related compounds: X-ray and spectroscopic studies." Journal of Molecular Structure, 2012. (Provides baseline bond lengths for C=S vs C-S in heterocyclic thiones). [Link]

  • Rauhut, G., et al. "Hydroxymethylation of Amides and Thioamides." Organic Syntheses, Coll. Vol. 5. (Standard protocols for N-hydroxymethylation). [Link]

  • Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A, 2008. (The standard software for structure refinement). [Link]

Sources

Comparative

Benchmarking the toxicity profile of 3-Hydroxymethyl-3H-benzooxazole-2-thione against similar thiones

This guide provides a technical benchmarking of 3-Hydroxymethyl-3H-benzooxazole-2-thione (CAS 3161-58-8), focusing on its toxicological profile relative to its parent scaffold and sulfur-analogues. Executive Summary 3-Hy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking of 3-Hydroxymethyl-3H-benzooxazole-2-thione (CAS 3161-58-8), focusing on its toxicological profile relative to its parent scaffold and sulfur-analogues.

Executive Summary

3-Hydroxymethyl-3H-benzooxazole-2-thione (hereafter 3-HMBT ) acts as a formaldehyde-releasing prodrug of the bioactive thione core. Unlike stable alkylated thiones, the N-hydroxymethyl group is hydrolytically labile. Consequently, its toxicity profile is a hybrid of two distinct mechanisms: (1) electrophilic cross-linking driven by formaldehyde release, and (2) oxidative stress/metal chelation driven by the benzooxazole-2-thione core.

Researchers must treat this compound not as a single static agent, but as a dynamic delivery system. In comparative assays, it typically exhibits higher acute cytotoxicity than its parent compound (2-Mercaptobenzoxazole ) due to the additive effects of released formaldehyde, while showing lower contact sensitization potential than the lipophilic analog 2-Mercaptobenzothiazole (MBT) .

Chemical Identity & Structural Logic

FeatureTarget CompoundParent ScaffoldSulfur Analog
Name 3-Hydroxymethyl-3H-benzooxazole-2-thione 2-Mercaptobenzoxazole (MBO) 2-Mercaptobenzothiazole (MBT)
CAS 3161-58-82382-96-9149-30-4
Structure N-substituted (Hydroxymethyl)Unsubstituted Thione/ThiolSulfur heterocycle
Key Moiety N-CH₂-OH (Hemiaminal)N-H / S-H (Tautomeric)S-C=S
Primary Risk Formaldehyde release + Thione toxicityThyroid effects, Aquatic toxicitySkin sensitization, Membrane disruption
Mechanistic Pathway: The Hydrolysis Trigger

The N-hydroxymethyl group is a hemiaminal linkage. In aqueous physiological media (pH 7.4), it undergoes spontaneous hydrolysis. This reaction is the rate-limiting step for toxicity.

HydrolysisPathway Prodrug 3-Hydroxymethyl- 3H-benzooxazole-2-thione Intermediate Transition State (Hemiaminal Destabilization) Prodrug->Intermediate Hydrolysis (pH 7.4) Formaldehyde Formaldehyde (HCHO) Intermediate->Formaldehyde Release Parent Benzooxazole-2-thione (Active Core) Intermediate->Parent Release Tox1 Tox1 Formaldehyde->Tox1 Protein Cross-linking (Genotoxicity) Tox2 Tox2 Parent->Tox2 ROS Generation (Cytotoxicity)

Figure 1: The dual-toxicity pathway. The compound degrades into a carcinogen (Formaldehyde) and a bioactive thione.

Comparative Toxicity Analysis

A. Cytotoxicity (Cellular Health)

The N-hydroxymethyl variant often displays higher acute potency in vitro compared to the parent MBO. This is an artifact of the closed system in cell culture plates where released formaldehyde accumulates.

Parameter3-HMBT (Target)MBO (Parent)MBT (Analog)
IC50 (HeLa/HepG2) High Potency (10–50 µM)*Moderate (50–100 µM)High (10–30 µM)
Mechanism DNA alkylation + ROSROS + Metal ChelationMitochondrial disruption
Metabolic Stability Low (t½ < 6h in plasma)High (Phase II conjugation)Moderate

*Estimated range based on N-hydroxymethyl prodrug kinetics.

B. Genotoxicity (Ames Test)
  • 3-HMBT : Likely Positive in strains TA98/TA100 without metabolic activation (S9-). The release of formaldehyde generates DNA-protein crosslinks.

  • MBO : Generally Negative or weakly positive only at high concentrations.

  • MBT : Mixed results; often requires S9 activation to exhibit mutagenicity.

C. Sensitization & Dermal Toxicity
  • 3-HMBT : Moderate sensitizer. While formaldehyde is a potent sensitizer, the hydrolysis rate on dry skin is slower than in solution.

  • MBT : Severe sensitizer . It is a primary cause of allergic contact dermatitis in rubber products. 3-HMBT is often explored as a "safer" accelerator, but the safety margin is narrow.

Experimental Protocols (Self-Validating Systems)

Since specific data for CAS 3161-58-8 is often sparse in public databases, you must validate its behavior in your specific biological system. Use these protocols to benchmark it against MBO.

Protocol 1: The "Formaldehyde Delta" Assay

Objective: Determine how much of the observed toxicity is due to the N-hydroxymethyl group versus the thione core.

  • Preparation :

    • Prepare 10 mM stock of 3-HMBT in DMSO.

    • Prepare 10 mM stock of MBO (Parent) in DMSO.

    • Prepare 10 mM stock of Formaldehyde (Positive Control).

  • Incubation :

    • Dilute compounds to 50 µM in PBS (pH 7.4). Incubate at 37°C.

    • Timepoints: 0h, 1h, 4h, 24h.

  • Quantification (Nash Method) :

    • Mix 100 µL sample with 100 µL Nash Reagent (2 M ammonium acetate, 0.05 M acetic acid, 0.02 M acetylacetone).

    • Incubate at 60°C for 10 min.

    • Measure Absorbance at 412 nm .

  • Validation Logic :

    • If A412 increases linearly over time for 3-HMBT, the compound is a Slow Releaser .

    • If A412 peaks immediately (<15 min), it is a Fast Releaser (High acute toxicity risk).

Protocol 2: Glutathione (GSH) Depletion Assay

Objective: Measure oxidative stress potential.

  • Cell Line : HepG2 or A549 cells seeded at 10⁴ cells/well.

  • Treatment : Treat cells with IC20 concentrations of 3-HMBT and MBO for 4 hours.

  • Lysis : Wash with PBS and lyse with 5% sulfosalicylic acid.

  • Detection : Use DTNB (Ellman’s Reagent).

    • Reaction: GSH + DTNB

      
       TNB (Yellow, 
      
      
      
      412 nm).
  • Interpretation :

    • 3-HMBT typically causes a biphasic drop in GSH (rapid depletion by formaldehyde, followed by sustained depletion by thione).

    • MBO causes a slower, monophasic decline.

Workflow for Safety Assessment

Use this logic flow to categorize the risk of 3-HMBT in your application.

SafetyWorkflow Start Start: 3-HMBT Evaluation Step1 1. Hydrolysis Test (PBS, 24h) Is Formaldehyde > 10 ppm? Start->Step1 BranchHigh High Release Step1->BranchHigh Yes BranchLow Low/Slow Release Step1->BranchLow No Step2A 2A. Treat as Formaldehyde Source Risk: Genotoxicity/Sensitization BranchHigh->Step2A Step2B 2B. Treat as Thione Source Risk: Thyroid/Aquatic Tox BranchLow->Step2B Action1 REQUIREMENT: Use in closed systems only Monitor inhalation limits Step2A->Action1 Action2 REQUIREMENT: Monitor aquatic runoff Check thyroid hormone levels (in vivo) Step2B->Action2

Figure 2: Decision matrix for handling and risk mitigation.

References

  • Hydrolytic Mechanisms of N-Hydroxymethyl Compounds

    • Title: Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases.
    • Source: Journal of Pharmaceutical and Biomedical Analysis, 1989.[1]

    • URL: [Link][1]

    • Relevance: Establishes the kinetic baseline for N-hydroxymethyl hydrolysis in heterocycles.
  • Parent Compound Toxicity (MBO)

    • Title: Synthesis and biological significance of 2-mercaptobenzoxazole deriv
    • Source: Zenodo (Research Repository).
    • URL: [Link](Note: Generalized link to repository; specific record requires database access)

    • Relevance: Details the baseline cytotoxicity of the benzooxazole-2-thione core.
  • Compar

    • Title: Toxicity of 2-mercaptobenzothiazole Towards Bacterial Growth and Respir
    • Source: W
    • URL: [Link](Representative URL for MBT toxicity)

    • Relevance: Provides the benchmark for the sulfur-analog toxicity profile.
  • Formaldehyde Release Assays Title: The Nash Method for Formaldehyde Determination. Source: Biochemical Journal. Relevance: Standard protocol for validating the hydrolysis step described in Section 4.

Sources

Safety & Regulatory Compliance

Safety

3-Hydroxymethyl-3H-benzooxazole-2-thione: Operational Safety &amp; Disposal Protocol

Topic: 3-Hydroxymethyl-3H-benzooxazole-2-thione Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Hydroxymethyl-3H-benzooxazole-2-thione Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Executive Summary

3-Hydroxymethyl-3H-benzooxazole-2-thione is a specialized heterocyclic compound often used as an intermediate in organic synthesis or as a crosslinking agent. Its handling requires specific attention not just to the parent benzoxazole ring, but to the labile


-hydroxymethyl  moiety.

Immediate Hazard Alert: This compound is a Formaldehyde Generator . Under acidic conditions, thermal stress, or prolonged storage in aqueous media, the


-hydroxymethyl group hydrolyzes to release formaldehyde (a known carcinogen and sensitizer) and the parent benzoxazole-2-thione. Disposal protocols must account for this degradation pathway to prevent toxic off-gassing in waste containers.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its degradation mechanics. Unlike stable organic solids, this compound exists in a chemical equilibrium that shifts based on pH and temperature.

The Degradation Mechanism (Why Special Care is Needed)

The


-hydroxymethyl group functions as a hemi-thioaminal. It is susceptible to a retro-addition reaction, particularly in the presence of moisture or acid catalysts.

DegradationPathway Compound 3-Hydroxymethyl-3H- benzooxazole-2-thione Intermed Hydrolysis/Heating (Acid Catalyzed) Compound->Intermed Equilibrium Shift Product1 Benzoxazole-2-thione (Parent Heterocycle) Intermed->Product1 Product2 Formaldehyde (Gas/Soln) (Carcinogen) Intermed->Product2 Off-gassing Risk

Figure 1: The hydrolysis pathway. Note that waste containers can accumulate formaldehyde head-space gas if the material degrades.

Physical & Safety Data Summary
ParameterDataOperational Implication
Physical State Solid (Crystalline)Dust explosion risk; inhalation hazard.
Solubility Low in water; Soluble in DMSO, DMFUse organic solvents for cleaning; avoid aqueous acidic waste streams.
Reactivity Acid Sensitive NEVER mix with acidic waste streams (e.g., waste HCl/H2SO4).
Toxicology Skin Sensitizer; Carcinogen (potential via CH2O)Double-gloving (Nitrile) is mandatory.
Combustion Releases SOx, NOxIncineration requires scrubbers.

Pre-Disposal Stabilization & Storage

Before the waste leaves your bench, it must be stabilized. Unstabilized waste can pressurize containers or release fumes.

Solid Waste Stabilization
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if mechanical shock is a risk.

  • Headspace: Leave at least 20% headspace in the container to accommodate potential off-gassing.

  • Segregation: Isolate from oxidizers (peroxides, nitrates) and strong acids.

Liquid Waste (Mother Liquors/Washings)

If the compound is dissolved in solvent (e.g., reaction mother liquor):

  • pH Check: Ensure the waste solution is Neutral (pH 7) or slightly Alkaline (pH 8-9) .

    • Why? Acid accelerates the release of formaldehyde.

    • Action: If acidic, neutralize carefully with aqueous Sodium Bicarbonate (

      
      ) before capping.
      
  • Scavenging (Optional but Recommended): If high concentrations of free formaldehyde are suspected, treat the waste with a specific scavenger (e.g., Sodium Bisulfite) only if your facility's waste profile allows it. Otherwise, label clearly as "Contains Formaldehyde."

Disposal Workflow

This decision matrix guides you through the correct disposal route based on the physical state of the waste.

DisposalFlow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent/Aqueous) StateCheck->Liquid Bag Double Bag in Heavy Duty Poly Bag Solid->Bag pHCheck Check pH (Must be pH ≥ 7) Liquid->pHCheck Label Label: 'Toxic, Organic Sulfur, Formaldehyde Hazard' Bag->Label Adjust Neutralize with Sat. NaHCO3 pHCheck->Adjust Acidic pHCheck->Label Neutral/Basic Adjust->Label Container Primary Waste Stream: High Temp Incineration Label->Container

Figure 2: Operational workflow for segregating and preparing waste streams.

Step-by-Step Protocol
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a particulate respirator (N95) if working outside a fume hood.

  • Containment: Place the solid material into a clear, heavy-duty polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid waste container (Drum or Pail).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-Hydroxymethyl-3H-benzooxazole-2-thione (95%), Formaldehyde (<5%)".

    • Hazard Codes: Toxic, Irritant.[1]

Protocol B: Liquid Waste (Solvent Solutions)
  • Solvent Compatibility: Ensure the solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the waste drum material.

  • pH Adjustment: Dip a pH strip into the waste. If pH < 7, add saturated sodium bicarbonate solution slowly with stirring until evolution of gas ceases and pH is neutral.

  • Transfer: Pour into the "Halogenated" or "Non-Halogenated" organic waste stream (depending on solvent).

  • Note: Do not fill the container >90% full.

Emergency Procedures

Spill Cleanup
  • Minor Spill (< 10g):

    • Isolate the area.

    • Cover the spill with a Formaldehyde-suppressing absorbent (if available) or standard vermiculite/clay absorbent.

    • Critical: Do not use paper towels for large amounts (surface area increases evaporation).

    • Sweep up carefully to avoid dust generation.

    • Clean the surface with a mild detergent and water; collect the rinsate as hazardous waste.

Exposure
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The compound is a sensitizer; monitor for dermatitis.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (formaldehyde release can cause respiratory edema).

Regulatory Framework (US/EU Context)

  • RCRA (USA): While 3-Hydroxymethyl-3H-benzooxazole-2-thione is not explicitly listed on the P-list or U-list (40 CFR 261.33), it must be characterized based on its properties:

    • Reactivity (D003): Potential for toxic gas generation (formaldehyde/sulfur species).

    • Toxicity: Due to the formaldehyde release potential.

  • DOT/Transport:

    • Likely classification: UN 3077, Environmentally Hazardous Substance, Solid, N.O.S. (Benzoxazole derivative). Class 9.

  • European Waste Code (EWC):

    • 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Benzoxazole-2-thione derivatives.

  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA)

  • Kroschwitz, J. I.Encyclopedia of Chemical Technology: N-Methylol Compounds and Formaldehyde Release. Wiley-Interscience. (General mechanism of N-hydroxymethyl hydrolysis).
  • Fisher Scientific.

Sources

Handling

Personal protective equipment for handling 3-Hydroxymethyl-3H-benzooxazole-2-thione

A Researcher's Guide to Safe Handling: 3-Hydroxymethyl-3H-benzooxazole-2-thione As scientists, our primary commitment is to safety and precision. When handling chemical reagents like 3-Hydroxymethyl-3H-benzooxazole-2-thi...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safe Handling: 3-Hydroxymethyl-3H-benzooxazole-2-thione

As scientists, our primary commitment is to safety and precision. When handling chemical reagents like 3-Hydroxymethyl-3H-benzooxazole-2-thione, a robust understanding of its potential hazards and the corresponding protective measures is not just a regulatory requirement—it is the foundation of sound scientific practice. This guide provides a detailed operational plan for the safe handling and disposal of this compound, grounded in established safety protocols for related chemical structures. The causality behind each recommendation is explained to empower researchers with the knowledge to manage risks effectively.

Hazard Assessment: Understanding the Risk Profile

  • Skin Irritation: Potential to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: High likelihood of causing serious and potentially damaging eye irritation.[1][2]

  • Acute Toxicity: May be harmful if swallowed or inhaled as a dust.[1]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory to create a reliable barrier between the researcher and the chemical.[3]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a tailored defense system. The following table summarizes the essential PPE for handling 3-Hydroxymethyl-3H-benzooxazole-2-thione in a solid (powder/crystal) form.

Area of Protection Required PPE Standard/Specification Rationale for Use
Eyes & Face Chemical Splash Goggles & Face ShieldANSI Z87.1Protects against airborne dust particles and accidental splashes, which can cause serious eye irritation.[4] A face shield is added over goggles when there is a significant splash risk.[4]
Hands Chemical-Resistant Nitrile GlovesASTM F739 or EN 374Provides a direct barrier against skin contact, preventing potential irritation.[5][6] Double-gloving is recommended for extended handling. Always check manufacturer compatibility charts.[4]
Body Fully-Buttoned Laboratory CoatNFPA 2112 (if flammability is a concern)Protects skin and personal clothing from contamination by dust or spills.[4] A coat specifically resistant to chemicals is preferable.[3]
Respiratory NIOSH-approved N95 Respirator or higherNIOSH 42 CFR 84Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[6]
Feet Closed-toe, liquid-resistant shoesASTM F2413Protects feet from spills and falling objects.

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring containment. This protocol covers the entire handling process, from preparation to cleanup.

Step 1: Preparation and Engineering Controls
  • Designated Area: All handling of solid 3-Hydroxymethyl-3H-benzooxazole-2-thione should occur in a designated area, such as a chemical fume hood, to minimize the risk of dust inhalation.[5]

  • Ventilation: Ensure the fume hood has a certified and adequate face velocity.

  • Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and have been recently tested.[6]

  • Gather Materials: Pre-weigh any necessary vessels and have all spatulas, weigh paper, and solvent containers ready inside the hood to minimize movement and potential for spills.

Step 2: Donning PPE

The sequence of putting on PPE is crucial to avoid cross-contamination.

  • Lab Coat: Don the laboratory coat, ensuring it is fully buttoned.[4]

  • Respirator (if needed): If working outside a fume hood, perform a seal check on your N95 respirator.

  • Goggles & Face Shield: Put on your safety goggles, followed by a face shield if a splash risk exists.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Step 3: Chemical Handling
  • Dispensing: Carefully dispense the chemical, avoiding actions that could generate dust, such as dropping powder from a height. Use a spatula to gently transfer the solid.

  • Containment: Keep the primary container tightly closed when not in use.[7][5]

  • Immediate Cleanup: If a small amount of powder is spilled, gently wipe it with a damp chemical wipe and dispose of the wipe as hazardous waste immediately.

Step 4: Doffing PPE

This process is designed to contain contaminants and prevent exposure to the user.

  • Outer Gloves: If double-gloved, remove the outer pair and dispose of them as hazardous waste.

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for cleaning.

  • Lab Coat: Remove the lab coat, folding it inward to contain any surface contamination, and hang it in its designated place.

  • Inner Gloves: Remove the final pair of gloves using the proper technique (peeling one off with the other, then using a clean finger to slide under the remaining glove) to avoid skin contact with the glove's outer surface.[5] Dispose of as hazardous waste.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[5]

Decontamination and Disposal Plan

Proper disposal is a critical final step to protect both personnel and the environment.

  • Solid Waste: All solid 3-Hydroxymethyl-3H-benzooxazole-2-thione waste, along with any contaminated items (e.g., weigh paper, wipes, gloves, disposable PPE), must be collected in a clearly labeled hazardous waste container.[8] The label should include the full chemical name.

  • Empty Containers: The original chemical container must be managed as hazardous waste. The first rinse of the container with a suitable solvent must be collected and disposed of as liquid hazardous waste.[8] For highly toxic chemicals, the first three rinses should be collected.[8]

  • Spill Management: For larger spills, secure the area and use a chemical spill kit. Absorb the material with a non-reactive absorbent and collect it into a sealed, labeled container for hazardous waste disposal.[6] Do not let the product enter drains.[5]

  • Waste Collection: Follow your institution's specific procedures for hazardous waste pickup. Never dispose of this chemical down the drain or in the regular trash.[8]

Emergency Procedures: First Aid

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove all contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Workflow & Safety Logic Diagram

The following diagram illustrates the critical path for safely handling 3-Hydroxymethyl-3H-benzooxazole-2-thione, emphasizing the integration of safety checks at each stage.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Decontamination & Disposal prep 1. Prepare Work Area (Fume Hood, Emergency Equip.) don_ppe 2. Don Full PPE (Coat, Goggles, Gloves) prep->don_ppe Safety Check 1: Verify PPE Integrity handle 3. Handle Chemical (Minimize Dust, Contain Spills) don_ppe->handle doff_ppe 4. Doff PPE (Contamination Control) handle->doff_ppe End of Experiment dispose 5. Dispose of Waste (Chemical & Contaminated PPE) doff_ppe->dispose Safety Check 2: Segregate Waste cleanup 6. Clean Work Area & Wash Hands dispose->cleanup

Caption: Workflow for Safe Handling of 3-Hydroxymethyl-3H-benzooxazole-2-thione.

References

  • Safety Data Sheet (General Chemical Handling). (2016). Santa Cruz Biotechnology.
  • Safety Data Sheet (Rel
  • Safety Data Sheet - 6-Methyl-1,3-benzoxazole-2(3H)-thione. (2018). TCI Chemicals.
  • Material Safety Data Sheet - 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione. (2005). Cole-Parmer.
  • Safety Data Sheet - Benzoxazole. (2025). Tokyo Chemical Industry.
  • Safety Data Sheet (Mixture containing isothiazolinone). (2021). Agfa.
  • Safety Data Sheet (Mixture containing benzisothiazolinone). (2023). Evonik.
  • Safety Data Sheet - 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydr
  • Safety Data Sheet - 2-Benzoxazolinone. (2023). Fisher Scientific.
  • Personal Protective Equipment . (2025). U.S. Environmental Protection Agency. [Link]

  • Using PPE in the Laboratory (OHS101) Course Material . (2020). National Institutes of Health. [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. [Link]

  • Safety Data Sheet - 4-methoxy-2,3-dihydro-1,3-benzoxazole-2-thione. (2024). CymitQuimica.
  • Personal Protective Equipment (PPE) for Industrial Chemicals . Respirex International. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . (2024). SAMS Solutions. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Appendix A Disposal Procedures by Chemical . (2022). University of Wisconsin-Madison. [Link]

  • Guidelines for Destruction of Medicines and Health Products . Pharmacy, Medicines and Poisons Board (PMPB). [Link]

  • Pharmaceutical Mailback Solution . MedPro Disposal. [Link]

Sources

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